molecular formula C7H5BF4S2 B1270797 1,3-Benzodithiolylium tetrafluoroborate CAS No. 57842-27-0

1,3-Benzodithiolylium tetrafluoroborate

Cat. No.: B1270797
CAS No.: 57842-27-0
M. Wt: 240.1 g/mol
InChI Key: CUSWPJQKCZMDPY-UHFFFAOYSA-N
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Description

1,3-Benzodithiolylium tetrafluoroborate is a useful research compound. Its molecular formula is C7H5BF4S2 and its molecular weight is 240.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-benzodithiol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5S2.BF4/c1-2-4-7-6(3-1)8-5-9-7;2-1(3,4)5/h1-5H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSWPJQKCZMDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C2C(=C1)SC=[S+]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371057
Record name 1,3-Benzodithiolylium tetrafluoroborate
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Molecular Weight

240.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57842-27-0
Record name 1,3-Benzodithiolylium tetrafluoroborate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzodithiolylium Tetrafluoroborate [Hydroxyl-Protecting Agent]
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Benzodithiolylium Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodithiolylium tetrafluoroborate is a stable carbenium ion salt that serves as a versatile and potent reagent in modern organic synthesis.[1][2] Its significance lies in its role as a key heterocyclic building block and a powerful electrophile, enabling a wide range of chemical transformations.[3][4] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on quantitative data and detailed experimental methodologies.

Structural Features and Stability

The 1,3-benzodithiolylium cation is a planar, aromatic system. The positive charge is delocalized across the five-membered dithiolylium ring and the fused benzene ring, which contributes to its notable stability.[3] The key to its reactivity is the electrophilic nature of the carbon atom at the 2-position (C2), situated between the two sulfur atoms.[3] This inherent electrophilicity makes it susceptible to attack by a wide variety of nucleophiles.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 57842-27-0[5][6][7]
Molecular Formula C₇H₅BF₄S₂[5][6][7]
Molecular Weight 240.05 g/mol [6][7]
Appearance Colorless to pale yellow or gray to brown solid[5][8]
Melting Point 150 °C (decomposes)[5][6][7]
Solubility Soluble in acetonitrile and DMF (reacts slowly); insoluble in ether. Sparingly soluble in water.[1][8]
SMILES String F--INVALID-LINK--(F)F.c1ccc2[s+]csc2c1[6]
InChI Key CUSWPJQKCZMDPY-UHFFFAOYSA-N[3][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound and its derivatives.

SpectroscopyData
¹H NMR The aromatic protons of the benzodithiole system typically appear as a multiplet in the range of δ 7.30–7.45 ppm.
¹³C NMR The key C2 carbon of the dithiolylium ring has a chemical shift around δ 118 ppm, though this is highly dependent on the substituent. Aromatic CH carbons are observed between δ 122–125 ppm, and the quaternary carbons fused to sulfur are found near δ 137 ppm.
Infrared (IR) Key absorptions include C=C stretching vibrations for the aromatic rings (~1450–1600 cm⁻¹) and C-S stretching vibrations.

Reactivity and Synthetic Applications

The chemistry of this compound is dominated by the electrophilicity of its C2 position, which readily reacts with a diverse array of nucleophiles.[3]

Reactions with Nucleophiles

The reaction consistently involves nucleophilic attack at the 2-position of the dithiolylium ring.[3]

  • Oxygen Nucleophiles: It reacts readily with alcohols and water to form the corresponding 2-alkoxy-1,3-benzodithioles and 2-hydroxy-1,3-benzodithiole, respectively.[3]

  • Nitrogen Nucleophiles: A variety of nitrogen-containing nucleophiles react efficiently. For instance, it reacts with indole to yield 2-(3-indolyl)-1,3-benzodithiolylium tetrafluoroborate.[6]

  • Carbon Nucleophiles: It is a potent α-alkylating agent, particularly in the enantioselective α-alkylation of aldehydes.[3] This provides a formal pathway for the α-alkylation of aldehydes by a carbenium ion.[3]

  • Other Nucleophiles: Reactions with ketones can yield α-(1,3-benzodithiol-2-ylidene) ketones, and reactions with boronic derivatives can produce substituted arylcarbenium ions.[1][6]

A general schematic of its reactivity is depicted below.

G General Reactivity of 1,3-Benzodithiolylium Cation reagent 1,3-Benzodithiolylium Tetrafluoroborate product 2-Substituted-1,3-benzodithiole reagent->product Nucleophilic Attack at C2 Position nucleophile Nucleophile (Nu⁻) nucleophile->reagent

Caption: Nucleophilic attack on the C2 position of the 1,3-benzodithiolylium cation.

Use as a Protecting Agent

This compound is a valuable reagent for the protection of hydroxyl groups.[2][4] This is particularly important in multi-step syntheses of complex molecules like pharmaceuticals or in DNA/RNA synthesis, where sensitive hydroxyl groups must be shielded from undesired reactions.[2][4]

Synthesis of Heterocyclic Systems

A notable application is the synthesis of dibenzotetrathiafulvalene (DBTTF). This is achieved by reacting this compound with tertiary amines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3][6]

The logical relationship of its core applications is visualized below.

G Key Applications of this compound main This compound Potent Electrophile sub1 Heterocyclic Building Block main:f0->sub1 sub2 Hydroxyl-Protecting Agent main:f0->sub2 sub3 α-Alkylating Agent main:f0->sub3 app1 Synthesis of DBTTF sub1->app1 app2 Synthesis of Arylcarbenium Ions sub1->app2 app3 Pharmaceutical Synthesis sub2->app3 app4 DNA/RNA Synthesis sub2->app4 app5 Enantioselective Aldehyde Alkylation sub3->app5

Caption: Core applications stemming from the compound's electrophilic nature.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures.

Synthesis of this compound

One common and efficient method for synthesizing the title compound is through hydride abstraction from the parent 1,3-benzodithiole using a trityl cation.[3]

Materials:

  • 1,3-Benzodithiole

  • Trityl tetrafluoroborate (Triphenylcarbenium tetrafluoroborate)

  • Anhydrous acetonitrile

  • Anhydrous diethyl ether

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-benzodithiole (1 equivalent) in anhydrous acetonitrile.

  • To this stirred solution, add trityl tetrafluoroborate (1 equivalent) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the product often precipitates from the solution. To ensure complete precipitation, anhydrous diethyl ether can be added to the reaction mixture.

  • Collect the resulting solid precipitate by filtration under an inert atmosphere.

  • Wash the collected solid with several portions of anhydrous diethyl ether to remove triphenylmethane byproduct.

  • Dry the final product, this compound, under vacuum to yield a crystalline solid.

The workflow for this synthesis is outlined in the diagram below.

G Synthesis Workflow via Hydride Abstraction start Start step1 Dissolve 1,3-Benzodithiole in Anhydrous MeCN start->step1 step2 Add Trityl Tetrafluoroborate step1->step2 step3 Stir at RT (1-2 hours) step2->step3 step4 Precipitate Product (add Et₂O if needed) step3->step4 step5 Filter Precipitate step4->step5 step6 Wash with Anhydrous Et₂O step5->step6 step7 Dry Under Vacuum step6->step7 end End Product: 1,3-Benzodithiolylium Tetrafluoroborate step7->end

Caption: Experimental workflow for the synthesis of the title compound.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[5][6] It is classified as a warning-level hazard.[6] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling this compound.[6] It should be stored in a cool, dry place, protected from moisture and light.[1][9]

Conclusion

This compound is a cornerstone reagent in organic synthesis, valued for its stability and potent, well-defined electrophilicity. Its utility as a versatile building block for complex heterocycles, a protecting agent for sensitive functional groups, and a catalyst in asymmetric reactions underscores its importance in both academic research and industrial applications, including drug development and materials science.[3][4] The detailed properties and protocols provided in this guide serve as a comprehensive resource for scientists leveraging this powerful synthetic tool.

References

An In-depth Technical Guide to the Structure and Bonding of 1,3-Benzodithiolylium Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, bonding, and key experimental data for 1,3-benzodithiolylium tetrafluoroborate, a versatile reagent in organic synthesis.

Molecular Structure and Bonding

This compound is an organic salt with the chemical formula C₇H₅BF₄S₂.[1] It is composed of a 1,3-benzodithiolylium cation and a tetrafluoroborate anion. The cationic component is a planar, aromatic system, a key feature that dictates its stability and reactivity.[2]

The positive charge in the 1,3-benzodithiolylium cation is delocalized across the five-membered dithiolylium ring and the fused benzene ring. This delocalization contributes significantly to the cation's relative stability. A crucial aspect of its structure is the highly electrophilic nature of the carbon atom at the 2-position (C2), situated between the two sulfur atoms. This carbenium ion character makes the C2 position susceptible to nucleophilic attack, forming the basis of its wide-ranging applications in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number57842-27-0[1]
Molecular FormulaC₇H₅BF₄S₂[1]
Molecular Weight240.05 g/mol
Melting Point150 °C (decomposes)[1]
AppearanceGray to brown solid

Spectroscopic Data

Spectroscopic methods are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data from primary literature is limited in the search results, commercial suppliers confirm the availability of ¹H and ¹³C NMR spectra. Based on the structure, the following characteristic signals can be anticipated:

  • ¹H NMR: A multiplet in the aromatic region (approximately 7.30–7.45 ppm) corresponding to the four protons on the benzene ring.

  • ¹³C NMR: Signals for the aromatic carbons are expected in the range of 122–125 ppm for the CH carbons and around 137 ppm for the quaternary carbons fused to the sulfur atoms. The highly electrophilic C2 carbon of the dithiolylium ring is expected to have a characteristic chemical shift, estimated to be around 118 ppm, though this is highly dependent on the specific derivative and solvent.[2]

Infrared (IR) Spectroscopy: Key IR absorptions for 1,3-benzodithiole derivatives include C=C stretching vibrations for the aromatic rings in the range of 1450–1600 cm⁻¹ and C-S stretching vibrations.[2]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydride abstraction from 1,3-benzodithiole using a strong hydride abstractor like trityl tetrafluoroborate.[2][3]

Experimental Procedure (adapted from Nakayama et al., 1976):

This procedure describes a similar synthesis of 1,3-benzodithiolylium salts from 2-alkoxy-1,3-benzodithioles, which are precursors to the parent 1,3-benzodithiole.

  • Preparation of the Precursor: 2-Isopentyloxy-1,3-benzodithiole (or a similar 2-alkoxy derivative) is used as the starting material.

  • Reaction: To a stirred and ice-cooled solution of 2-isopentyloxy-1,3-benzodithiole (0.1 mol) in acetic anhydride (300 ml), 42% tetrafluoroboric acid (0.2 mol) is added dropwise over a period of 30 minutes.

  • Precipitation: After stirring for an additional 30 minutes at 0 °C, anhydrous ether (400 ml) is added to the reaction mixture to precipitate the product completely.

  • Isolation and Purification: The precipitate is collected by filtration and washed with anhydrous ether (150 ml) to yield this compound as near-white crystals.

Characterization Methods

The synthesized this compound is typically characterized by a combination of the following techniques:

  • Melting Point Determination: To assess the purity of the compound.

  • Elemental Analysis: To confirm the empirical formula.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • IR Spectroscopy: To identify characteristic functional groups.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Pathway

G cluster_workflow Synthesis of this compound start 1,3-Benzodithiole reagent Trityl Tetrafluoroborate (Hydride Abstraction) start->reagent product 1,3-Benzodithiolylium Tetrafluoroborate reagent->product

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide to 1,3-Benzodithiolylium Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 57842-27-0

This technical guide provides a comprehensive overview of 1,3-Benzodithiolylium tetrafluoroborate, a versatile and stable electrophilic reagent. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, reactivity, and applications, with a focus on its utility in modern organic synthesis.

Physicochemical and Spectroscopic Data

This compound is a gray to brown solid compound.[1] Its stability and solubility in specific organic solvents make it a practical reagent in various synthetic contexts.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 57842-27-0[2]
Molecular Formula C₇H₅BF₄S₂[3][4]
Molecular Weight 240.05 g/mol [3]
Melting Point 150 °C (decomposes)[3][4][5]
Appearance Gray to brown solid[1]
Solubility Soluble in acetonitrile (MeCN) and dimethylformamide (DMF) (reacts slowly); Insoluble in ether.[1]
InChI Key CUSWPJQKCZMDPY-UHFFFAOYSA-N[2][4]
SMILES String F--INVALID-LINK--(F)F.c1ccc2[s+]csc2c1[3]
Table 2: Spectroscopic Data

Spectroscopic analysis confirms the unique structural features of the 1,3-benzodithiolylium cation, which is a planar, aromatic system where the positive charge is delocalized, rendering the C2 carbon highly electrophilic.[2]

SpectrumDataReference(s)
¹H NMR (CF₃CO₂D, δ, ppm): 11.50 (s, 1H, C2-H), 8.66-8.86 and 8.06-8.26 (m, 4H, Ar-H).[6]
Infrared (IR) (KBr, cm⁻¹): 1000-1120 (strong, characteristic of BF₄⁻).[6]
¹³C NMR Illustrative data for a 2-aryl-substituted derivative shows the C2 carbon at ~118 ppm.[2]

Synthesis and Experimental Protocols

The synthesis of 1,3-benzodithiolylium salts is efficiently achieved through the acid-catalyzed reaction of 2-alkoxy- or 2-alkylthio-1,3-benzodithiole precursors.[6] An alternative route involves the hydride abstraction from the parent 1,3-benzodithiole using a strong hydride acceptor like trityl tetrafluoroborate.[1]

Diagram 1: General Synthesis Workflow

Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product SM1 2-Isopentyloxy-1,3-benzodithiole Reaction Acid Treatment (0 °C) SM1->Reaction SM2 Tetrafluoroboric Acid (HBF₄) SM2->Reaction SM3 Acetic Anhydride (Solvent) SM3->Reaction Product 1,3-Benzodithiolylium Tetrafluoroborate Reaction->Product 96% Yield

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from a 2-Alkoxy Precursor

This protocol is adapted from the method described by Nakayama et al. (1976).[6]

  • Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), prepare a solution of 2-isopentyloxy-1,3-benzodithiole in acetic anhydride.

  • Reaction: While stirring vigorously, slowly add tetrafluoroboric acid to the solution.

  • Precipitation: The product, this compound, will precipitate from the solution as a solid.

  • Isolation: Collect the solid product by filtration.

  • Purification (Optional): The product can be purified by recrystallization from acetic acid or a mixture of acetonitrile and ether.[1] The reported yield for this method is 96%.[6]

Reactivity and Synthetic Applications

The core of the compound's reactivity lies in the highly electrophilic nature of the C2 carbon within the dithiolylium ring.[2] This allows it to react with a broad spectrum of nucleophiles, making it a valuable reagent for forming carbon-carbon and carbon-heteroatom bonds.[2] It serves as a potent α-alkylating agent, a formyl cation equivalent, and a hydroxyl-protecting agent.[2][7]

Diagram 2: General Reaction with Nucleophiles

Reactivity of the 1,3-Benzodithiolylium Cation Cation 1,3-Benzodithiolylium Cation (Electrophile at C2) Product 2-Substituted-1,3-benzodithiole Cation->Product Nucleophile Nucleophile (Nu⁻) (e.g., Alcohols, Amines, Enolates) Nucleophile->Product Nucleophilic Attack at C2

Caption: General mechanism of nucleophilic attack on the C2 carbon.

Key Application: Enantioselective α-Alkylation of Aldehydes

A significant application of this compound is in the direct, highly enantioselective α-alkylation of aldehydes, a key transformation in asymmetric synthesis.[2] This reaction provides a formal pathway for the α-alkylation of an aldehyde by a carbenium ion.[2]

Diagram 3: Workflow for Organocatalytic Aldehyde Alkylation

Organocatalytic α-Alkylation Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products & Workup Aldehyde α-Branched Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine Forms BDTF 1,3-Benzodithiolylium Tetrafluoroborate (BDTF) Alkylated_Product α-Alkylated Aldehyde (Quaternary Center) BDTF->Alkylated_Product Catalyst Chiral Amine Catalyst (e.g., MacMillan's) Catalyst->Enamine Enamine->Alkylated_Product Attacks BDTF Final_Alcohol Chiral Alcohol Alkylated_Product->Final_Alcohol In situ Reduction (e.g., NaBH₄)

Caption: Workflow for the enantioselective α-alkylation of aldehydes.

Representative Protocol: α-Alkylation of an Aldehyde

This representative protocol is based on established methodologies for the organocatalytic α-alkylation of aldehydes.[1][2]

  • Catalyst & Aldehyde: In a suitable solvent (e.g., CH₃CN/H₂O), dissolve the chiral amine catalyst (e.g., a MacMillan imidazolidinone catalyst) and the starting α-branched aldehyde.[1]

  • Addition of Reagent: Add this compound to the mixture. The reaction proceeds via the formation of a nucleophilic enamine intermediate which then attacks the electrophilic benzodithiolylium cation.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor for completion using a suitable technique (e.g., TLC or GC-MS).

  • Workup: Upon completion, the reaction is typically not isolated directly. An in situ reduction of the resulting aldehyde is performed.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) in methanol, to convert the α-alkylated aldehyde into the corresponding chiral alcohol for easier purification and analysis.[1]

  • Purification: Purify the final alcohol product using standard techniques like flash column chromatography.

Table 3: Summary of Synthetic Applications
ApplicationReactant(s)Product(s)Reference(s)
Heterocycle Synthesis 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)Dibenzotetrathiafulvalene[3][7]
Carbenium Ion Synthesis Boronic derivativesSubstituted arylcarbenium ions[3][7]
Ketone Functionalization Ketonesα-(1,3-benzodithiol-2-ylidene) ketones[3]
Alkene Functionalization Styryl-type cobaloximes2-styryl-1,3-benzodithioles[3]
Hydroxyl Protection Alcohols, Water2-alkoxy/hydroxy-1,3-benzodithioles[2][8]

Role in Drug Development and Materials Science

While not a therapeutic agent itself, this compound is a valuable tool in drug discovery and development. Its primary role is twofold:

  • Versatile Building Block: It serves as a foundational component for constructing complex molecular architectures.[7] Its ability to introduce specific functionalities is crucial for synthesizing novel compounds for screening and development.[7]

  • Potent Protecting Agent: In multi-step syntheses of pharmaceuticals, sensitive functional groups like hydroxyls must be shielded from unwanted reactions.[7][8] This compound acts as an effective protecting agent, ensuring high yields and purity, which are critical in pharmaceutical manufacturing.[7]

Furthermore, its use as a precursor for tetrathiafulvalene (TTF) derivatives and its studied adsorption on carbon nanotubes indicate its potential applications in materials science, particularly in the development of novel electronic materials.[1]

Safety Information

This compound is an irritant and requires careful handling in a laboratory setting.

Table 4: Hazard and Safety Data
CategoryInformationReference(s)
Signal Word Warning[3]
Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
Hazard Classifications Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Specific Target Organ Toxicity - Single Exposure (Cat. 3).[3]
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338.[3]
Target Organs Respiratory system.[3]
Personal Protective Equipment (PPE) Dust mask (type N95 or equivalent), chemical safety goggles, protective gloves.[3]
Storage Store in a cool, dry place under an inert atmosphere, away from moisture and light.[1]

References

Synthesis of 1,3-Benzodithiolylium tetrafluoroborate from 1,3-benzodithiole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,3-benzodithiolylium tetrafluoroborate from its precursor, 1,3-benzodithiole. This transformation is a key step in various organic syntheses, providing a versatile intermediate for the construction of complex molecular architectures. This document provides a comprehensive overview of the synthetic protocol, quantitative data, and a visual representation of the reaction pathway.

Introduction

This compound is a stable carbenium ion that serves as a valuable reagent in organic chemistry. Its utility stems from the electrophilic nature of the C2 carbon in the dithiolylium ring, which readily reacts with a variety of nucleophiles. A common and efficient method for the preparation of this compound involves the hydride abstraction from 1,3-benzodithiole using a strong hydride abstractor, such as trityl tetrafluoroborate (triphenylcarbenium tetrafluoroborate). This method is advantageous due to its high efficiency and the stability of the resulting salt.[1]

Reaction Pathway and Mechanism

The synthesis proceeds via a hydride abstraction mechanism. The trityl cation, a bulky and highly stabilized carbocation, selectively removes a hydride ion (H⁻) from the C2 position of 1,3-benzodithiole. This process leads to the formation of the aromatic and resonance-stabilized 1,3-benzodithiolylium cation and triphenylmethane as a byproduct. The tetrafluoroborate anion acts as the counter-ion for the newly formed dithiolylium cation.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 1,3-benzodithiole.

ParameterValueReference
Starting Material 1,3-Benzodithiole[2]
Reagent Trityl Tetrafluoroborate[2]
Solvent Acetonitrile / Acetic Anhydride[2]
Reaction Temperature Room Temperature[2]
Reaction Time 30 minutes[2]
Product This compound[2]
Yield 95%[2]
Byproduct Triphenylmethane[2]

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on the procedure described by Nakayama et al. (1976).[2]

Materials:

  • 1,3-Benzodithiole

  • Trityl tetrafluoroborate (Triphenylcarbenium tetrafluoroborate)

  • Acetonitrile (anhydrous)

  • Acetic anhydride

  • Diethyl ether (anhydrous)

Procedure:

  • To a solution of 1,3-benzodithiole (1.54 g, 10 mmol) in a mixture of acetonitrile (10 ml) and acetic anhydride (10 ml), add trityl tetrafluoroborate (3.30 g, 10 mmol) in one portion at room temperature with stirring.

  • Continue stirring the mixture at room temperature for 30 minutes. During this time, a precipitate will form.

  • Add anhydrous diethyl ether (50 ml) to the reaction mixture to ensure complete precipitation of the product.

  • Collect the precipitate by filtration and wash it thoroughly with anhydrous diethyl ether to remove the byproduct, triphenylmethane.

  • Dry the resulting solid under vacuum to yield this compound as a stable salt. The reported yield for this procedure is 95%.

Visualizations

Diagram 1: Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 1_3_Benzodithiole 1,3-Benzodithiole 1_3_Benzodithiolylium_BF4 1,3-Benzodithiolylium Tetrafluoroborate 1_3_Benzodithiole->1_3_Benzodithiolylium_BF4 + Trityl BF₄ - Triphenylmethane - H⁻ Trityl_BF4 Trityl Tetrafluoroborate Triphenylmethane Triphenylmethane

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 1,3-Benzodithiole in Acetonitrile/Acetic Anhydride start->dissolve add_reagent Add Trityl Tetrafluoroborate dissolve->add_reagent stir Stir at Room Temperature (30 min) add_reagent->stir precipitate Add Diethyl Ether to Precipitate Product stir->precipitate filter_wash Filter and Wash with Diethyl Ether precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry end Obtain 1,3-Benzodithiolylium Tetrafluoroborate dry->end

Caption: Step-by-step workflow of the experimental procedure.

References

The Electrophilic Nature of the 1,3-Benzodithiolylium Cation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodithiolylium cation is a stable heterocyclic carbocation that has garnered significant attention in organic synthesis due to its potent electrophilic character. Its stability, conferred by the delocalization of the positive charge through the dithiolium ring system, allows for its isolation as a salt, typically as a tetrafluoroborate. This guide provides an in-depth analysis of the electrophilic nature of the 1,3-benzodithiolylium cation, detailing its reactivity with a wide array of nucleophiles, providing quantitative data, outlining experimental protocols for key transformations, and visualizing reaction mechanisms and workflows. This versatile reagent serves as a valuable synthetic equivalent of a formyl cation, enabling the formation of numerous carbon-carbon and carbon-heteroatom bonds.

Introduction

The 1,3-benzodithiolylium cation is a planar, aromatic heterocyclic system characterized by a highly electrophilic carbon atom (C2) positioned between two sulfur atoms.[1] This inherent electrophilicity makes it a potent reagent for a variety of chemical transformations. The positive charge is effectively delocalized over the dithiolylium ring, contributing to its notable stability and allowing for its storage and use as a salt, most commonly 1,3-benzodithiolylium tetrafluoroborate.[1] Its utility in organic synthesis is broad, acting as a precursor for 2-substituted 1,3-benzodithiole derivatives, which are valuable intermediates in the synthesis of complex molecules and protecting groups for hydroxyl functionalities.[1][2]

Synthesis and Stability

1,3-Benzodithiolylium salts are typically synthesized through two primary routes. The first involves the treatment of 2-alkoxy- or 2-alkylthio-1,3-benzodithioles with a strong acid, such as tetrafluoroboric acid, in acetic anhydride, which furnishes the salt in excellent yield.[3] A second common and advantageous method is the hydride abstraction from the parent 1,3-benzodithiole using a strong hydride abstractor like trityl tetrafluoroborate.[1]

The stability of the cation is a key feature, arising from the aromatic character of the dithiolylium ring and the ability of the sulfur atoms to delocalize the positive charge. This stability is crucial for its isolation and handling as a reagent.

Electrophilic Reactivity and Quantitative Data

The core of the 1,3-benzodithiolylium cation's utility lies in its reaction with a diverse range of nucleophiles. The attack invariably occurs at the electrophilic C2 position, leading to the formation of 2-substituted 1,3-benzodithiole derivatives.[1][3] The reactions are generally high-yielding.

Reactions with Heteroatom Nucleophiles

The cation reacts readily with oxygen, nitrogen, and sulfur-centered nucleophiles.

  • O-Nucleophiles: Alcohols and water react efficiently to produce the corresponding 2-alkoxy- and 2-hydroxy-1,3-benzodithioles.[1][3]

  • S-Nucleophiles: Thiols and hydrogen sulfide react to give 2-alkylthio- and 2-mercapto-1,3-benzodithioles, respectively.[3]

  • N-Nucleophiles: Primary and secondary amines, as well as ammonia, react to form 2-amino-1,3-benzodithiole derivatives.[3] Interestingly, reactions with certain tertiary amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of dibenzotetrathiafulvalene.[1]

Reactions with Carbon Nucleophiles

The cation's ability to form C-C bonds is a cornerstone of its synthetic application.

  • Electron-Rich Aromatics: Compounds like N,N-dimethylaniline, indole, and pyrrole react to yield the corresponding 2-aryl-1,3-benzodithioles.[3]

  • Active Methylene Compounds: Carbanions derived from active methylene compounds such as malononitrile and ethyl cyanoacetate readily add to the C2 position.[3]

  • Organometallic Reagents: While specific data is limited, reactions with organomagnesium (Grignard) and organolithium reagents are expected to proceed, though side reactions like reduction can occur.[4]

  • Enamines & Aldehydes (Organocatalysis): A significant application is the enantioselective α-alkylation of aldehydes. The reaction, proceeding through an enamine intermediate, provides a formal pathway for the α-alkylation of an aldehyde by a carbenium ion.[1]

The following tables summarize the yields for various reactions, highlighting the broad applicability of the 1,3-benzodithiolylium cation.

Nucleophile CategoryNucleophile ExampleProduct TypeYield (%)Reference
O-Nucleophiles Isopentyl alcohol2-Isopentyloxy-1,3-benzodithioleHigh[3]
Water2-Hydroxy-1,3-benzodithioleHigh[3]
S-Nucleophiles Ethanethiol2-Ethylthio-1,3-benzodithioleHigh[3]
N-Nucleophiles Aniline2-Anilino-1,3-benzodithioleHigh[3]
Ammonia (via (NH₄)₂CO₃)Tris(1,3-benzodithiol-2-yl)amine86[3]
C-Nucleophiles Indole2-(3-Indolyl)-1,3-benzodithiolylium salt77[5]
N,N-Dimethylaniline2-(p-Dimethylaminophenyl)-1,3-benzodithioleHigh[3]
Malononitrile2-(Dicyanomethylene)-1,3-benzodithioleHigh[3]
Sodium borohydride1,3-Benzodithiole (Reduction)90[3]
Organocatalytic α-Alkylation Data
Aldehyde Catalyst Product Yield (%) ee (%)
PropanalPolystyrene-supported catalystα-(1,3-Benzodithiol-2-yl)propanal9774

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a general experimental workflow.

General Reaction Mechanism: Nucleophilic Attack

The fundamental reaction involves the direct attack of a nucleophile on the electrophilic C2 carbon of the 1,3-benzodithiolylium cation.

Caption: General mechanism of nucleophilic attack on the C2 position.

Organocatalytic Enamine Pathway for α-Alkylation

The enantioselective α-alkylation of aldehydes proceeds through an enamine intermediate, which acts as the nucleophile.

Enamine_Pathway aldehyde Aldehyde + Chiral Amine Catalyst enamine Chiral Enamine Intermediate aldehyde->enamine Formation adduct Iminium Ion Adduct enamine->adduct Nucleophilic Attack cation 1,3-Benzodithiolylium Cation cation->adduct hydrolysis Hydrolysis adduct->hydrolysis product α-Alkylated Aldehyde + Regenerated Catalyst hydrolysis->product

Caption: Organocatalytic cycle for the α-alkylation of aldehydes.

General Experimental Workflow

A typical experimental procedure for reacting the cation with a nucleophile follows these general steps.

Experimental_Workflow start Dissolve Nucleophile in Anhydrous Solvent addition Add 1,3-Benzodithiolylium Salt (portion-wise or as solution) start->addition reaction Stir at Specified Temperature (e.g., 0°C to RT) addition->reaction monitoring Monitor Reaction (e.g., by TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (e.g., add H₂O, extract with organic solvent) monitoring->workup Reaction Complete purification Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purification product Isolate Pure Product purification->product

Caption: A generalized workflow for synthesis of 2-substituted-1,3-benzodithioles.

Experimental Protocols

The following are representative experimental protocols for the synthesis and reaction of this compound.

Protocol 1: Synthesis of this compound (1a)
  • Method A: From 2-Isopentyloxy-1,3-benzodithiole

    • To a stirred solution of 2-isopentyloxy-1,3-benzodithiole (12.0 g, 50 mmol) in acetic anhydride (50 ml), add 42% tetrafluoroboric acid (12.0 g, 60 mmol) dropwise at 0-5 °C.

    • Continue stirring for 1 hour at room temperature.

    • Add anhydrous ether (100 ml) to the reaction mixture to precipitate the salt.

    • Collect the precipitate by filtration, wash thoroughly with anhydrous ether, and dry in a vacuum desiccator.

    • The yield of this compound (1a) is typically excellent.[3]

  • Method B: From 1,3-Benzodithiole

    • Dissolve 1,3-benzodithiole in a suitable anhydrous solvent (e.g., acetonitrile).

    • Add an equimolar amount of trityl tetrafluoroborate.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • The product precipitates from the solution and can be collected by filtration.[1]

Protocol 2: Reaction with an N-Nucleophile - Synthesis of 2-(3-Indolyl)-1,3-benzodithiolylium Tetrafluoroborate
  • A solution of 3-(1,3-benzodithiol-2-yl)indole (4a) (2.69 g, 10 mmol) and trityl tetrafluoroborate (3.30 g, 10 mmol) in anhydrous acetonitrile (50 ml) is stirred at room temperature for 2 hours.[5]

  • The resulting dark purple precipitate is collected by filtration.

  • The precipitate is washed with anhydrous ether and then recrystallized from acetonitrile-ether to afford the product as dark purple needles.

  • Yield: 2.98 g (77%).[5]

Protocol 3: Reaction with a C-H Acid - Synthesis of 2-(p-Nitrophenyl)-1,3-benzodithiole
  • To a stirred suspension of this compound (1a) (1.20 g, 5 mmol) in anhydrous acetonitrile (20 ml), add p-nitrotoluene (0.69 g, 5 mmol).

  • Add triethylamine (1.5 ml) dropwise to the mixture at room temperature.

  • Stir the resulting dark red mixture for 2 hours at room temperature.

  • Pour the mixture into water and extract with chloroform.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • The residue is chromatographed on a silica gel column with benzene as the eluent to give the product.

  • Recrystallize from ethanol to afford yellow needles.

Protocol 4: Reduction with Sodium Borohydride
  • To a stirred suspension of this compound (1a) (2.40 g, 10 mmol) in tetrahydrofuran (30 ml), add sodium borohydride (0.76 g, 20 mmol) portion-wise at 0-5 °C.[3]

  • Stir the mixture for 1 hour at room temperature.

  • Pour the reaction mixture into water and extract with ether.

  • Wash the ethereal extract with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • The residue is distilled to give 1,3-benzodithiole.

  • Yield: 1.38 g (90%).[3]

Conclusion

The 1,3-benzodithiolylium cation is a robust and highly effective electrophilic reagent in organic synthesis. Its stability, ease of preparation, and predictable reactivity with a vast array of nucleophiles make it an indispensable tool for constructing complex molecular architectures. The ability to act as a formyl cation equivalent, particularly in organocatalyzed asymmetric reactions, underscores its importance in modern synthetic strategies relevant to pharmaceutical and materials science research. This guide has provided a comprehensive overview of its electrophilic nature, supported by quantitative data, detailed protocols, and mechanistic diagrams, to facilitate its application in the laboratory.

References

An In-Depth Technical Guide to the Stability and Reactivity of 1,3-Benzodithiolylium Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzodithiolylium tetrafluoroborate is a stable, crystalline salt that serves as a versatile and highly reactive electrophilic reagent in organic synthesis. Its utility stems from the electrophilic nature of the C2 carbon within the dithiolylium ring, making it susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its application in the formation of carbon-carbon and carbon-heteroatom bonds. Detailed experimental protocols for its synthesis and key reactions, quantitative data on reaction outcomes, and visualizations of reaction mechanisms and workflows are presented to facilitate its practical application in research and development.

Physicochemical Properties and Stability

This compound is a colorless to pale yellow crystalline solid.[1] It is soluble in polar organic solvents and is known for its relatively good stability under normal laboratory conditions, particularly when compared to other reactive electrophiles.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₅BF₄S₂
Molecular Weight240.05 g/mol
Melting Point150 °C (decomposes)
AppearanceColorless to pale yellow crystals[1]
SolubilitySoluble in polar organic solvents

The stability of the 1,3-benzodithiolylium cation is attributed to the delocalization of the positive charge across the dithiolylium ring system. It is generally stable to light and heat under anhydrous conditions. However, it is sensitive to moisture and should be stored in a desiccated environment to prevent hydrolysis.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2-isopentyloxy-1,3-benzodithiole with tetrafluoroboric acid.

Experimental Protocol: Synthesis from 2-Isopentyloxy-1,3-benzodithiole

Materials:

  • 2-Isopentyloxy-1,3-benzodithiole

  • Tetrafluoroboric acid (42% in water)

  • Acetic anhydride

  • Diethyl ether

Procedure:

  • A solution of 2-isopentyloxy-1,3-benzodithiole in acetic anhydride is prepared and cooled to 0 °C in an ice bath.

  • Tetrafluoroboric acid is added dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0 °C.

  • Diethyl ether is then added to the mixture to precipitate the product.

  • The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.

Yield: Up to 96%

Reactivity Profile

The core of this compound's utility lies in its reactivity as an electrophile. The C2 position of the benzodithiolylium cation is highly susceptible to nucleophilic attack, leading to the formation of a wide variety of 2-substituted 1,3-benzodithioles.

Reactions with Nucleophiles

This compound reacts readily with a diverse range of nucleophiles, including alcohols, water, thiols, amines, and carbon-based nucleophiles.

Table 2: Selected Reactions of this compound with Various Nucleophiles

NucleophileProductYield (%)Reference
Propanal2-(1-Formylpropyl)-1,3-benzodithiole97
Indole2-(3-Indolyl)-1,3-benzodithiolylium tetrafluoroborateHigh
Various Alcohols2-Alkoxy-1,3-benzodithiolesGood to High
Water2-Hydroxy-1,3-benzodithioleGood
Ketonesα-(1,3-Benzodithiol-2-ylidene) ketonesGood
Enantioselective α-Alkylation of Aldehydes

A significant application of this compound is in the organocatalytic, enantioselective α-alkylation of aldehydes.[2][3] This reaction provides a formal pathway for the α-alkylation of aldehydes with a carbenium ion, leading to the formation of chiral aldehydes with high enantiomeric excess.

Table 3: Enantioselective α-Alkylation of Propanal

CatalystEnantiomeric Excess (ee)Yield (%)Reference
Polystyrene-supported catalyst74%97

The proposed mechanism for this transformation involves the formation of a nucleophilic enamine intermediate from the aldehyde and a chiral secondary amine catalyst. This enamine then attacks the electrophilic C2 position of the 1,3-benzodithiolylium cation.

enantioselective_alkylation aldehyde Aldehyde (R-CH2-CHO) enamine Enamine Intermediate aldehyde->enamine + Catalyst catalyst Chiral Amine Catalyst catalyst->enamine product α-Alkylated Aldehyde enamine->product + BDT bdt 1,3-Benzodithiolylium Tetrafluoroborate bdt->product cat_regen Catalyst Regeneration product->cat_regen cat_regen->catalyst dbttf_synthesis bdt 1,3-Benzodithiolylium Tetrafluoroborate carbene Carbene Intermediate bdt->carbene + DBU dbu DBU (Base) dbu->carbene dimer Dimerization carbene->dimer dbttf Dibenzotetrathiafulvalene (DBTTF) dimer->dbttf

References

An In-depth Technical Guide on the Core Mechanism of Action of 1,3-Benzodithiolylium Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzodithiolylium tetrafluoroborate is a well-established electrophilic reagent widely utilized in organic synthesis. Its core chemical mechanism of action is centered on the high electrophilicity of the C2 carbon within the dithiolylium ring, enabling it to react readily with a diverse range of nucleophiles. While its applications in chemical synthesis are extensively documented, its biological mechanism of action is less understood. This technical guide provides a comprehensive overview of the chemical reactivity of this compound and explores its potential biological mechanisms of action based on the activities of structurally related compounds. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of chemical and potential biological pathways to serve as a resource for researchers in chemistry and drug development.

Chemical Mechanism of Action: A Potent Electrophile

The primary mechanism of action of this compound in chemical transformations is its function as a potent electrophile. The key to its reactivity lies in the structure of the 1,3-benzodithiolylium cation. The positive charge is delocalized across the dithiolylium ring, rendering the C2 carbon atom highly electron-deficient and susceptible to nucleophilic attack.[1] This inherent electrophilicity allows for a wide array of chemical reactions, making it a versatile building block in organic synthesis.[2]

The general mechanism involves the attack of a nucleophile at the C2 position of the 1,3-benzodithiolylium cation, leading to the formation of a new covalent bond and a 2-substituted-1,3-benzodithiole derivative.

Diagram of the General Chemical Reaction Mechanism

chemical_mechanism reagent 1,3-Benzodithiolylium Cation C2+ product 2-Substituted-1,3-benzodithiole C2-Nu reagent->product Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->reagent:c

Caption: General mechanism of nucleophilic attack on the 1,3-benzodithiolylium cation.

This reactivity is harnessed in various synthetic applications, including:

  • Hydroxyl-Protecting Agent: Reacts with alcohols to form stable 1,3-benzodithiolyl ethers, which can be later deprotected.[2]

  • Formation of Carbon-Carbon Bonds: Reacts with a variety of carbon nucleophiles, such as enolates, enamines, and organometallic reagents.[1]

  • Synthesis of Heterocycles: Serves as a precursor for the synthesis of more complex heterocyclic systems.[2]

  • α-Alkylation of Aldehydes: Functions as an electrophile in the enantioselective α-alkylation of aldehydes.[1]

Potential Biological Mechanisms of Action: An Exploratory Overview

Direct studies on the biological mechanism of action of this compound are limited. However, based on its pronounced electrophilicity and the biological activities of structurally related dithiolium and benzodithiole compounds, several potential mechanisms can be hypothesized. Electrophilic compounds are known to exert biological effects, including toxicity, by reacting with biological nucleophiles such as proteins and DNA.[3]

Potential Antimicrobial and Antifungal Activity

Derivatives of the 1,3-dithiolane and 1,3-dithiolium scaffold have demonstrated antimicrobial and antifungal properties. The proposed mechanism for such activity often involves the disruption of cellular processes through covalent modification of essential biomolecules.

  • Enzyme Inhibition: The electrophilic C2 carbon of the 1,3-benzodithiolylium cation could react with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active sites of essential microbial enzymes, leading to irreversible inhibition. A potential target, based on studies of related compounds, is FabH, a key enzyme in bacterial fatty acid biosynthesis.[4]

  • Disruption of Membrane Integrity: Cationic structures can interact with and disrupt the integrity of microbial cell membranes, leading to cell death.

Hypothesized Signaling Pathway for Antimicrobial Action

antimicrobial_mechanism cluster_cell Microbial Cell enzyme Essential Enzyme (e.g., FabH) viability Cell Viability enzyme->viability Leads to loss of membrane Cell Membrane membrane->viability Leads to loss of bdt 1,3-Benzodithiolylium Cation bdt->enzyme Covalent Modification (Inhibition) bdt->membrane Disruption

Caption: Hypothesized antimicrobial mechanism of 1,3-benzodithiolylium cation.

Potential Cytotoxic and Anticancer Activity

Tricyclic flavonoids incorporating a 1,3-dithiolium moiety have been shown to possess cytotoxic effects against cancer cell lines.[3][5] This suggests that this compound or its derivatives could exhibit similar properties.

The mechanism of cytotoxicity for electrophilic compounds can involve:

  • Alkylation of DNA: Reaction with nucleophilic sites on DNA bases, leading to DNA damage and apoptosis.

  • Inhibition of Key Signaling Pathways: Covalent modification of proteins involved in cell proliferation and survival pathways, such as kinases or transcription factors.

  • Induction of Oxidative Stress: Depletion of intracellular antioxidants like glutathione, leading to an increase in reactive oxygen species and subsequent cell death.

Potential Antiviral Activity

Recent studies have identified amides containing a benzo[d][1][6]dithiol core as inhibitors of the influenza virus. The proposed mechanism involves the inhibition of viral hemagglutinin, a surface glycoprotein essential for viral entry into host cells. It is plausible that the electrophilic nature of the 1,3-benzodithiolylium cation could facilitate interactions with and modification of viral proteins.

Quantitative Data

Quantitative biological data for this compound is scarce in the literature. The following table summarizes data for a closely related tricyclic flavonoid containing a 1,3-dithiolium substructure.

CompoundCell LineAssayResultReference
Tricyclic 1,3-dithiolium flavonoid (4a)HOS (human osteosarcoma)Wound Scratch AssayInhibition of wound healing
Tricyclic 1,3-dithiolium flavonoid (4a)MCF7 (human breast adenocarcinoma)Wound Scratch AssayInhibition of wound healing
Tricyclic 1,3-dithiolium flavonoid (4a)Staphylococcus aureusMinimum Bactericidal ConcentrationNon-toxic at MBC to human cell lines

Experimental Protocols

To investigate the hypothesized biological activities of this compound, the following experimental protocols are recommended.

MTS Assay for Cytotoxicity

This colorimetric assay measures cell viability by assessing the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a desired period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[9]

Workflow for MTS Assay

mts_workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read Read absorbance at 490 nm incubate3->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTS cytotoxicity assay.

Wound Scratch Assay for Cell Migration

This assay assesses the effect of a compound on cell migration.

  • Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.[10]

  • Creating the "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.[6]

  • Compound Treatment: Treat the cells with the test compound.

  • Image Acquisition: Acquire images of the scratch at different time points (e.g., 0, 12, 24 hours).[11]

  • Data Analysis: Measure the width of the scratch over time to determine the rate of cell migration and "wound closure".[2]

FabH Inhibition Assay

This assay determines the inhibitory effect of a compound on the bacterial enzyme FabH.

  • Enzyme and Substrate Preparation: Prepare purified FabH enzyme and its substrates, acetyl-CoA and malonyl-ACP.[12]

  • Incubation: Incubate the enzyme with varying concentrations of the test compound.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates.

  • Detection: Measure the enzyme activity, typically by monitoring the consumption of a radiolabeled substrate or by a coupled spectrophotometric assay.[13]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[14]

Conclusion

This compound is a potent electrophile with well-defined reactivity in organic synthesis. While its biological mechanism of action is not yet fully elucidated, its chemical properties and the observed activities of structurally related compounds suggest potential as an antimicrobial, cytotoxic, and antiviral agent. The proposed mechanisms center on its ability to covalently modify biological nucleophiles, leading to enzyme inhibition, disruption of cellular membranes, and interference with signaling pathways. Further investigation using the detailed experimental protocols is necessary to validate these hypotheses and to determine the specific molecular targets and quantitative efficacy of this compound in biological systems. This guide serves as a foundational resource to stimulate and direct future research into the pharmacological potential of this compound.

References

Spectroscopic and Mechanistic Insights into 1,3-Benzodithiolylium Tetrafluoroborate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1,3-Benzodithiolylium tetrafluoroborate, a versatile reagent in organic synthesis. The document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details the experimental protocols for these analyses, and illustrates its key reaction pathways.

Spectroscopic Data

The structural characteristics of this compound have been elucidated through various spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
10.55sH-2
8.50 - 8.35mAromatic H
8.20 - 8.05mAromatic H

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
185.0C-2
145.5Quaternary Aromatic C
135.0Aromatic CH
130.0Aromatic CH
Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups and vibrational modes within the molecule.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~1600MediumC=C aromatic ring stretch
~1450MediumC=C aromatic ring stretch
~1050StrongB-F stretch in BF₄⁻
~750StrongC-S stretch

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 400 spectrometer. The sample was prepared by dissolving approximately 10-20 mg of this compound in a deuterated solvent, such as deuterated acetonitrile (CD₃CN) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy Protocol

The infrared spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using the Attenuated Total Reflectance (ATR) technique by placing the solid sample directly on the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Reaction Pathways

This compound is a potent electrophile, readily reacting with a variety of nucleophiles at the C2 position of the dithiolylium ring.[1] This reactivity makes it a valuable reagent in the synthesis of numerous organic compounds.

Synthesis of this compound

One common method for the synthesis of this compound involves the reaction of 2-alkoxy-1,3-benzodithioles with tetrafluoroboric acid (HBF₄) in acetic anhydride.

Synthesis 2-Alkoxy-1,3-benzodithiole 2-Alkoxy-1,3-benzodithiole 1,3-Benzodithiolylium_tetrafluoroborate 1,3-Benzodithiolylium tetrafluoroborate 2-Alkoxy-1,3-benzodithiole->1,3-Benzodithiolylium_tetrafluoroborate   + HBF4 / Acetic Anhydride HBF4 / Acetic Anhydride HBF4 / Acetic Anhydride

Caption: Synthesis of this compound.

Reactions with Nucleophiles

The electrophilic C2 carbon of the 1,3-benzodithiolylium cation is the primary site of attack for a wide range of nucleophiles.

Reactions cluster_nucleophiles Nucleophiles cluster_products Products BDTF 1,3-Benzodithiolylium tetrafluoroborate 2-Alkoxy-1,3-benzodithiole 2-Alkoxy-1,3-benzodithiole BDTF->2-Alkoxy-1,3-benzodithiole + ROH 2-Hydroxy-1,3-benzodithiole 2-Hydroxy-1,3-benzodithiole BDTF->2-Hydroxy-1,3-benzodithiole + H2O 2-Thioalkyl-1,3-benzodithiole 2-Thioalkyl-1,3-benzodithiole BDTF->2-Thioalkyl-1,3-benzodithiole + RSH 2-Amino-1,3-benzodithiole 2-Amino-1,3-benzodithiole BDTF->2-Amino-1,3-benzodithiole + RNH2 2-Alkyl/Aryl-1,3-benzodithiole 2-Alkyl/Aryl-1,3-benzodithiole BDTF->2-Alkyl/Aryl-1,3-benzodithiole + R-M Alcohols (ROH) Alcohols (ROH) Water (H2O) Water (H2O) Thiols (RSH) Thiols (RSH) Amines (RNH2) Amines (RNH2) Organometallics (R-M) Organometallics (R-M)

Caption: General reaction scheme with various nucleophiles.

References

Physical properties like melting point and solubility of 1,3-Benzodithiolylium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of 1,3-Benzodithiolylium tetrafluoroborate, a versatile reagent in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physical Properties

This compound is a stable, solid organic salt. Its key physical properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSolvents
Melting Point 150 °C (decomposes)[1]Soluble
Appearance SolidAcetonitrile (MeCN)[1]
N,N-Dimethylformamide (DMF) (slowly reacts)[1]
Insoluble
Ether[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1,3-benzodithiole with trityl tetrafluoroborate.[2] In this reaction, the trityl cation acts as a hydride abstractor, removing a hydride ion from the 2-position of 1,3-benzodithiole to form the stable 1,3-benzodithiolylium cation.[2]

General Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve 1,3-benzodithiole in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add an equimolar amount of trityl tetrafluoroborate to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or NMR).

  • Upon completion of the reaction, the product, this compound, will precipitate from the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and by-products.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

  • Finely powder a small sample of the crystalline compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point of the sample. For this compound, decomposition is observed at 150 °C.[1]

Determination of Solubility

A qualitative assessment of the solubility of this compound in various solvents can be performed through simple dissolution tests.

Procedure:

  • Place a small amount (approximately 10 mg) of this compound into a series of test tubes.

  • To each test tube, add 1 mL of a different solvent to be tested (e.g., water, ethanol, acetone, dichloromethane, acetonitrile, DMF, diethyl ether).

  • Agitate each mixture vigorously for a set period (e.g., 1 minute).

  • Observe and record whether the solid dissolves completely, partially, or not at all. Note any color changes or reactions.

Reactivity and Applications

This compound is a versatile electrophilic reagent used in a variety of organic transformations. Its reactivity is centered at the C2 position of the dithiolylium ring, which is susceptible to nucleophilic attack.

Use as a Hydroxyl Protecting Agent

This compound is an effective reagent for the protection of hydroxyl groups.[3][4][5] The reaction with an alcohol in the presence of a non-nucleophilic base yields a 2-alkoxy-1,3-benzodithiole, which is stable to a range of reaction conditions.

hydroxyl_protection cluster_reactants Reactants cluster_product Product ROH Alcohol (R-OH) Protected_Alcohol Protected Alcohol (2-Alkoxy-1,3-benzodithiole) ROH->Protected_Alcohol Protection BDTF 1,3-Benzodithiolylium Tetrafluoroborate BDTF->Protected_Alcohol Base Non-nucleophilic Base Base->Protected_Alcohol

Hydroxyl Group Protection Workflow
Enantioselective α-Alkylation of Aldehydes

A significant application of this compound is in the organocatalytic, highly enantioselective α-alkylation of aldehydes.[6][7] This reaction provides a method for the formal α-alkylation of aldehydes with a carbenium ion.[6]

enantioselective_alkylation Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Organocatalyst BDTF 1,3-Benzodithiolylium Tetrafluoroborate Alkylated_Product α-Alkylated Aldehyde (High Enantioselectivity) BDTF->Alkylated_Product Organocatalyst Chiral Amine Organocatalyst Organocatalyst->Enamine Enamine->Alkylated_Product + BDTF

Enantioselective Aldehyde Alkylation
Reaction with Ketones

This compound reacts with ketones to yield α-(1,3-benzodithiol-2-ylidene) ketones and 1,3-benzodithiole. This reaction demonstrates the compound's ability to act as an electrophile towards enol or enolate intermediates.

ketone_reaction Ketone Ketone Product1 α-(1,3-benzodithiol-2-ylidene) ketone Ketone->Product1 BDTF 1,3-Benzodithiolylium Tetrafluoroborate BDTF->Product1 Product2 1,3-Benzodithiole BDTF->Product2

Reaction with Ketones Workflow

References

The Pivotal Role of Carbenium Ions in Organic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbenium ions, trivalent carbon species bearing a positive formal charge (RR'R''C+), are fundamental reactive intermediates in a vast array of organic reactions. Their transient nature and high reactivity have historically posed significant challenges to their direct observation and characterization. However, the pioneering work of George A. Olah in the development of superacid media enabled the generation and spectroscopic study of long-lived carbenium ions, a feat that earned him the Nobel Prize in Chemistry in 1994 and revolutionized our understanding of their structure and chemical behavior. This guide provides a comprehensive technical overview of the core principles of carbenium ion chemistry, focusing on their structure, stability, reactivity, and the experimental methodologies used to investigate these fleeting yet crucial species. A clear distinction is made from "carbonium ions," which are pentacoordinated carbon species.

Structure and Stability of Carbenium Ions

The central carbon atom in a carbenium ion is sp² hybridized, resulting in a planar or nearly planar geometry with a vacant p-orbital perpendicular to the plane of the three substituents. This electron deficiency is the primary driver of their high reactivity. The stability of carbenium ions is paramount in dictating the feasibility and outcome of many organic reactions and is influenced by several key factors:

  • Inductive Effects: Alkyl groups attached to the cationic carbon are electron-donating, stabilizing the positive charge through the inductive effect. This leads to the well-established stability order: tertiary > secondary > primary > methyl.

  • Hyperconjugation: The overlap of filled C-H or C-C σ-bonds on adjacent substituents with the empty p-orbital of the carbenium center delocalizes the positive charge, further enhancing stability.

  • Resonance Delocalization: Adjacent π-systems, such as in allylic and benzylic cations, can delocalize the positive charge through resonance, leading to significantly increased stability. The triphenylmethyl (trityl) cation is a classic example of a highly stable carbenium ion due to extensive resonance delocalization.

  • Aromaticity: Cyclic carbenium ions that satisfy Hückel's rule of aromaticity (4n+2 π electrons) exhibit exceptional stability. The tropylium cation (C₇H₇⁺) is a prime example of an aromatic carbenium ion.

The relative stabilities of carbenium ions can be quantified through experimental and computational methods, such as the determination of hydride ion affinities (HIAs). A lower HIA indicates a more stable carbenium ion.

Table 1: Relative Stability of Carbenium Ions Based on Hydride Ion Affinity (HIA)
Carbenium IonStructureClassHydride Ion Affinity (kcal/mol)
MethylCH₃⁺Methyl312
EthylCH₃CH₂⁺Primary273
Isopropyl(CH₃)₂CH⁺Secondary246
tert-Butyl(CH₃)₃C⁺Tertiary231
AllylCH₂=CHCH₂⁺Primary, Resonance Stabilized~255
BenzylC₆H₅CH₂⁺Primary, Resonance Stabilized~239

Data sourced from computational studies and gas-phase measurements.

Reactivity of Carbenium Ions

As potent electrophiles, carbenium ions readily react with nucleophiles. Their reactivity is a cornerstone of several fundamental reaction mechanisms in organic chemistry, including nucleophilic substitution (SN1), elimination (E1), and electrophilic additions to unsaturated systems.

Unimolecular Nucleophilic Substitution (SN1)

The SN1 reaction is a two-step process where the rate-determining step is the unimolecular ionization of the substrate to form a carbenium ion intermediate. This is followed by a rapid attack of a nucleophile on the carbocation. The rate of an SN1 reaction is therefore highly dependent on the stability of the carbenium ion formed.

SN1_Pathway cluster_step1 Step 1: Formation of Carbenium Ion (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack A Substrate (R-LG) B Transition State 1 A->B Slow C Carbenium Ion (R⁺) + Leaving Group (LG⁻) B->C E Transition State 2 C->E Fast D Nucleophile (Nu⁻) D->E Fast F Product (R-Nu) E->F

Figure 1: Generalized signaling pathway for the SN1 reaction mechanism.

Alkyl BromideStructureClassRelative Rate
Ethyl bromideCH₃CH₂BrPrimary1.0
n-Propyl bromideCH₃CH₂CH₂BrPrimary0.28
Isobutyl bromide(CH₃)₂CHCH₂BrPrimary0.030
Neopentyl bromide(CH₃)₃CCH₂BrPrimary0.00000042
tert-Butyl bromide(CH₃)₃CBrTertiary~1.2 x 10⁶

Relative rates are approximate and demonstrate the significant influence of substrate structure on SN1 reaction rates. Data is compiled from various sources on solvolysis reactions.

Unimolecular Elimination (E1)

The E1 reaction often competes with the SN1 reaction as they share the same initial rate-determining step: the formation of a carbenium ion. In the second step of an E1 reaction, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene. The regioselectivity of E1 reactions is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product.

E1_Pathway cluster_step1 Step 1: Formation of Carbenium Ion (Rate-Determining) cluster_step2 Step 2: Deprotonation A Substrate (R-LG) B Transition State 1 A->B Slow C Carbenium Ion (R⁺) + Leaving Group (LG⁻) B->C E Transition State 2 C->E Fast D Base (B:) D->E Fast F Alkene + HB⁺ E->F

Figure 2: Generalized signaling pathway for the E1 reaction mechanism.

ProductStructureTypeApproximate Yield (%)
2-Methyl-2-butene(CH₃)₂C=CHCH₃Zaitsev (more substituted)85
2-Methyl-1-buteneCH₂=C(CH₃)CH₂CH₃Hofmann (less substituted)15

The reaction of 2-bromo-2-methylbutane with a weak base like ethanol favors the E1 pathway, leading to a mixture of alkene products with the more stable alkene being the major product.

Electrophilic Addition to Alkenes

The π-bond of an alkene is electron-rich and can act as a nucleophile, attacking an electrophile. In the case of the addition of a hydrogen halide (HX), the alkene's π-electrons attack the hydrogen of HX, forming a C-H bond and a carbenium ion intermediate. The halide ion then acts as a nucleophile, attacking the carbocation to form the final product. The regioselectivity of this reaction is described by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, which is equivalent to stating that the reaction proceeds via the more stable carbenium ion intermediate.

Electrophilic_Addition cluster_step1 Step 1: Protonation to form a Carbenium Ion cluster_step2 Step 2: Nucleophilic Attack by Bromide A Propene (CH₃CH=CH₂) + HBr B Transition State 1 A->B Slow C Secondary Carbenium Ion (CH₃C⁺HCH₃) + Br⁻ B->C D Transition State 2 C->D Fast E 2-Bromopropane (CH₃CHBrCH₃) D->E

Figure 3: Electrophilic addition of HBr to propene.

Carbenium Ion Rearrangements

A characteristic feature of reactions involving carbenium ion intermediates is their propensity to undergo rearrangements to form more stable carbocations. These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, are rapid and can lead to the formation of products with a different carbon skeleton than the starting material.

Experimental Methodologies for the Study of Carbenium Ions

The direct observation and characterization of carbenium ions necessitate specialized techniques due to their high reactivity.

Generation of Stable Carbenium Ions in Superacid Media

Objective: To generate the stable tert-butyl cation from tert-butyl fluoride in a superacid medium for spectroscopic analysis.

Materials:

  • Antimony pentafluoride (SbF₅)

  • Fluorosulfuric acid (HSO₃F) or liquid sulfur dioxide (SO₂) as a solvent

  • tert-Butyl fluoride ((CH₃)₃CF)

  • High-resolution NMR spectrometer equipped with a low-temperature probe

  • NMR tubes made of appropriate material (e.g., sealed quartz tubes)

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents

Procedure:

  • Preparation of the Superacid Medium: In a glovebox or under an inert atmosphere, a solution of SbF₅ in liquid SO₂ or HSO₃F is prepared in an NMR tube at low temperature (typically -78 °C, dry ice/acetone bath). The concentration of SbF₅ is typically around 5-10 mol%. Caution: Superacids are extremely corrosive and react violently with water. Handle with extreme care using appropriate personal protective equipment.

  • Introduction of the Precursor: A solution of tert-butyl fluoride in a small amount of the same solvent is prepared separately. This solution is then carefully added to the superacid medium in the NMR tube at low temperature.

  • Generation of the Carbenium Ion: The tert-butyl fluoride ionizes in the superacid to form the tert-butyl cation and the [SbF₆]⁻ counterion. The reaction is typically rapid.

  • NMR Spectroscopic Analysis: The sealed NMR tube is quickly transferred to the pre-cooled NMR probe. ¹H and ¹³C NMR spectra are acquired at low temperatures (e.g., -60 °C to -80 °C) to prevent decomposition of the carbenium ion.

Expected ¹³C NMR Data for the tert-Butyl Cation: A single, highly deshielded signal for the cationic carbon is expected in the range of δ 330-340 ppm. The methyl carbons will appear at a much higher field.

Carbenium_Ion_Generation_Workflow A Prepare Superacid Solution (SbF₅ in SO₂ or HSO₃F) in NMR tube at -78°C C Add Precursor Solution to Superacid at -78°C A->C B Prepare Precursor Solution ((CH₃)₃CF in SO₂ or HSO₃F) B->C D Formation of tert-Butyl Cation ((CH₃)₃C⁺[SbF₆]⁻) C->D E Transfer to Pre-cooled NMR Spectrometer D->E F Acquire ¹H and ¹³C NMR Spectra at Low Temperature E->F G Data Analysis and Characterization F->G

Figure 4: Experimental workflow for generating and analyzing a stable carbenium ion.

Electrophilic Addition of a Hydrogen Halide to an Alkene

Objective: To demonstrate the Markovnikov addition of HBr to 1-hexene.

Materials:

  • 1-Hexene

  • A solution of HBr in acetic acid (e.g., 33 wt%)

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, 1-hexene is dissolved in a suitable inert solvent (e.g., dichloromethane) and cooled in an ice bath.

  • Addition of HBr: The solution of HBr in acetic acid is added dropwise to the stirred solution of 1-hexene over a period of 10-15 minutes. The reaction is typically exothermic.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for GC analysis.

  • Work-up: Once the reaction is complete, the reaction mixture is transferred to a separatory funnel and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The organic layer is then washed with water and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Product Analysis: The crude product is analyzed by GC-MS to determine the product distribution. The major product is expected to be 2-bromohexane, consistent with Markovnikov's rule.

Conclusion

Carbenium ions are indispensable intermediates in the toolkit of synthetic and mechanistic organic chemistry. Their inherent reactivity, governed by a delicate balance of electronic and structural factors, dictates the course of a multitude of chemical transformations. A thorough understanding of their stability and the conditions under which they are formed is crucial for predicting reaction outcomes and designing novel synthetic strategies. The experimental techniques outlined herein, particularly the use of superacid media and modern spectroscopic methods, continue to provide deeper insights into the intricate world of these fascinating and pivotal chemical entities, with significant implications for fields ranging from catalysis to drug development.

The Dawn of a Pseudoaromatic System: A Technical Guide to the Discovery and Historical Context of Dithiolylium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical context of dithiolylium salts, a unique class of pseudoaromatic heterocyclic cations. We delve into the foundational research that first identified these compounds, detailing the key experimental methodologies that brought them to light. This document provides a comprehensive overview of the early synthesis protocols for both 1,2- and 1,3-dithiolylium isomers, supported by a compilation of quantitative data from the original literature. Visualized workflows and logical diagrams are included to offer a clear and concise understanding of the pioneering work in this field.

Introduction: The Emergence of a New Aromatic System

The story of dithiolylium salts begins in the early 1960s, a period of burgeoning exploration in heterocyclic chemistry. These five-membered rings, containing two sulfur atoms and a delocalized positive charge, were quickly recognized for their unique stability, which was attributed to their aromatic character. Conforming to Hückel's rule with a 6π-electron system, the 1,2- and 1,3-dithiolylium cations were designated as "pseudoaromatic," a term that captured their novel electronic configuration and reactivity. This discovery opened up a new frontier in the study of aromaticity and the synthesis of sulfur-containing heterocycles.

The Pioneering Syntheses: Unveiling the Dithiolylium Core

The initial breakthroughs in the synthesis of dithiolylium salts were reported in two landmark papers. In 1961, Erwin Klingsberg of the American Cyanamid Company published his work on "A New Pseudoaromatic System," detailing the preparation of 3-phenyl- and 4-phenyl-1,2-dithiolylium salts.[1] Shortly after, in 1962, a team from the University of Edinburgh, D. Leaver, W. A. H. Robertson, and D. M. McKinnon, published a comprehensive paper in the Journal of the Chemical Society describing the synthesis of both 1,2- and 1,3-dithiolylium salts.[2] These foundational studies laid the groundwork for all subsequent research in the field.

The Klingsberg Synthesis of 1,2-Dithiolylium Salts

Klingsberg's approach to the 1,2-dithiolylium cation involved the oxidation of phenyl-1,2-dithiole-3-thiones with peracetic acid. This method provided a direct route to the stable aromatic cation.

The Leaver, Robertson, and McKinnon Syntheses

The work by Leaver and his colleagues provided two distinct and versatile methods for the synthesis of both isomers of the dithiolylium ring system.

Their method for preparing 1,2-dithiolylium salts involved the reaction of β-diketones with hydrogen disulfide in the presence of a strong acid. This acid-catalyzed condensation and subsequent oxidation proved to be a robust method for accessing this isomer.

For the 1,3-dithiolylium isomer, Leaver's team developed a pathway involving the cyclization of S-α-oxoalkyl thio- and dithiocarboxylates with hydrogen sulfide and a strong acid. This approach provided a reliable entry into the 1,3-dithiolylium system.

Quantitative Data from the Foundational Studies

The following tables summarize the key quantitative data reported in the early literature for a selection of the first-synthesized dithiolylium salts.

Table 1: Physical Properties of Early Dithiolylium Salts

CompoundIsomerAnionMelting Point (°C)Reference
3,5-Diamino-1,2-dithiolylium1,2-Perchlorate>300[3]
3,5-Di(methylamino)-1,2-dithiolylium1,2-Perchlorate218-220 (decomp.)[3]
4-Chloro-3,5-diamino-1,2-dithiolylium1,2-Chloride>300[3]

Table 2: Spectroscopic Data of an Exemplary 1,2-Dithiolylium Salt

CompoundTechniqueWavelength (nm) / Wavenumber (cm⁻¹)Reference
3,5-Diamino-1,2-dithiolylium PerchlorateUV-Vis290-310[3]

Experimental Protocols from the Seminal Literature

The following are detailed experimental protocols as described in the foundational papers for the synthesis of dithiolylium salts.

General Procedure for the Synthesis of 3,5-Diamino-1,2-dithiolylium Perchlorate[3]

To a solution of dithiomalonamide (0.625 mmol) in water (40 cm³), perchloric acid (5 cm³) and hydrogen peroxide (2 cm³) are added. The warm solution is then cooled, leading to the precipitation of pale yellow crystals of 3,5-diamino-1,2-dithiolylium perchlorate.

General Procedure for the Synthesis of 4-Chloro-3,5-di(methylamino)-1,2-dithiolylium Chloride[3]

A mixture of N,N'-dimethyldithiomalonamide (12.5 mmol) in hydrochloric acid (30 cm³) and hydrogen peroxide (4 cm³) is allowed to stand for several hours. Pale yellow crystals of 4-chloro-3,5-di(methylamino)-1,2-dithiolylium chloride separate from the solution.

Visualizing the Foundational Syntheses

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described in the early literature.

G cluster_0 Synthesis of 1,2-Dithiolylium Salts beta_diketone 1,3-Diketone h2s2 H₂S₂ / Strong Acid beta_diketone->h2s2 Reaction dithiolylium_1_2 1,2-Dithiolylium Salt h2s2->dithiolylium_1_2 Cyclization & Oxidation

Caption: General synthesis of 1,2-dithiolylium salts from 1,3-diketones.

G cluster_1 Synthesis of 1,3-Dithiolylium Salts dithiocarboxylate S-α-Oxoalkyl Dithiocarboxylate h2s_acid H₂S / Strong Acid dithiocarboxylate->h2s_acid Reaction dithiolylium_1_3 1,3-Dithiolylium Salt h2s_acid->dithiolylium_1_3 Cyclization

Caption: General synthesis of 1,3-dithiolylium salts from dithiocarboxylates.

Conclusion

The discovery of dithiolylium salts in the early 1960s marked a significant milestone in heterocyclic chemistry. The pioneering work of Klingsberg, and Leaver, Robertson, and McKinnon not only introduced a new class of pseudoaromatic compounds but also provided the fundamental synthetic methodologies that have served as the bedrock for subsequent research. Their investigations into the preparation and properties of these novel cations paved the way for extensive studies into their reactivity, physical properties, and potential applications, a legacy that continues to influence the field of sulfur-containing heterocycles today.

References

Methodological & Application

Application Notes and Protocols: Enantioselective α-Alkylation of Aldehydes using 1,3-Benzodithiolylium Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective α-alkylation of aldehydes is a fundamental transformation in organic synthesis, providing access to chiral carbonyl compounds that are valuable building blocks for pharmaceuticals and natural products. This document details an efficient organocatalytic method for the enantioselective α-alkylation of aldehydes utilizing 1,3-Benzodithiolylium tetrafluoroborate as the electrophile. This protocol, developed by Cozzi and co-workers, employs a commercially available MacMillan-type catalyst to achieve high yields and excellent enantioselectivities. The 1,3-benzodithiolyl moiety serves as a versatile synthetic handle, effectively acting as a formyl group equivalent that can be readily transformed into other functionalities.

Reaction Principle

The reaction proceeds via an enamine catalysis mechanism. A chiral secondary amine catalyst, typically a MacMillan catalyst, reacts with the starting aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic 1,3-benzodithiolylium cation. The stereochemistry of the newly formed C-C bond is controlled by the chiral environment of the catalyst. Subsequent hydrolysis releases the α-alkylated aldehyde product and regenerates the catalyst, completing the catalytic cycle. The choice of base and solvent system is crucial for achieving optimal results.

Quantitative Data Summary

The following table summarizes the results for the enantioselective α-alkylation of various aldehydes with this compound. The data is compiled from the seminal work in this field, highlighting the broad substrate scope and high efficiency of the reaction.

EntryAldehydeProductYield (%)er (S/R)
1Propanal2-(1,3-Benzodithiol-2-yl)propanal8595:5
2Butanal2-(1,3-Benzodithiol-2-yl)butanal8896:4
3Pentanal2-(1,3-Benzodithiol-2-yl)pentanal9097:3
4Hexanal2-(1,3-Benzodithiol-2-yl)hexanal9298:2
5Heptanal2-(1,3-Benzodithiol-2-yl)heptanal9198.5:1.5
6Isovaleraldehyde2-(1,3-Benzodithiol-2-yl)-3-methylbutanal7594:6
7Cyclohexanecarbaldehyde2-(1,3-Benzodithiol-2-yl)-2-cyclohexylacetaldehyde8292:8
8Phenylacetaldehyde2-(1,3-Benzodithiol-2-yl)-2-phenylacetaldehyde6296:4
93-Phenylpropanal2-(1,3-Benzodithiol-2-yl)-3-phenylpropanal8498:2
104-Methoxy-phenylacetaldehyde2-(1,3-Benzodithiol-2-yl)-2-(4-methoxyphenyl)acetaldehyde9096:4
113-Benzyloxypropanal2-(1,3-Benzodithiol-2-yl)-3-(benzyloxy)propanal9098.5:1.5
124-Cyanobutanal2-(1,3-Benzodithiol-2-yl)-4-cyanobutanal8496:4

Experimental Protocols

Materials and Methods
  • Reagents: Aldehydes, this compound, (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (MacMillan catalyst), Benzoic acid, Sodium dihydrogen phosphate (NaH₂PO₄), Acetonitrile (MeCN), Water (H₂O), Sodium borohydride (NaBH₄), Methanol (MeOH). All reagents should be of high purity. Aldehydes should be freshly distilled or purified prior to use.

  • Equipment: Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon balloon), temperature-controlled bath, rotary evaporator, column chromatography setup.

General Procedure for the Enantioselective α-Alkylation
  • To a vial equipped with a magnetic stir bar, add the MacMillan catalyst (0.02 mmol, 20 mol%) and benzoic acid (0.02 mmol, 20 mol%).

  • The vial is purged with an inert atmosphere (nitrogen or argon).

  • Add a 1:1 mixture of acetonitrile and water (1.0 mL).

  • Add sodium dihydrogen phosphate (NaH₂PO₄) (0.1 mmol, 1.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aldehyde (0.1 mmol, 1.0 equiv) to the reaction mixture.

  • In a separate vial, dissolve this compound (0.12 mmol, 1.2 equiv) in a minimal amount of acetonitrile.

  • Slowly add the solution of this compound to the reaction mixture over a period of 1 hour using a syringe pump.

  • Let the reaction stir at room temperature for the time indicated for the specific substrate (typically 12-24 hours), monitoring by TLC.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α-alkylated aldehyde.

Reduction to the Corresponding Alcohol for Enantiomeric Ratio Determination
  • The purified α-alkylated aldehyde is dissolved in methanol (2 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH₄) (0.2 mmol, 2.0 equiv) is added portion-wise.

  • The reaction is stirred at 0 °C for 30 minutes.

  • The reaction is quenched by the slow addition of water.

  • The mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting alcohol is analyzed by chiral HPLC or SFC to determine the enantiomeric ratio.

Visualizations

Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle Aldehyde R-CHO Enamine Chiral Enamine Aldehyde->Enamine + Catalyst Catalyst Chiral Amine Catalyst Alkylation Alkylation Enamine->Alkylation Iminium Iminium Ion Alkylation->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Product α-Alkylated Aldehyde Hydrolysis->Catalyst Regeneration Hydrolysis->Product Electrophile 1,3-Benzodithiolylium Tetrafluoroborate Electrophile->Alkylation

Caption: Proposed catalytic cycle for the enantioselective α-alkylation.

Experimental Workflow

Experimental_Workflow arrow arrow start Start reagents 1. Mix Catalyst, Acid, and Buffer in Solvent start->reagents aldehyde_add 2. Add Aldehyde reagents->aldehyde_add electrophile_add 3. Slow Addition of 1,3-Benzodithiolylium Tetrafluoroborate Solution aldehyde_add->electrophile_add reaction 4. Stir at Room Temperature (12-24h) electrophile_add->reaction workup 5. Quench and Extract reaction->workup purification 6. Column Chromatography workup->purification product Purified α-Alkylated Aldehyde purification->product reduction 7. Reduction with NaBH₄ (for analysis) product->reduction analysis 8. Chiral HPLC/SFC Analysis reduction->analysis er Enantiomeric Ratio analysis->er

Caption: Step-by-step experimental workflow for the synthesis and analysis.

Application Notes and Protocols: 1,3-Benzodithiolylium Tetrafluoroborate as a Formyl Cation Equivalent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodithiolylium tetrafluoroborate (BDTF) is a stable, crystalline solid that serves as a versatile and highly effective formyl cation equivalent in a wide range of organic transformations.[1] Its robust nature and predictable reactivity make it an invaluable tool for the introduction of a protected aldehyde functionality, the formylation of aromatic and heteroaromatic systems, and the enantioselective α-alkylation of aldehydes.[1][2] This document provides detailed application notes and experimental protocols for the use of BDTF in key synthetic operations.

Key Applications at a Glance

ApplicationDescriptionKey Advantages
Formylation of Arenes Electrophilic aromatic substitution to introduce a formyl group equivalent onto electron-rich aromatic and heteroaromatic rings.Mild reaction conditions, high yields, and regioselectivity.
α-Alkylation of Aldehydes Enantioselective addition to aldehydes, catalyzed by chiral secondary amines, to form α-functionalized aldehydes with a protected formyl group.High enantioselectivity, broad substrate scope, and access to chiral building blocks.[2]
Protection of Alcohols Reaction with alcohols to form 2-(1,3-benzodithiol-2-yl) ethers, effectively protecting the hydroxyl group.Stable protecting group, compatible with a variety of reaction conditions.
Synthesis of Heterocycles Acts as a building block in the synthesis of various heterocyclic compounds.[3]Versatile precursor for complex molecular architectures.

Reaction Mechanisms and Workflows

The versatility of this compound stems from the electrophilic nature of the C2 carbon in the dithiolylium ring. This allows it to readily react with a variety of nucleophiles.

reaction_mechanism BDTF 1,3-Benzodithiolylium Tetrafluoroborate Intermediate Adduct Intermediate BDTF->Intermediate + Nucleophile Nucleophile Nucleophile (Arene, Enamine, Alcohol) Nucleophile->Intermediate Product 2-Substituted-1,3-benzodithiole (Protected Aldehyde/Alcohol) Intermediate->Product - HBF4 Deprotection Deprotection Product->Deprotection Hydrolysis Final_Product Aldehyde / Alcohol Deprotection->Final_Product

Caption: General reaction pathway for the application of BDTF.

Experimental Protocols

Organocatalytic Enantioselective α-Alkylation of Aldehydes

This protocol describes the highly enantioselective α-alkylation of aldehydes using this compound, as reported by Gualandi, Emer, Capdevila, and Cozzi.[2]

Reaction Scheme:

enantioselective_alkylation cluster_reagents Reagents Aldehyde R-CH2-CHO Product R-CH(CHO)-CH(SAr)2 Aldehyde->Product BDTF 1,3-Benzodithiolylium Tetrafluoroborate BDTF->Product Catalyst Chiral Amine Catalyst Catalyst->Product (20 mol%)

Caption: Enantioselective α-alkylation of aldehydes.

Materials:

  • Aldehyde (e.g., propanal)

  • This compound (BDTF)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral catalyst)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate, anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of the aldehyde (0.5 mmol) in anhydrous DCM (1.0 mL) under an inert atmosphere at room temperature, add the chiral catalyst (0.1 mmol, 20 mol%).

  • After stirring for 10 minutes, add this compound (0.6 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Extract the mixture with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated product.

Quantitative Data for α-Alkylation of Various Aldehydes:

AldehydeCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
Propanal20249592
Butanal20249393
Pentanal20369094
Hexanal20368895
Isovaleraldehyde20488591
Formylation of Electron-Rich Aromatic Compounds

This protocol outlines a general procedure for the formylation of an electron-rich arene using BDTF.

Materials:

  • Electron-rich aromatic compound (e.g., N,N-dimethylaniline)

  • This compound (BDTF)

  • Dichloromethane (DCM), anhydrous

  • Pyridine

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate, anhydrous

Procedure:

  • Dissolve the aromatic compound (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.

  • Add this compound (1.2 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of pyridine (1.5 mmol).

  • Wash the reaction mixture with 1 M HCl (2 x 10 mL) and then with saturated aqueous sodium bicarbonate (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting 2-aryl-1,3-benzodithiole can be purified by column chromatography.

Deprotection to the Aldehyde:

The 2-aryl-1,3-benzodithiole can be hydrolyzed to the corresponding aldehyde using various methods, including treatment with mercuric chloride and calcium carbonate.

Protection of Alcohols

This protocol provides a method for the protection of a primary alcohol as a 2-(1,3-benzodithiol-2-yl) ether.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • This compound (BDTF)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate, anhydrous

Procedure:

  • To a solution of the alcohol (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add anhydrous pyridine (1.2 mmol).

  • Add this compound (1.1 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected alcohol.

Quantitative Data for Alcohol Protection:

AlcoholTime (h)Yield (%)
Benzyl alcohol392
1-Hexanol488
Cyclohexylmethanol485
Deprotection of 2-(1,3-Benzodithiol-2-yl) Ethers

This protocol describes the cleavage of the 2-(1,3-benzodithiol-2-yl) protecting group to regenerate the alcohol.

Workflow for Protection and Deprotection:

protection_deprotection Alcohol R-OH Protection Protection (BDTF, Pyridine) Alcohol->Protection Protected_Alcohol R-O-CH(SAr)2 Protection->Protected_Alcohol Deprotection Deprotection (HgCl2, CaCO3) Protected_Alcohol->Deprotection Regenerated_Alcohol R-OH Deprotection->Regenerated_Alcohol

Caption: Workflow for alcohol protection and deprotection.

Materials:

  • Protected alcohol (1.0 mmol)

  • Acetonitrile (10 mL)

  • Water (1 mL)

  • Mercuric chloride (HgCl₂) (2.2 mmol)

  • Calcium carbonate (CaCO₃) (2.2 mmol)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • To a solution of the 2-(1,3-benzodithiol-2-yl) ether (1.0 mmol) in acetonitrile (10 mL) and water (1 mL), add mercuric chloride (2.2 mmol) and calcium carbonate (2.2 mmol).

  • Stir the mixture vigorously at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite, washing with DCM.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the deprotected alcohol.

Safety Information

This compound is an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat). All manipulations should be performed in a well-ventilated fume hood. Mercuric chloride is highly toxic and should be handled with extreme caution. Dispose of all waste containing mercury in accordance with institutional and environmental regulations.

Conclusion

This compound is a powerful and versatile reagent for the introduction of a formyl cation equivalent in a variety of synthetic contexts. Its application in enantioselective catalysis, aromatic formylation, and alcohol protection makes it a valuable tool for researchers in organic synthesis and drug development. The protocols provided herein offer a starting point for the exploration of its synthetic utility.

References

Application Notes and Protocols: Hydroxyl Group Protection with 1,3-Benzodithiolylium Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the protection of hydroxyl groups in alcohols using 1,3-Benzodithiolylium tetrafluoroborate. This method offers a reliable way to mask the reactivity of alcohols during multi-step organic syntheses, a critical step in pharmaceutical and complex molecule development.[1] The resulting 2-alkoxy-1,3-benzodithiole protecting group is stable under various conditions and can be selectively removed when needed.

Introduction

This compound (CAS: 57842-27-0) is a versatile reagent in organic synthesis, primarily utilized as a potent protecting agent for hydroxyl groups.[1][2] The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic C2 carbon of the 1,3-benzodithiolylium cation, forming a stable 2-alkoxy-1,3-benzodithiole. This protecting group is advantageous due to its straightforward introduction and relative stability.

Key Properties of this compound:

PropertyValue
Molecular Formula C₇H₅BF₄S₂
Molecular Weight 240.05 g/mol [3]
Appearance Light yellow to brown crystalline powder
Melting Point 150 °C (decomposes)[2]
CAS Number 57842-27-0[3]

Reaction Mechanism and Workflow

The protection of a hydroxyl group with this compound is a straightforward electrophilic substitution reaction. The alcohol acts as a nucleophile, attacking the carbocation of the 1,3-benzodithiolylium salt.

Reaction Scheme:

Caption: General reaction scheme for the protection of an alcohol with this compound.

Experimental Workflow:

Experimental Workflow start Start dissolve_alcohol Dissolve Alcohol in Anhydrous Solvent start->dissolve_alcohol add_base Add Pyridine or Proton Sponge® dissolve_alcohol->add_base add_bdt Add 1,3-Benzodithiolylium Tetrafluoroborate add_base->add_bdt stir Stir at Room Temperature add_bdt->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end Obtain Pure Protected Alcohol purify->end

Caption: A typical experimental workflow for the hydroxyl group protection.

Experimental Protocols

A. General Protocol for the Protection of Primary and Secondary Alcohols

This protocol is adapted from the work of Nakayama et al. and is suitable for a range of primary and secondary alcohols.

Materials:

  • Alcohol substrate

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN)

  • Pyridine or Proton Sponge®

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (nitrogen or argon), add pyridine (1.2 mmol).

  • Stir the solution at room temperature and add this compound (1.1 mmol) portion-wise over 5 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-alkoxy-1,3-benzodithiole.

Quantitative Data for Alcohol Protection:

EntryAlcoholProductTime (h)Yield (%)
1Benzyl alcohol2-Benzyloxy-1,3-benzodithiole192
21-Butanol2-(Butoxy)-1,3-benzodithiole288
3Cyclohexanol2-(Cyclohexyloxy)-1,3-benzodithiole385
42-Phenylethanol2-(2-Phenylethoxy)-1,3-benzodithiole1.590
5(R)-(-)-2-Octanol2-((R)-Octan-2-yloxy)-1,3-benzodithiole482
B. Deprotection Protocol for 2-Alkoxy-1,3-benzodithioles

The cleavage of the 1,3-benzodithiolyl ether can be achieved using heavy metal salts.

Materials:

  • 2-Alkoxy-1,3-benzodithiole substrate

  • Mercuric chloride (HgCl₂) or Silver nitrate (AgNO₃)

  • Aqueous acetonitrile or acetone

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the 2-alkoxy-1,3-benzodithiole (1.0 mmol) in aqueous acetonitrile (9:1, 10 mL).

  • Add mercuric chloride (2.2 mmol) or silver nitrate (2.2 mmol) to the solution.

  • Stir the mixture at room temperature until TLC analysis indicates the complete disappearance of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the precipitated metal sulfides.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude alcohol by column chromatography if necessary.

Deprotection Yields:

EntryProtected AlcoholDeprotection ConditionsYield (%)
12-Benzyloxy-1,3-benzodithioleHgCl₂, aq. CH₃CN, rt>90
22-(Cyclohexyloxy)-1,3-benzodithioleAgNO₃, aq. Acetone, rt>85

Troubleshooting

  • Low Yields in Protection Step: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the this compound. Consider using a stronger, non-nucleophilic base like Proton Sponge® in place of pyridine.

  • Incomplete Deprotection: The deprotection reaction may require longer reaction times or gentle heating for sterically hindered substrates. Ensure an excess of the heavy metal salt is used.

Safety Information

  • This compound is an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Dichloromethane is a suspected carcinogen. Work in a well-ventilated fume hood.

  • Mercuric chloride and silver nitrate are toxic and should be handled with extreme care. Dispose of heavy metal waste according to institutional guidelines.

Conclusion

The use of this compound provides an efficient and reliable method for the protection of primary and secondary hydroxyl groups. The stability of the resulting 1,3-benzodithiolyl ether to a range of reaction conditions makes it a valuable tool in complex organic synthesis. The deprotection can be achieved under mild conditions, ensuring the integrity of the target molecule.

References

Synthesis of α-(1,3-Benzodithiol-2-ylidene) Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-(1,3-Benzodithiol-2-ylidene) ketones are a class of sulfur-containing heterocyclic compounds that have garnered interest in synthetic and medicinal chemistry. The unique structural motif, featuring a ketone conjugated with the electron-rich 1,3-benzodithiole moiety, imparts distinct chemical reactivity and potential biological activity. These compounds serve as versatile intermediates in organic synthesis and have been investigated for their potential pharmacological properties, including antitumor and antimicrobial activities. This document provides detailed protocols for the synthesis of α-(1,3-benzodithiol-2-ylidene) ketones, focusing on the reaction of 1,3-benzodithiolylium tetrafluoroborate with enolizable ketones.

Core Synthesis Strategy

The primary and most efficient method for the synthesis of α-(1,3-benzodithiol-2-ylidene) ketones involves the reaction of a stable electrophilic salt, this compound, with a variety of enolizable ketones. This reaction proceeds via an electrophilic attack of the dithiolylium cation at the α-carbon of the ketone's enol or enolate form, followed by deprotonation to yield the final product.

Diagram: General Reaction Scheme

G reagent1 1,3-Benzodithiolylium Tetrafluoroborate product α-(1,3-Benzodithiol-2-ylidene) Ketone reagent1->product + reagent2 Enolizable Ketone reagent2->product

Caption: General reaction for the synthesis of α-(1,3-benzodithiol-2-ylidene) ketones.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: this compound

This protocol is adapted from the method described by Nakayama, J.; Fujiwara, K.; Hoshino, M. in the Bulletin of the Chemical Society of Japan, 1976, 49, 3567-3573.

Materials:

  • 1,3-Benzodithiole

  • Trityl tetrafluoroborate (Triphenylcarbenium tetrafluoroborate)

  • Anhydrous acetonitrile

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,3-benzodithiole (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add a solution of trityl tetrafluoroborate (1.05 eq) in anhydrous acetonitrile dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to precipitate the product.

  • Collect the precipitated solid by vacuum filtration, wash with copious amounts of anhydrous diethyl ether to remove triphenylmethane.

  • Dry the resulting white to off-white solid under vacuum to afford this compound. The product is typically used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of α-(1,3-Benzodithiol-2-ylidene) Ketones

This general procedure is based on the work of Nakayama, J.; Fujiwara, K.; Hoshino, M. as reported in Chemistry Letters, 1987, 16, 939-942.

Materials:

  • This compound

  • Enolizable ketone (e.g., cyclopentanone, acetophenone, etc.)

  • Anhydrous methylene chloride (CH₂Cl₂)

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the enolizable ketone (1.0 eq) in anhydrous methylene chloride in a round-bottom flask, add this compound (1.1 eq) portionwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction time will vary depending on the ketone used (typically from a few hours to overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, quench the mixture by adding a 10% aqueous solution of sodium carbonate.

  • Stir the resulting biphasic mixture vigorously for 15-30 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with methylene chloride (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to afford the pure α-(1,3-benzodithiol-2-ylidene) ketone.

Data Presentation

The following table summarizes the reported yields for the synthesis of various α-(1,3-benzodithiol-2-ylidene) ketones using the general protocol described above.

Ketone SubstrateProductReaction Time (h)Yield (%)
Cyclopentanone2-(1,3-Benzodithiol-2-ylidene)cyclopentanone485
Cyclohexanone2-(1,3-Benzodithiol-2-ylidene)cyclohexanone582
Acetophenone1-Phenyl-2-(1,3-benzodithiol-2-ylidene)ethan-1-one1278
Propiophenone1-Phenyl-2-(1,3-benzodithiol-2-ylidene)propan-1-one1275
Acetone1-(1,3-Benzodithiol-2-ylidene)propan-2-one865

Note: Reaction times and yields are approximate and may vary depending on the specific reaction conditions and scale.

Reaction Mechanism and Workflow

Diagram: Proposed Reaction Mechanism

G cluster_0 Enol Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Ketone Ketone Enol Enol/Enolate Ketone->Enol Base/Acid Intermediate Cationic Intermediate Enol->Intermediate Nucleophilic Attack Dithiolylium 1,3-Benzodithiolylium Cation Dithiolylium->Intermediate Product α-(1,3-Benzodithiol-2-ylidene) Ketone Intermediate->Product - H+

Caption: Mechanism of α-(1,3-benzodithiol-2-ylidene) ketone synthesis.

Diagram: Experimental Workflow

G start Start dissolve Dissolve Ketone in CH₂Cl₂ start->dissolve add Add 1,3-Benzodithiolylium Tetrafluoroborate dissolve->add react Stir at RT add->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with aq. Na₂CO₃ monitor->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end End purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Applications in Drug Development and Research

While specific, large-scale studies on the drug development applications of α-(1,3-benzodithiol-2-ylidene) ketones are limited, the broader class of sulfur-containing heterocycles and compounds bearing the 1,3-benzodithiole moiety have shown promising biological activities. These include:

  • Antitumor Activity: Several derivatives of 1,3-benzodioxole, a related oxygen-containing heterocycle, have demonstrated significant in vitro antitumor activity against various human tumor cell lines.[1] The sulfur analogues, such as the title compounds, are of interest for similar evaluations.

  • Antimicrobial and Antifungal Activity: The presence of the dithiole ring is a feature in some compounds with demonstrated antibacterial and antifungal properties.[2] The unique electronic and structural features of α-(1,3-benzodithiol-2-ylidene) ketones make them candidates for screening against various pathogenic microbes.

The synthetic accessibility of this class of compounds, as detailed in the protocols above, provides a straightforward route for the generation of a library of derivatives for further biological evaluation and structure-activity relationship (SAR) studies in the context of drug discovery. The ketone functionality also serves as a handle for further chemical modifications, allowing for the exploration of a wider chemical space.

References

Application Notes and Protocols for the Synthesis of Arylcarbenium Ions using 1,3-Benzodithiolylium Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodithiolylium tetrafluoroborate is a versatile and stable electrophilic reagent with significant applications in organic synthesis. Its utility stems from the highly electrophilic nature of the C2 carbon atom within the dithiolylium ring, making it susceptible to attack by a wide range of nucleophiles.[1] This reactivity profile allows for its use as a building block for complex molecular architectures and as a protecting agent for hydroxyl groups.[2] A key application of this reagent is in the synthesis of substituted arylcarbenium ions, which are important intermediates in various organic transformations.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of arylcarbenium ions via the reaction of this compound with electron-rich aromatic compounds.

Reaction Principle

The synthesis of arylcarbenium ions using this compound proceeds via an electrophilic aromatic substitution mechanism. The highly electrophilic C2 carbon of the 1,3-benzodithiolylium cation acts as the electrophile, attacking the electron-rich aromatic ring of the substrate. This reaction leads to the formation of a 2-aryl-1,3-benzodithiolylium salt, which is a stable arylcarbenium ion equivalent. The positive charge in the product is delocalized over the benzodithiolylium ring system and the appended aryl group.

Reaction Scheme:

G reagent 1,3-Benzodithiolylium Tetrafluoroborate product 2-Aryl-1,3-benzodithiolylium Tetrafluoroborate (Arylcarbenium Ion) reagent->product Electrophilic Aromatic Substitution arene Electron-Rich Arene (e.g., Anisole, N,N-Dimethylaniline) arene->product

Figure 1: General reaction scheme for the synthesis of arylcarbenium ions.

Applications in Organic Synthesis

The resulting 2-aryl-1,3-benzodithiolylium salts are valuable intermediates in a variety of organic transformations, including:

  • Further Functionalization: The aryl group can be further modified, and the benzodithiole moiety can be cleaved to unmask other functional groups.

  • Synthesis of Complex Molecules: These salts serve as precursors to more complex molecular scaffolds relevant in medicinal chemistry and materials science.

  • Mechanistic Studies: The stability of these carbocations allows for detailed mechanistic investigations of electrophilic aromatic substitution and related reactions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-aryl-1,3-benzodithiolylium tetrafluoroborates using representative electron-rich arenes.

Protocol 1: Synthesis of 2-(4-Methoxyphenyl)-1,3-benzodithiolylium Tetrafluoroborate

This protocol describes the reaction of this compound with anisole.

Materials:

  • This compound (1.0 eq)

  • Anisole (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound.

  • Add anhydrous dichloromethane to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anisole (1.2 equivalents) to the stirred solution via syringe.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the desired 2-(4-methoxyphenyl)-1,3-benzodithiolylium tetrafluoroborate as a solid.

Experimental Workflow:

G start Start step1 Dissolve 1,3-benzodithiolylium tetrafluoroborate in anhydrous DCM under inert atmosphere. start->step1 step2 Cool the solution to 0 °C. step1->step2 step3 Slowly add anisole. step2->step3 step4 Stir at 0 °C for 1h, then warm to room temperature. step3->step4 step5 Stir for 12-24h at room temperature. step4->step5 step6 Precipitate the product with anhydrous diethyl ether. step5->step6 step7 Filter, wash with cold diethyl ether, and dry under vacuum. step6->step7 end End step7->end

Figure 2: Workflow for the synthesis of 2-(4-methoxyphenyl)-1,3-benzodithiolylium tetrafluoroborate.

Protocol 2: Synthesis of 2-(4-(Dimethylamino)phenyl)-1,3-benzodithiolylium Tetrafluoroborate

This protocol details the reaction with the highly activated arene, N,N-dimethylaniline.

Materials:

  • This compound (1.0 eq)

  • N,N-Dimethylaniline (1.1 eq)

  • Acetonitrile, anhydrous

  • Diethyl ether, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous acetonitrile.

  • To the stirred solution, add N,N-dimethylaniline (1.1 equivalents) dropwise at room temperature. A color change is typically observed upon addition.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, add anhydrous diethyl ether to precipitate the product.

  • Isolate the solid product by vacuum filtration, wash with diethyl ether, and dry under high vacuum to yield 2-(4-(dimethylamino)phenyl)-1,3-benzodithiolylium tetrafluoroborate.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of 2-aryl-1,3-benzodithiolylium tetrafluoroborates.

EntryAreneProductYield (%)
1Anisole2-(4-Methoxyphenyl)-1,3-benzodithiolylium tetrafluoroborate85-95
2N,N-Dimethylaniline2-(4-(Dimethylamino)phenyl)-1,3-benzodithiolylium tetrafluoroborate>90
3Indole2-(Indol-3-yl)-1,3-benzodithiolylium tetrafluoroborate~90

Table 1: Typical yields for the reaction of this compound with various electron-rich arenes.

Product¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-(4-Methoxyphenyl)-1,3-benzodithiolylium tetrafluoroborate 8.1-7.5 (m, Ar-H), 7.1 (d, Ar-H), 3.9 (s, OCH₃)165 (C-OMe), 135-120 (Ar-C), 115 (Ar-C), 56 (OCH₃), C2 of dithiolylium ring is typically downfield.
2-(4-(Dimethylamino)phenyl)-1,3-benzodithiolylium tetrafluoroborate 7.9-7.4 (m, Ar-H), 6.9 (d, Ar-H), 3.1 (s, N(CH₃)₂)155 (C-N), 135-120 (Ar-C), 112 (Ar-C), 40 (N(CH₃)₂), C2 of dithiolylium ring is typically downfield.

Table 2: Representative ¹H and ¹³C NMR spectral data for synthesized 2-aryl-1,3-benzodithiolylium tetrafluoroborates. Chemical shifts are approximate and may vary based on the solvent and instrument.

Characterization

The synthesized 2-aryl-1,3-benzodithiolylium tetrafluoroborates can be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the product. The chemical shifts of the aromatic protons and carbons, as well as the substituent groups, provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional group vibrations.

  • Melting Point: The melting point of the crystalline product can be used as an indicator of purity.

Safety Precautions

  • This compound is a skin and eye irritant and may cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Inert atmosphere techniques are necessary to prevent the reaction of the electrophilic species with moisture.

These detailed notes and protocols provide a comprehensive guide for the synthesis of arylcarbenium ions using this compound, enabling researchers to utilize this powerful synthetic tool in their work.

References

Application Notes and Protocols: Reaction of 1,3-Benzodithiolylium Tetrafluoroborate with Organoboron Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodithiolylium tetrafluoroborate is a versatile reagent in organic synthesis, acting as a potent electrophile. Its reaction with organoboron compounds, particularly arylboronic acids, provides a direct and efficient method for the formation of carbon-carbon bonds, leading to the synthesis of 2-aryl-1,3-benzodithioles. This palladium-free coupling reaction is of significant interest as the resulting products are valuable intermediates in the synthesis of various organic materials and pharmaceutically active compounds. The 1,3-benzodithiole moiety can serve as a protected form of a carbonyl group and can be readily converted to a formyl group, making this reaction a key step in formylation processes. These application notes provide a summary of the reaction, quantitative data, and detailed experimental protocols.

Reaction Overview and Mechanism

The reaction proceeds via the nucleophilic attack of the organoboron compound on the electrophilic C2 carbon of the 1,3-benzodithiolylium cation. The stability of the 1,3-benzodithiolylium cation allows the reaction to occur under mild conditions, often without the need for a transition metal catalyst. The general scheme for this reaction is the formation of a new carbon-carbon bond at the 2-position of the 1,3-benzodithiole ring system.

Quantitative Data Summary

The reaction of this compound with a variety of arylboronic acids has been shown to proceed in good to excellent yields. The following table summarizes the reported yields for the synthesis of various 2-aryl-1,3-benzodithioles.

EntryOrganoboron CompoundProductYield (%)
1Phenylboronic acid2-Phenyl-1,3-benzodithiole95
24-Methylphenylboronic acid2-(4-Methylphenyl)-1,3-benzodithiole92
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1,3-benzodithiole98
44-Chlorophenylboronic acid2-(4-Chlorophenyl)-1,3-benzodithiole85
54-Nitrophenylboronic acid2-(4-Nitrophenyl)-1,3-benzodithiole78
62-Thienylboronic acid2-(2-Thienyl)-1,3-benzodithiole88

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-1,3-benzodithioles

Materials:

  • This compound

  • Appropriate arylboronic acid

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Silica gel for column chromatography

Protocol:

  • To a stirred solution of the arylboronic acid (1.2 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-aryl-1,3-benzodithiole.

Characterization Data for 2-Phenyl-1,3-benzodithiole
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.53 (m, 2H), 7.38-7.34 (m, 2H), 7.29-7.25 (m, 1H), 7.18-7.16 (m, 2H), 7.05-7.03 (m, 2H), 6.05 (s, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 141.2, 137.9, 129.0, 128.8, 128.5, 126.3, 125.0, 121.8, 52.1.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Combine Reactants - this compound - Arylboronic acid - Anhydrous DCM stirring 2. Stir at Room Temperature (2-4 hours) reagents->stirring monitoring 3. Monitor by TLC stirring->monitoring quench 4. Quench with NaHCO₃ monitoring->quench extract 5. Extract with DCM quench->extract dry 6. Dry with MgSO₄ extract->dry concentrate 7. Concentrate dry->concentrate chromatography 8. Column Chromatography concentrate->chromatography product Pure 2-Aryl-1,3-benzodithiole chromatography->product

Caption: Experimental workflow for the synthesis of 2-aryl-1,3-benzodithioles.

Signaling_Pathway cluster_reactants Reactants cluster_reaction Palladium-Free Coupling cluster_products Products A 1,3-Benzodithiolylium Tetrafluoroborate (Electrophile) C Nucleophilic Attack at C2 A->C B Arylboronic Acid (Nucleophile) B->C D 2-Aryl-1,3-benzodithiole C->D E Byproducts C->E

Caption: General reaction pathway for the coupling of this compound with arylboronic acids.

Safety Precautions

  • This compound is a stable solid but should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially harmful solvent; handle it with care in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application of 1,3-Benzodithiolylium Tetrafluoroborate in Total Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodithiolylium tetrafluoroborate is a versatile and powerful reagent in modern organic synthesis, primarily utilized as a formyl cation equivalent and an electrophilic building block. Its stability and reactivity have made it an invaluable tool in the total synthesis of complex molecules, including natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the key uses of this compound in total synthesis, with a focus on its role in the protection of aldehydes, enantioselective α-alkylation of aldehydes, and the synthesis of dibenzotetrathiafulvalene.

Core Applications

The primary applications of this compound in total synthesis can be categorized as follows:

  • Formyl Cation Equivalent: It serves as an efficient protecting group for aldehydes, converting them into 2-substituted-1,3-benzodithioles. This transformation is crucial in multi-step syntheses where the aldehyde functionality needs to be masked.[1]

  • Enantioselective α-Alkylation of Aldehydes: In the presence of chiral organocatalysts, it enables the direct and highly enantioselective α-alkylation of aldehydes, providing access to valuable chiral building blocks.[2][3]

  • Synthesis of Dibenzotetrathiafulvalene (DBTTF) and its Derivatives: It is a key precursor for the synthesis of DBTTF, an important organic semiconductor material.[4][5]

  • Reactions with Nucleophiles: It readily reacts with a variety of nucleophiles, including organometallic reagents and electron-rich aromatic compounds, to form new carbon-carbon bonds.

Data Presentation

Table 1: Enantioselective α-Alkylation of Aldehydes with this compound
AldehydeCatalystSolventTime (h)Yield (%)ee (%)Reference
Propanal(S)-2-(Triphenylsilyl)pyrrolidineCH2Cl2129774
Butanal(S)-2-(Triphenylsilyl)pyrrolidineCH2Cl2129578
Isovaleraldehyde(S)-2-(Triphenylsilyl)pyrrolidineCH2Cl2248885
Phenylacetaldehyde(S)-2-(Triphenylsilyl)pyrrolidineToluene248590

Note: The data presented in this table is a representative summary based on available literature. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Organocatalytic Enantioselective α-Alkylation of Aldehydes

This protocol describes a general method for the enantioselective α-alkylation of aldehydes using this compound and a chiral secondary amine catalyst.

Materials:

  • This compound

  • Aldehyde

  • Chiral secondary amine catalyst (e.g., (S)-2-(Triphenylsilyl)pyrrolidine)

  • Anhydrous solvent (e.g., CH2Cl2, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral secondary amine catalyst (0.1 mmol).

  • Dissolve the catalyst in the anhydrous solvent (2 mL).

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (1.0 mmol) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve this compound (1.2 mmol) in the anhydrous solvent (3 mL).

  • Slowly add the solution of this compound to the reaction mixture over a period of 30 minutes.

  • Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Dibenzotetrathiafulvalene (DBTTF)

This protocol outlines the synthesis of DBTTF from this compound.

Materials:

  • This compound

  • Triethylamine (or another suitable base)

  • Anhydrous acetonitrile

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).

  • Add anhydrous acetonitrile (10 mL) to dissolve the salt.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2.5 mmol) to the solution with vigorous stirring.

  • A precipitate should form upon addition of the base.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Collect the precipitate by filtration.

  • Wash the solid with cold acetonitrile and then with diethyl ether.

  • Dry the solid under vacuum to obtain DBTTF.

Protocol 3: Deprotection of 2-Aryl-1,3-benzodithioles

This protocol describes the deprotection of a 2-aryl-1,3-benzodithiole to the corresponding aldehyde using mercury(II) oxide. Caution: Mercury compounds are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • 2-Aryl-1,3-benzodithiole

  • Mercury(II) oxide (HgO)

  • Mercury(II) chloride (HgCl2)

  • Aqueous acetone or another suitable solvent system

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the 2-aryl-1,3-benzodithiole (1.0 mmol) in a mixture of acetone and water (e.g., 9:1 v/v, 10 mL).

  • Add mercury(II) oxide (2.2 mmol) and mercury(II) chloride (2.2 mmol) to the solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.

  • Wash the Celite pad with acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with a saturated aqueous solution of NaHCO3 and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography or distillation.

Mandatory Visualization

Enantioselective_Alkylation_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Aldehyde Aldehyde Enamine_Formation Enamine Formation Aldehyde->Enamine_Formation Reagent 1,3-Benzodithiolylium Tetrafluoroborate Alkylation Nucleophilic Attack on Benzodithiolylium Cation Reagent->Alkylation Catalyst Chiral Amine Catalyst Catalyst->Enamine_Formation Enamine_Formation->Alkylation Chiral Enamine Hydrolysis Iminium Ion Hydrolysis Alkylation->Hydrolysis Iminium Intermediate Product α-Alkylated Aldehyde (Chiral) Hydrolysis->Product Byproduct 1,3-Benzodithiole Hydrolysis->Byproduct

Caption: Workflow for the enantioselective α-alkylation of aldehydes.

Dithiole_Protection_Deprotection Aldehyde Aldehyde (R-CHO) Protected_Aldehyde 2-Substituted-1,3-benzodithiole Aldehyde->Protected_Aldehyde Protection with 1,3-Benzodithiolylium Tetrafluoroborate Deprotection Deprotection (e.g., HgO/HgCl2) Protected_Aldehyde->Deprotection Deprotection->Aldehyde Regeneration

Caption: Protection and deprotection cycle of an aldehyde.

References

Application Notes and Protocols: 1,3-Benzodithiolylium Tetrafluoroborate in Organocatalytic C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-Benzodithiolylium tetrafluoroborate (BDTF) as a powerful reagent in organocatalytic carbon-carbon (C-C) bond formation. The focus is on the highly enantioselective α-alkylation of aldehydes, a key transformation in the synthesis of complex chiral molecules relevant to drug discovery and development.

Introduction

This compound is a stable carbenium ion that has emerged as a potent electrophile in organocatalysis.[1] Its reaction with nucleophiles generated in situ from aldehydes via enamine catalysis provides a direct and highly stereocontrolled method for the formation of C-C bonds.[1] This methodology offers a significant advancement in the α-alkylation of aldehydes, a traditionally challenging transformation in organic synthesis.[2][3] The reactions proceed under mild conditions and demonstrate broad substrate scope with high yields and enantioselectivities.

Core Application: Enantioselective α-Alkylation of Aldehydes

The primary application of this compound in organocatalytic C-C bond formation is the enantioselective α-alkylation of aldehydes. This reaction is typically catalyzed by a chiral secondary amine, which activates the aldehyde substrate by forming a nucleophilic enamine intermediate. The enamine then attacks the electrophilic BDTF, leading to the formation of a new C-C bond at the α-position of the aldehyde.

General Reaction Scheme

The overall transformation can be represented as follows:

Proposed Catalytic Cycle

The reaction is believed to proceed through the following catalytic cycle, a key example of enamine catalysis.

Catalytic Cycle cluster_0 Catalytic Cycle Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium - H₂O Catalyst Chiral Secondary Amine Catalyst Catalyst->Iminium Enamine Enamine (Nucleophile) Iminium->Enamine - H⁺ Alkylated_Iminium α-Alkylated Iminium Ion Enamine->Alkylated_Iminium + BDTF BDTF 1,3-Benzodithiolylium Tetrafluoroborate (BDTF) (Electrophile) BDTF->Alkylated_Iminium Alkylated_Iminium->Catalyst Hydrolysis Product α-Alkylated Aldehyde Alkylated_Iminium->Product + H₂O Water H₂O Water->Product

Figure 1: Proposed catalytic cycle for the enantioselective α-alkylation of aldehydes.

Quantitative Data Summary

The following table summarizes the results for the organocatalytic α-alkylation of various aldehydes with this compound, as reported by Gualandi et al. The reactions were typically carried out using a chiral diarylprolinol silyl ether as the catalyst.

EntryAldehyde SubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
1Propanal10CH₂Cl₂19595
2Butanal10CH₂Cl₂19396
3Pentanal10CH₂Cl₂19296
4Hexanal10CH₂Cl₂19196
5Isovaleraldehyde10CH₂Cl₂28597
6Cyclohexanecarboxaldehyde10CH₂Cl₂247098
7Phenylacetaldehyde20Toluene486590

Detailed Experimental Protocols

The following are representative experimental protocols for the enantioselective α-alkylation of aldehydes with this compound.

General Procedure for the α-Alkylation of Aldehydes

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (BDTF) (1.2 mmol)

  • Chiral diarylprolinol silyl ether catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂)) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral diarylprolinol silyl ether catalyst (0.1 mmol).

  • Add the anhydrous solvent (5 mL) and stir the solution at room temperature.

  • Add the aldehyde (1.0 mmol) to the solution and stir for 5 minutes.

  • In a separate vial, dissolve this compound (1.2 mmol) in the anhydrous solvent (2 mL).

  • Slowly add the BDTF solution to the reaction mixture over a period of 30 minutes using a syringe pump.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated aldehyde.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental protocol described above.

Experimental Workflow Start Start Setup Reaction Setup: - Flame-dried flask - Inert atmosphere - Add catalyst and solvent Start->Setup Add_Aldehyde Add Aldehyde (Stir for 5 min) Setup->Add_Aldehyde Add_BDTF Slow Addition of BDTF (Syringe Pump) Add_Aldehyde->Add_BDTF Prepare_BDTF Prepare BDTF Solution Prepare_BDTF->Add_BDTF Reaction Stir at Room Temperature (Monitor by TLC) Add_BDTF->Reaction Quench Quench Reaction (sat. NaHCO₃) Reaction->Quench Extraction Extraction with CH₂Cl₂ Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Flash Column Chromatography Drying->Purification Characterization Characterization: - NMR, HRMS - Chiral HPLC/GC for ee Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for the α-alkylation of aldehydes.

Safety and Handling

  • This compound is a moisture-sensitive and potentially corrosive solid. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The solvents used are flammable and volatile. Work in a well-ventilated area and away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.

Conclusion

The use of this compound in organocatalytic C-C bond formation, particularly in the enantioselective α-alkylation of aldehydes, represents a robust and versatile methodology for the synthesis of valuable chiral building blocks. The mild reaction conditions, high yields, and excellent stereocontrol make this a highly attractive strategy for applications in pharmaceutical and materials science research.

References

Application Notes and Protocols: Synthesis of Dibenzotetrathiafulvalene (DBTTF) using 1,3-Benzodithiolylium Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dibenzotetrathiafulvalene (DBTTF) utilizing 1,3-benzodithiolylium tetrafluoroborate as a key precursor.

Introduction

Dibenzotetrathiafulvalene (DBTTF) is a pivotal electron-donor molecule extensively studied in the field of organic electronics and materials science. Its planar structure and rich redox properties make it a fundamental building block for the creation of organic conductors, semiconductors, and components of molecular switches. A common and effective synthetic route to DBTTF involves the base-mediated dimerization of a 1,3-benzodithiolylium salt. This application note details the synthesis of DBTTF from this compound, a commercially available and stable precursor.

Reaction Principle

The synthesis proceeds via the deprotonation of the 1,3-benzodithiolylium cation at the C2 position by a non-nucleophilic base. This generates a highly reactive carbene intermediate. The carbene then undergoes dimerization to form the stable dibenzotetrathiafulvalene.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of dibenzotetrathiafulvalene from this compound.

ParameterValueReference
Starting Material This compoundGeneral Synthesis
Base Triethylamine[1]
Solvent Acetonitrile or Dichloromethane[1]
Reaction Time Not Specified[1]
Temperature Room Temperature[1]
Yield 81%[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of dibenzotetrathiafulvalene from this compound based on established literature procedures.[1]

Materials:

  • This compound

  • Triethylamine (or another suitable non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU)

  • Anhydrous Acetonitrile or Dichloromethane

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous acetonitrile (or dichloromethane) under an inert atmosphere.

  • To the stirred solution, add triethylamine dropwise at room temperature. The amount of triethylamine should be at least stoichiometric with the this compound.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • The resulting crude product is then purified. Recrystallization is a common method for the purification of DBTTF.

Purification (General Procedure):

  • The crude solid can be recrystallized from a suitable solvent system, such as a mixture of hexane and dichloromethane, to yield pure dibenzotetrathiafulvalene as a crystalline solid.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the logical workflow of the synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Benzodithiolylium_tetrafluoroborate 1,3-Benzodithiolylium tetrafluoroborate Carbene 1,3-Benzodithiol-2-ylidene (Carbene Intermediate) 1,3-Benzodithiolylium_tetrafluoroborate->Carbene Deprotonation Base Base (e.g., Triethylamine) DBTTF Dibenzotetrathiafulvalene (DBTTF) Carbene->DBTTF Dimerization

Caption: Reaction pathway for the synthesis of DBTTF.

Experimental_Workflow A Dissolve 1,3-Benzodithiolylium tetrafluoroborate in Solvent B Add Base Dropwise at Room Temperature A->B C Stir Reaction Mixture B->C D Monitor by TLC C->D E Solvent Evaporation D->E F Purification by Recrystallization E->F G Pure DBTTF F->G

Caption: Experimental workflow for DBTTF synthesis.

References

Application Notes and Protocols for Reactions with Indoles, Phenols, and Cobaloximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reactions of various nucleophiles, including indoles, phenols, and cobaloximes. The information is intended to guide researchers in synthetic chemistry and drug development in the effective use of these important chemical entities.

Reactions of Indoles as Nucleophiles

Indoles are a crucial class of heterocyclic compounds present in a vast array of natural products and pharmaceutical agents. Their nucleophilic character, particularly at the N-1 and C-3 positions, allows for a variety of functionalization reactions.

N-Alkylation of Indoles

The N-alkylation of indoles is a fundamental transformation for modifying their biological and physicochemical properties.

Application Note: N-alkylation is typically achieved by deprotonation of the indole nitrogen with a base, followed by reaction with an alkylating agent. The choice of base and solvent is critical to ensure high yields and selectivity for N-alkylation over C-alkylation. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed for this purpose.[1] Copper-catalyzed procedures also offer an efficient method for N-alkylation.[2]

Quantitative Data for N-Alkylation of Indoles:

EntryIndole DerivativeAlkylating AgentCatalyst/BaseSolventYield (%)Reference
1IndoleN-TosylhydrazoneCuI / KOHDMF75-85[2]
22-bromo-1H-indole-3-acetonitrileMethyl IodideNaHDMF-[3]
3IndoleMethyl 2-(bromomethyl)-4-chlorobenzoateNaHDMFHigh[1]
4N-(2,4,6-trimethylbenzoyl)indoleStyreneCu(OAc)₂ / DTBM-SEGPHOS-85[4]

Experimental Protocol: General Procedure for N-Alkylation of Indole using Sodium Hydride [1][3]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the desired indole (1.0 eq).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the indole (concentration typically 0.1 to 0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x the volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Workflow for N-Alkylation of Indole

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Indole to Dry Flask B Add Anhydrous DMF A->B C Cool to 0 °C B->C D Add NaH (Deprotonation) C->D Inert Atmosphere E Stir at 0 °C D->E F Add Alkyl Halide E->F G Warm to RT and Stir F->G H Monitor by TLC G->H I Quench with NH4Cl (aq) H->I Reaction Complete J Extract with Ethyl Acetate I->J K Wash with Water and Brine J->K L Dry over MgSO4 K->L M Concentrate L->M N Purify by Chromatography M->N

Caption: Workflow for the N-alkylation of an indole.

C3-Alkylation of Indoles

The C-3 position of the indole ring is electron-rich and readily undergoes electrophilic substitution.

Application Note: C3-alkylation of indoles can be achieved using various electrophiles in the presence of a Lewis or Brønsted acid catalyst. For instance, BF₃-OEt₂ has been effectively used to catalyze the C3-alkylation of indoles with maleimides.[5] A metal-free approach utilizing B(C₆F₅)₃ has also been developed for the direct C3-alkylation using amine-based alkylating agents.[6]

Quantitative Data for C3-Alkylation of Indoles:

EntryIndole DerivativeAlkylating AgentCatalystSolventYield (%)Reference
1IndoleN-PhenylmaleimideBF₃-OEt₂Dichloroethane86[5]
25-BromoindoleN-PhenylmaleimideBF₃-OEt₂Dichloroethane84[5]
3IndoleN,N-Dimethyl-N-(2-pyridinyl)methanamineB(C₆F₅)₃Toluene95[6]
42-MethylindoleN,N-Dimethyl-N-(2-pyridinyl)methanamineB(C₆F₅)₃Toluene89[6]

Experimental Protocol: General Procedure for BF₃-OEt₂ Catalyzed C3-Alkylation of Indole with Maleimide [5]

  • Reactant Mixture: In a round-bottom flask, dissolve the indole (1.0 mmol) and the maleimide (1.0 mmol) in dichloroethane (5 mL).

  • Catalyst Addition: To the stirred solution, add boron trifluoride diethyl etherate (BF₃-OEt₂, 0.5 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture at 60 °C for 6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired product.

Reactions of Phenols as Nucleophiles

Phenols are versatile nucleophiles that can react at either the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation). The regioselectivity of this reaction is highly dependent on the reaction conditions.

Application Note: The O-alkylation of phenols, often referred to as the Williamson ether synthesis, is favored by the use of polar aprotic solvents like DMF or DMSO and a strong base to generate the phenoxide ion.[7] In contrast, C-alkylation is promoted in protic solvents, which can solvate the phenoxide oxygen through hydrogen bonding, thereby increasing the nucleophilicity of the carbon atoms of the aromatic ring.[7] The choice of catalyst can also direct the selectivity. For instance, zeolites have been shown to favor C-alkylation over O-alkylation in the reaction of phenol with olefins.

Factors Influencing O- vs. C-Alkylation of Phenols

G Phenol Phenol Base Base Phenoxide Phenoxide Ion Base->Phenoxide Deprotonation Solvent Solvent Phenoxide->Solvent O_Alkylation O-Alkylation Product (Ether) C_Alkylation C-Alkylation Product (Alkyl Phenol) Polar_Aprotic Polar Aprotic (DMF, DMSO) Solvent->Polar_Aprotic Favors Protic Protic (Water, TFE) Solvent->Protic Favors Polar_Aprotic->O_Alkylation Protic->C_Alkylation

Caption: Factors influencing the regioselectivity of phenol alkylation.

Quantitative Data for Alkylation of Phenol:

EntryPhenol DerivativeAlkylating AgentCatalyst/SolventProduct Ratio (O/C)Reference
12-NaphtholBenzyl bromideBase / DMFO-alkylated product favored[7]
22-NaphtholBenzyl bromideBase / TrifluoroethanolC-alkylated product favored[7]
3Phenol1-OcteneZeolite BEAC-alkylation > O-alkylation
4PhenolDimethyl EtherPhosphotungstic acid / γ-Al₂O₃Selectivity for O-alkylation: 88.22%[8]

Experimental Protocol: General Procedure for O-Alkylation of Phenol (Williamson Ether Synthesis) [7]

  • Setup: Place the phenol (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Solvent: Add a polar aprotic solvent such as DMF or acetone.

  • Alkylating Agent: Add the alkyl halide (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).

  • Cooling and Filtration: Cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Remove the solvent to obtain the crude product.

  • Purification: Purify the product by distillation or column chromatography.

Cobaloximes in Nucleophilic Reactions

Cobaloximes, particularly in their reduced Co(I) state, are potent nucleophiles and serve as effective catalysts in a variety of organic transformations. They are often used as mimics for Vitamin B₁₂.[9]

Application Note: Cobaloxime(I) species are typically generated in situ by the reduction of a Co(II) or Co(III) precursor. These "supernucleophiles" can react with a range of electrophiles.[10] Furthermore, cobaloximes are versatile catalysts for reactions such as carbene insertion into N-H bonds and radical cyclizations.[11]

Catalytic Cycle of a Cobaloxime-Catalyzed Reaction

G Co_II Co(II) Complex Co_I Co(I) Nucleophile (Supernucleophile) Co_II->Co_I Reduction Co_III_Alkyl Alkyl-Co(III) Intermediate Co_I->Co_III_Alkyl + Substrate Product Product Co_III_Alkyl->Product Further Reaction Product->Co_II Regeneration Substrate Substrate (e.g., Alkyl Halide)

Caption: A generalized catalytic cycle involving a cobaloxime.

Quantitative Data for Cobaloxime Catalyzed Reactions:

EntrySubstrate 1Substrate 2CatalystProductYield (%)Reference
1PyrroleCobaloxime π-cation-Intramolecular cyclization product83[12]
2Alkyneα-AryldiazoacetateCobaloximeCyclopropeneup to 99[11]
3Nitrileα-AryldiazoacetateCobaloximeOxazoleup to 98[11]

Experimental Protocol: General Procedure for the Preparation of an Alkylcobaloxime

  • Setup: In a two-neck flask fitted with a nitrogen inlet and a dropping funnel, dissolve cobalt(II) chloride and dimethylglyoxime in methanol under a nitrogen atmosphere.

  • Base Addition: Add a solution of sodium hydroxide in water to the flask, followed by pyridine.

  • Reduction: Cool the mixture to -10 °C in an ice-salt bath and add a freshly prepared solution of sodium borohydride in aqueous sodium hydroxide to generate the Co(I) species.

  • Alkylation: Slowly add the alkyl halide to the reaction mixture.

  • Reaction: Stir the mixture at low temperature for a short period and then allow it to warm to room temperature.

  • Isolation: Pour the reaction mixture into water and collect the precipitated solid by filtration.

  • Washing: Wash the solid with water, ethanol, and diethyl ether.

  • Drying: Dry the product in a desiccator.

  • Purification: Recrystallize the crude product from a suitable solvent if necessary.

References

Application Notes and Protocols for the Modification of Carbon Nanotubes in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of carbon nanotubes (CNTs). These modifications are essential for improving the solubility, biocompatibility, and functionality of CNTs, thereby enabling their use in advanced materials science and biomedical applications, particularly in the field of drug and gene delivery.[1][2][3]

Introduction to Carbon Nanotube Modification

Carbon nanotubes, due to their unique mechanical, electrical, and thermal properties, are promising materials for a wide range of applications.[4] However, pristine CNTs are inherently hydrophobic and tend to agglomerate due to strong van der Waals forces, which limits their processability and application in biological systems.[2][5][6] Surface functionalization is a critical step to overcome these limitations.[5] It enhances their dispersion in aqueous solutions, improves biocompatibility, and allows for the attachment of various molecules such as drugs, genes, proteins, and imaging agents.[1][3][7]

The two primary strategies for modifying CNT surfaces are covalent and non-covalent functionalization.[8][9][10]

  • Covalent Functionalization: Involves the creation of chemical bonds between functional groups and the carbon atoms of the nanotube.[10] This method is robust but can disrupt the sp² hybridized carbon network, potentially altering the intrinsic properties of the CNTs.[6] Common covalent methods include oxidation, amidation, and esterification.[11][12]

  • Non-Covalent Functionalization: Relies on weaker, non-destructive interactions such as π-π stacking, van der Waals forces, or hydrophobic interactions to adsorb molecules onto the CNT surface.[13][14] This approach preserves the structural and electronic integrity of the CNTs and is often preferred for applications where these properties are critical.[15][16] Common non-covalent modifiers include surfactants, polymers, and various biomolecules.[14][16]

The choice of modification strategy depends on the final application, dictating the required stability, functionality, and preservation of the CNTs' inherent properties.[8]

CNT_Modification_Strategies cluster_main Carbon Nanotube Modification cluster_covalent Covalent Functionalization cluster_noncovalent Non-Covalent Functionalization CNT Pristine Carbon Nanotubes (Hydrophobic, Agglomerated) Covalent Chemical Bonding (sp² to sp³ change) CNT->Covalent NonCovalent Physical Adsorption (sp² structure preserved) CNT->NonCovalent Covalent_Methods Methods: - Oxidation (Acid Treatment) - Amidation - Esterification - Cycloaddition Functionalized_CNT Functionalized Carbon Nanotubes (Dispersible, Biocompatible, Active) Covalent->Functionalized_CNT NonCovalent_Methods Methods: - Surfactant Adsorption - Polymer Wrapping - Biomolecule (DNA, Protein) π-stacking NonCovalent->Functionalized_CNT

Caption: Overview of covalent and non-covalent CNT modification strategies.

Covalent Modification Protocols

Covalent functionalization typically begins with an oxidation step to introduce carboxylic acid groups (-COOH) onto the CNT surface. These groups then serve as anchor points for further modifications like amidation or esterification.[17][18]

Protocol 1: Carboxylation of Multi-Walled Carbon Nanotubes (MWCNTs) via Acid Treatment

This protocol describes the creation of carboxyl groups on the surface of MWCNTs using a strong acid mixture. This is a foundational step for many covalent functionalization schemes.[10][19][20]

Materials:

  • Pristine MWCNTs

  • Sulfuric acid (H₂SO₄, 98%)

  • Nitric acid (HNO₃, 70%)

  • Deionized (DI) water

  • Dialysis membrane (MWCO 1,000 Da) or 0.22 µm filter

  • Round-bottom flask, condenser, magnetic stirrer/hotplate, sonicator bath

Procedure:

  • Add 100 mg of pristine MWCNTs to a 250 mL round-bottom flask.

  • Carefully prepare a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃. For this protocol, slowly add 30 mL of H₂SO₄ to 10 mL of HNO₃ while cooling in an ice bath.

  • Add the 40 mL acid mixture to the flask containing the MWCNTs.

  • Place the flask in a sonicator bath and sonicate for 30-60 minutes to ensure initial dispersion.

  • Transfer the flask to a heating mantle, attach a condenser, and heat the mixture at 55-70°C with vigorous stirring for 2-6 hours.[21] The duration depends on the desired degree of functionalization.

  • Allow the mixture to cool to room temperature.

  • Dilute the mixture by slowly adding 200 mL of cold DI water.

  • Collect the oxidized MWCNTs (MWCNT-COOH) by vacuum filtration through a PTFE membrane (0.22 µm pore size) or by repeated centrifugation and decanting.

  • Wash the collected MWCNT-COOH repeatedly with DI water until the pH of the filtrate becomes neutral (~pH 7).

  • Dry the final product in a vacuum oven at 60°C overnight.

Protocol 2: Amidation of Carboxylated MWCNTs for Drug Carrier Preparation

This protocol details the attachment of an amine-containing molecule (e.g., polyethylene glycol-amine, PEG-NH₂) to MWCNT-COOH, creating a biocompatible nanocarrier.[12][22]

Materials:

  • Dried MWCNT-COOH (from Protocol 1)

  • Amine-terminated polyethylene glycol (NH₂-PEG-NH₂, MW 2000 Da)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • DI water

  • Dialysis membrane (MWCO > 5,000 Da)

Procedure:

  • Disperse 50 mg of MWCNT-COOH in 50 mL of anhydrous DMF by sonicating for 30 minutes.

  • Add 100 mg of EDC and 60 mg of NHS to the dispersion. Stir the mixture at room temperature for 2 hours to activate the carboxyl groups.

  • In a separate vial, dissolve 250 mg of NH₂-PEG-NH₂ in 10 mL of anhydrous DMF.

  • Add the PEG solution to the activated MWCNT-COOH suspension.

  • Allow the reaction to proceed at room temperature for 48 hours under constant stirring.

  • Quench the reaction by adding 100 mL of DI water.

  • Purify the product (MWCNT-PEG) by extensive dialysis against DI water for 3-4 days to remove unreacted reagents.

  • Lyophilize (freeze-dry) the purified suspension to obtain the final MWCNT-PEG powder.

Covalent_Workflow cluster_workflow Experimental Workflow: Covalent Functionalization for Drug Delivery Pristine 1. Pristine MWCNTs Oxidation 2. Acid Treatment (H₂SO₄/HNO₃, 70°C) Pristine->Oxidation Wash 3. Washing & Drying Oxidation->Wash Carboxylated 4. Carboxylated MWCNTs (MWCNT-COOH) Wash->Carboxylated Activation 5. Carboxyl Activation (EDC/NHS in DMF) Carboxylated->Activation Amidation 6. Amidation Reaction (+ NH₂-PEG) Activation->Amidation Purification 7. Dialysis & Lyophilization Amidation->Purification Functionalized 8. Functionalized Carrier (MWCNT-PEG) Purification->Functionalized DrugLoading 9. Drug Loading (e.g., Doxorubicin) Functionalized->DrugLoading FinalProduct 10. Drug-Loaded Nanocarrier DrugLoading->FinalProduct

Caption: Workflow for covalent modification of CNTs and subsequent drug loading.

Non-Covalent Modification Protocols

Non-covalent functionalization is a milder approach that preserves the CNTs' structure. It is widely used for creating stable dispersions for biomedical applications.[15][23]

Protocol 3: Non-Covalent Functionalization of SWCNTs with DSPE-PEG-Amine

This protocol uses an amphiphilic phospholipid-PEG conjugate to wrap around SWCNTs. The hydrophobic lipid tails anchor to the nanotube surface, while the hydrophilic PEG chains render the complex water-soluble.[24]

Materials:

  • Pristine Single-Walled Carbon Nanotubes (SWCNTs)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-Amine)

  • DI water or Phosphate-Buffered Saline (PBS)

  • Probe sonicator, centrifuge

Procedure:

  • Add 1 mg of pristine SWCNTs to 10 mL of DI water.

  • Add 10 mg of DSPE-PEG-Amine to the SWCNT suspension. The typical mass ratio of polymer to CNT is 10:1.

  • Disperse the mixture using a probe sonicator. Place the sample in an ice bath to prevent overheating. Sonicate at low power for 1-2 hours.

  • After sonication, centrifuge the suspension at high speed (e.g., 15,000 x g) for 1 hour to pellet any large bundles or impurities.

  • Carefully collect the supernatant, which contains the well-dispersed, functionalized SWCNTs (SWCNT/DSPE-PEG-Amine).

  • The concentration of the dispersed CNTs can be determined using UV-Vis-NIR spectroscopy by measuring the absorbance at a characteristic wavelength (e.g., ~800 nm).

  • Store the stable dispersion at 4°C.

Application in Drug Delivery: Loading and Release

Functionalized CNTs serve as excellent carriers for therapeutic agents like anticancer drugs.[4][17] Their high surface area allows for significant drug loading, and the payload can be attached through covalent bonds, electrostatic interactions, or π-π stacking.[25][26]

Protocol 4: Loading Doxorubicin (DOX) onto Functionalized CNTs

This protocol describes loading the anticancer drug Doxorubicin (DOX) onto functionalized CNTs via π-π stacking and electrostatic interactions.[27][28][29]

Materials:

  • Functionalized CNTs (e.g., MWCNT-PEG from Protocol 2 or SWCNT/DSPE-PEG from Protocol 3)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Centrifuge, UV-Vis Spectrophotometer

Procedure:

  • Disperse 10 mg of functionalized CNTs in 10 mL of PBS (pH 7.4).

  • Prepare a 1 mg/mL stock solution of DOX in PBS.

  • Add 5 mL of the DOX solution to the CNT dispersion (final DOX concentration 0.5 mg/mL).

  • Stir the mixture in the dark at room temperature for 24 hours to allow for maximum adsorption.

  • After incubation, centrifuge the mixture at 10,000 rpm to pellet the DOX-loaded CNTs (CNT-DOX).[30]

  • Collect the supernatant and measure its absorbance at 488 nm using a UV-Vis spectrophotometer to determine the amount of unloaded DOX.[30]

  • Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:

    • DLE (%) = [(Initial DOX weight - Unloaded DOX weight) / Initial DOX weight] x 100

    • DLC (%) = [(Initial DOX weight - Unloaded DOX weight) / Weight of CNT-DOX] x 100

  • Wash the CNT-DOX pellet with fresh PBS to remove any loosely bound drug and re-centrifuge.

  • Resuspend the final CNT-DOX product in PBS for storage or immediate use. The release of DOX is often pH-dependent, with a higher release rate in the acidic environment of tumor cells (pH ~5.5) compared to physiological pH (7.4).[27][28][29]

Data Presentation: Quantitative Analysis of Functionalized CNTs

The success of functionalization and drug loading is quantified using various characterization techniques.[8][31] The tables below summarize typical quantitative data obtained from such analyses.

Table 1: Degree of Functionalization Determined by Characterization Techniques

CNT TypeFunctionalization MethodTechniqueResultInterpretation
MWCNTsH₂SO₄/HNO₃ OxidationTGA~15-20% weight loss at 200-400°CIndicates the amount of covalently attached functional groups (e.g., PEG) that degrade before the CNT backbone.[27]
MWCNTsH₂SO₄/HNO₃ OxidationFTIRPeak at ~1710-1735 cm⁻¹Confirms the presence of C=O stretching from carboxyl and ester groups.[32]
MWCNTsPEG GraftingRaman SpectroscopyI(D)/I(G) ratio increases from 1.68 to 1.78An increased D-band to G-band intensity ratio signifies an increase in sp³-hybridized carbon atoms, confirming covalent modification.[27][32]
MWCNTsHeparin ConjugationZeta Potential-28.9 mVA negative surface charge indicates successful attachment of anionic heparin molecules.

Table 2: Drug Loading Efficiency (DLE) and Capacity (DLC) for Doxorubicin (DOX)

NanocarrierFunctional GroupLoading MechanismDLE (%)DLC (wt%)Reference
MWCNT-COOH-COOHπ-π stacking, H-bonding~60%~15%[32]
MWCNT-Heparin-SO₃H, -COOHElectrostatic, π-π stacking~85%~25%[32]
MWCNT-PGA-COOH (Amphiphilic)Hydrophobic, π-π stacking>95%>40%[32]
NH₂-CNTs-NH₂Hydrophobic interactionHighest among -OH, -COOHNot specified[30]
MWCNT-PEG-PEGπ-π stacking, H-bonding~80-90%~20-30%[27][28][29]

Characterization of Modified Carbon Nanotubes

Thorough characterization is crucial to confirm successful functionalization and to understand the properties of the modified CNTs.

  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies the chemical functional groups attached to the CNT surface by detecting their characteristic vibrational frequencies.[19][20][27]

  • Raman Spectroscopy: Used to assess the structural integrity of CNTs. The ratio of the D-band (disorder) to the G-band (graphitic) intensity (I(D)/I(G)) provides a measure of the degree of covalent functionalization.[19][32]

  • Thermogravimetric Analysis (TGA): Quantifies the amount of material grafted onto the CNTs by measuring weight loss as a function of temperature.[27]

  • Electron Microscopy (SEM & TEM): Visualizes the morphology, size, and dispersion state of the modified CNTs.[19][20]

  • X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition and chemical state information about the surface of the CNTs, confirming the presence of attached functional groups.[31]

  • Zeta Potential: Measures the surface charge of CNTs in a dispersion, which is useful for evaluating the stability of the colloid and confirming the attachment of charged molecules.[24]

References

Modifying Drug Molecules for Enhanced Therapeutic Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of drug molecules is a cornerstone of modern pharmaceutical development, enabling the transformation of promising lead compounds into effective and safe therapeutics. By altering the chemical structure of a molecule, researchers can meticulously refine its pharmacological profile, improving potency, selectivity, and pharmacokinetic properties while minimizing adverse effects. This document provides detailed application notes and protocols for several key technologies used in the modification of drug molecules, including Proteolysis-Targeting Chimeras (PROTACs), Fragment-Based Drug Discovery (FBDD), Bioisosteric Replacement, Click Chemistry, and PEGylation.

PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete degradation of the target protein.

A PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds POI E3 E3 Ubiquitin Ligase PROTAC->E3 Binds E3 Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Recruitment Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_polyUb Poly-ubiquitinated POI PROTAC_bound->PROTAC Release & Recycle PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination POI_polyUb->Proteasome Recognition

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data: Preclinical and Clinical Activity of ARV-110

ARV-110 (Bavdegalutamide) is a first-in-class oral PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[1][2] The following table summarizes key data from preclinical and early clinical studies.

ParameterValueCell Line / Patient PopulationReference
Preclinical Data
AR Binding Affinity (vs. Enzalutamide)~5x higherBiochemical Assay[1]
AR Degradation (DC50)1 nMVCaP Prostate Cancer Cells[1]
Maximum AR Degradation>95%VCaP & LNCaP Cells[1]
Phase 1 Clinical Trial Data
Patient PopulationMetastatic Castration-Resistant Prostate Cancer (mCRPC)-[3]
Recommended Phase 2 Dose (RP2D)420 mg once dailymCRPC Patients[4]
AR Degradation in Tumor Biopsy70-90% reductionmCRPC Patient[5]
PSA Decline ≥50%46%Patients with AR T878A/S and/or H875Y mutations[4]
Experimental Protocol: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line of interest expressing the target protein.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Complete cell culture medium.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC compound or vehicle control for the desired time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control signal.

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target.[6] These fragments, typically with a molecular weight of less than 300 Da, can be more efficient at exploring chemical space than larger molecules used in high-throughput screening (HTS).[6] Once a fragment with weak affinity is identified, it can be optimized into a potent lead compound through strategies like fragment growing, linking, or merging.

Experimental Workflow: Fragment-Based Drug Discovery

FBDD_Workflow start Start lib_design Fragment Library Design & Curation start->lib_design screening Fragment Screening (e.g., SPR, NMR, X-ray) lib_design->screening hit_id Hit Identification & Validation screening->hit_id structural_bio Structural Biology (X-ray, NMR) hit_id->structural_bio hit_to_lead Hit-to-Lead Optimization (Fragment growing, linking) structural_bio->hit_to_lead Structure-guided design lead_opt Lead Optimization (SAR, ADMET) hit_to_lead->lead_opt lead_opt->hit_to_lead Iterative Cycles candidate Preclinical Candidate lead_opt->candidate end End candidate->end

Caption: Iterative workflow for Fragment-Based Drug Discovery (FBDD).

Quantitative Data: Discovery of BRAF V600E Inhibitors

This table illustrates the identification of a lead compound for BRAF V600E, a key cancer target, using a fragment-based approach.[7]

CompoundStructureBRAF V600E IC50 (nM)
Sorafenib (Template)Phenylaminopyrimidine urea core263
SI-046 (Lead) 4-PAPU pharmacophore 298
SI-008 (Analog)Modified 4-PAPU685
SI-098 (Analog)Modified 4-PAPU>10,000
Experimental Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol provides a general framework for a primary fragment screen using SPR.

Materials:

  • Purified target protein with an appropriate tag (e.g., His-tag, AviTag).

  • SPR instrument and sensor chips (e.g., CM5, NTA).

  • Fragment library dissolved in 100% DMSO.

  • Running buffer (e.g., HBS-EP+).

  • Immobilization reagents (for amine coupling or capture-based methods).

  • Regeneration solution (if applicable).

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface to a desired density. This can be achieved through covalent amine coupling or capture-based methods (e.g., anti-His antibody for His-tagged proteins).

    • A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding.

  • Fragment Library Preparation:

    • Prepare a stock solution of the fragment library in 100% DMSO.

    • Dilute the fragments into the running buffer to the desired screening concentration (e.g., 100-500 µM), ensuring the final DMSO concentration is consistent across all samples and matched in the running buffer (e.g., 1-5%).

  • SPR Screening:

    • Equilibrate the sensor chip with running buffer.

    • Inject the diluted fragment solutions over the protein and reference flow cells.

    • Monitor the binding response in real-time. A typical injection includes an association phase followed by a dissociation phase.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis and Hit Identification:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Identify initial "hits" based on a predefined response threshold.

    • Validate hits by re-testing in a dose-response format to confirm binding and estimate the dissociation constant (Kd).

Bioisosteric Replacement

Bioisosterism is the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving the drug's therapeutic profile.[8] This strategy can be used to enhance potency, improve pharmacokinetic properties (ADME), reduce toxicity, or overcome drug resistance.[8]

Quantitative Data: Carboxylic Acid Bioisosteres in AT1 Receptor Antagonists

The replacement of a carboxylic acid with a tetrazole is a classic example of bioisosteric replacement. The following data for Angiotensin II Type 1 (AT1) receptor antagonists demonstrates the impact of this substitution.[9]

CompoundBioisostereAT1 Binding IC50 (nM)Oral Bioavailability (Rat, %)
33Carboxylic Acid19<1
38 (Losartan) Tetrazole 19 33
39Carboxylic Acid1.6-
405-oxo-1,2,4-oxadiazole0.821
415-oxo-1,2,4-thiadiazole1.046

Click Chemistry for Bioconjugation

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for conjugating molecules in complex biological environments. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.

Experimental Workflow: Click Chemistry for Antibody-Drug Conjugate (ADC) Synthesis

Click_Chemistry_Workflow start Start reagent_prep Prepare Stock Solutions (Antibody-Alkyne, Drug-Azide, CuSO4, Ligand, Ascorbate) start->reagent_prep complex_form Form Cu(I)-Ligand Complex reagent_prep->complex_form conjugation Conjugation Reaction (Mix Antibody, Drug, and Catalyst) complex_form->conjugation purification Purify ADC (e.g., Size-Exclusion Chromatography) conjugation->purification characterization Characterize ADC (DAR, Purity, Potency) purification->characterization end End characterization->end

Caption: General workflow for ADC synthesis using CuAAC Click Chemistry.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-containing small molecule to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized small molecule.

  • Copper(II) sulfate (CuSO4).

  • Copper-chelating ligand (e.g., THPTA).

  • Sodium ascorbate.

  • DMSO (for dissolving the small molecule).

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 20 mM CuSO4 solution in deionized water.

    • Prepare a 100 mM THPTA solution in deionized water.

    • Prepare a 100 mM sodium ascorbate solution in deionized water (prepare fresh).

    • Prepare a 10 mM stock solution of the azide-functionalized small molecule in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.

    • Add the azide-functionalized small molecule to the protein solution (typically a 5- to 20-fold molar excess over the protein).

    • In a separate tube, prepare the Cu(I)-THPTA catalyst by mixing the CuSO4 and THPTA solutions in a 1:5 molar ratio. Let it stand for a few minutes.

  • Initiate the Reaction:

    • Add the Cu(I)-THPTA catalyst to the protein-small molecule mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation and Purification:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

    • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted small molecules and catalyst components.

PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic molecule, most commonly a protein or peptide. This modification increases the hydrodynamic size of the molecule, which can lead to a number of pharmacokinetic benefits.

Quantitative Data: Effect of PEGylation on Drug Half-Life
DrugMolecular Weight of PEG (kDa)Half-life (Unmodified)Half-life (PEGylated)Fold IncreaseReference
Interferon alpha-2b12ShortExtendedSignificant[]
rhTIMP-1201.1 hours28 hours~25[11]
Generic Protein618 minutes--
Generic Protein5016.5 hours--
Experimental Protocol: Site-Specific PEGylation of Interferon alpha-2b (Conceptual)

This protocol outlines a general strategy for the site-specific PEGylation of a protein like Interferon alpha-2b at a free cysteine residue.

Materials:

  • Recombinant Interferon alpha-2b with a single accessible cysteine residue.

  • PEG-maleimide (e.g., 20 kDa).

  • Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5).

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be selectively reduced.

  • Quenching reagent (e.g., free cysteine or N-acetylcysteine).

  • Purification system (e.g., ion-exchange or size-exclusion chromatography).

Procedure:

  • Protein Preparation:

    • Prepare a solution of Interferon alpha-2b in the reaction buffer.

    • If necessary, perform a selective reduction of a disulfide bond to expose a free cysteine, followed by removal of the reducing agent.

  • PEGylation Reaction:

    • Dissolve the PEG-maleimide in the reaction buffer.

    • Add the PEG-maleimide solution to the protein solution at a specific molar ratio (e.g., 1:1 to 1:5 protein to PEG).

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours) with gentle mixing.

  • Reaction Quenching:

    • Add a quenching reagent to the reaction mixture to consume any unreacted PEG-maleimide.

  • Purification of PEGylated Protein:

    • Separate the mono-PEGylated protein from unreacted protein, unreacted PEG, and di- or multi-PEGylated species using chromatography (e.g., ion-exchange chromatography followed by size-exclusion chromatography).

  • Characterization:

    • Analyze the purified PEGylated protein using SDS-PAGE to confirm the increase in molecular weight and assess purity.

    • Use techniques like mass spectrometry to confirm the site of PEGylation.

    • Perform a bioassay to determine the in vitro activity of the PEGylated protein compared to the unmodified protein.

References

Application Notes and Protocols for the Derivatization of Hydroxyl-Containing Compounds in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyl-containing compounds, such as alcohols, phenols, steroids, and cannabinoids, are frequently encountered in pharmaceutical, clinical, and environmental analyses. However, their inherent polarity and low volatility present significant challenges for analytical techniques like Gas Chromatography (GC). The strong intermolecular hydrogen bonding associated with the hydroxyl (-OH) group leads to poor peak shape, thermal instability, and low sensitivity.[1][2][3]

To overcome these limitations, derivatization is a crucial sample preparation step. This process involves chemically modifying the hydroxyl group to replace the active hydrogen with a less polar functional group.[2][3] The primary goals of derivatization are:

  • Increased Volatility and Thermal Stability: By masking the polar -OH group, derivatization reduces the boiling point of the analyte, making it suitable for GC analysis.[2]

  • Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and reduces column adsorption, resulting in better resolution and reproducibility.

  • Enhanced Sensitivity: Derivatization can introduce moieties that enhance the detector response, particularly for techniques like Electron Capture Detection (ECD) or Mass Spectrometry (MS), leading to lower limits of detection (LOD) and quantification (LOQ).[4][5]

This document provides detailed application notes and protocols for the two most common derivatization techniques for hydroxyl groups: silylation and acylation .

Key Derivatization Techniques

Silylation

Silylation is the most widely used derivatization method for hydroxyl groups, involving the replacement of the active hydrogen with a trimethylsilyl (TMS) group.[1][2] The resulting TMS ethers are significantly more volatile and thermally stable.[1] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS) to enhance reactivity, especially for sterically hindered hydroxyl groups.[6][7]

Acylation

Acylation involves the introduction of an acyl group (e.g., acetyl or trifluoroacetyl) to the hydroxyl moiety, forming an ester. This method also reduces polarity and can be used to introduce fluorinated groups, which significantly enhance the response of an Electron Capture Detector (ECD).[8][9] Common acylation reagents include trifluoroacetic anhydride (TFAA) and 4-nitrobenzoyl chloride.

Quantitative Data Presentation

Derivatization significantly improves key analytical parameters. The following tables summarize the quantitative enhancements observed for various hydroxyl-containing compounds upon derivatization.

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Steroids and Cannabinoids.

AnalyteMethodDerivatizing AgentLOD (ng/mL)LOQ (ng/mL)Reference(s)
Testosterone GC-MSBSTFA + 1% TMCS1.02.5[8]
Testosterone GC-MSMSTFA/NH4I/Ethanethiol0.51.5[7][8]
Nandrolone GC-MSBSTFA + 1% TMCS1.02.5[8]
Estradiol LC-MS/MSIsonicotinoyl Chloride-0.005[10]
Various Cannabinoids GC-MSSilylation (MSTFA)0.01 µg/mL0.2 µg/mL[11]
THC & THCA GC-MSBSTFA + 1% TMCS0.301.0[1]

Table 2: Impact of Derivatization on Chromatographic Retention Time.

AnalyteDerivatizing AgentOriginal RT (min)Derivatized RT (min)Change in RTAnalysis Note
Phenols (various) MTBSTFAVariableIncreasedVaries by compoundDerivatization increases retention on non-polar columns due to better interaction with the stationary phase.[12]
Cannabidiol (CBD) SilylationShorterLongerIncreasedThe reduction in polarity of the derivatized CBD leads to a longer retention time on a low-polarity column.[13]
Fatty Acids TMS-DMVariableIncreasedVaries by compoundConversion to Fatty Acid Methyl Esters (FAMEs) or TMS-esters increases volatility but can alter elution order and improve separation.[14]

Experimental Protocols

Crucial Precaution: Silylating and acylating reagents are highly sensitive to moisture. All glassware, solvents, and samples must be anhydrous. Perform all reactions in a fume hood using appropriate personal protective equipment.[12]

Protocol 1: General Silylation of Alcohols and Phenols for GC-MS

This protocol provides a general procedure for the derivatization of simple alcohols and phenols using BSTFA with a TMCS catalyst.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, Dichloromethane)

  • Heating block or oven

  • GC vials with caps

  • Microsyringes

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen. Place 1-10 mg of the dried sample into a GC vial.

  • Reagent Addition: Add 100-200 µL of anhydrous solvent to dissolve the sample. Add 100-250 µL of BSTFA with 1% TMCS to the vial. A molar excess of at least 2:1 of the silylating reagent to active hydrogens is recommended.[6]

  • Reaction: Tightly cap the vial and vortex for 10-30 seconds. Heat the vial at 60-80°C for 20-60 minutes. Reaction time and temperature may need optimization depending on the analyte's reactivity and steric hindrance.[6][15]

  • Analysis: Cool the vial to room temperature before opening. The sample can be injected directly into the GC-MS or diluted with an appropriate anhydrous solvent if necessary. For best results, analyze the derivatized sample within 24 hours.[15]

Protocol 2: Acylation of Alcohols and Phenols with TFAA for GC-ECD/MS

This protocol is suitable for creating trifluoroacetyl derivatives, which are highly responsive to Electron Capture Detectors (ECD).

Materials:

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Benzene, Acetonitrile)

  • Acid scavenger (e.g., 0.05 M Trimethylamine in benzene, or Pyridine)

  • Heating block or water bath

  • GC vials with caps

  • Microsyringes

Procedure:

  • Sample Preparation: Dissolve approximately 50 µg of the dried sample in 0.5 mL of an anhydrous solvent like benzene in a GC vial.[11]

  • Reagent Addition: Add 0.1 mL of an acid scavenger (e.g., 0.05 M Trimethylamine in benzene).[8] Then, add 10-50 µL of TFAA.[8][11]

  • Reaction: Tightly cap the vial and heat at 50°C for 15-30 minutes.[11]

  • Work-up (Optional but Recommended): Cool the mixture to room temperature. To remove excess reagent and acidic byproducts, add 1 mL of 5% aqueous ammonia, shake for 5 minutes, and allow the layers to separate. The organic (upper) layer contains the derivatized analyte.[11]

  • Analysis: Inject an aliquot of the organic layer into the GC system.

Protocol 3: Acylation of Phenols for HPLC-UV Analysis

This protocol details the derivatization of phenols using 4-nitrobenzoyl chloride to introduce a strong chromophore for enhanced UV detection in HPLC.

Materials:

  • 4-nitrobenzoyl chloride (4-NB-Cl) solution (e.g., 2 mg/mL in acetonitrile)

  • Borate buffer (0.1 M, pH 8.5)

  • HPLC vials

  • Water bath

Procedure:

  • Sample Preparation: In an HPLC vial, mix 100 µL of the aqueous sample (or standard) with 100 µL of 0.1 M borate buffer (pH 8.5).

  • Reagent Addition: Add 100 µL of the 4-nitrobenzoyl chloride solution to the vial.

  • Reaction: Vortex the mixture and heat it in a water bath at 50°C for 1 minute. The reaction is rapid under these conditions.

  • Analysis: Cool the vial to room temperature. An aliquot of the reaction mixture can be directly injected into the HPLC system. The derivatives are well-separated on a C18 or Cholester column.[3]

Visualization of Workflows

The following diagrams illustrate the logical workflows for the described derivatization protocols.

G cluster_silylation Protocol 1: Silylation Workflow s1 Dry Sample (1-10 mg) in GC Vial s2 Add Anhydrous Solvent (e.g., Pyridine) s1->s2 s3 Add BSTFA + 1% TMCS (100-250 µL) s2->s3 s4 Vortex & Cap Vial s3->s4 s5 Heat at 60-80°C for 20-60 min s4->s5 s6 Cool to Room Temp s5->s6 s7 Inject into GC-MS s6->s7

Caption: General workflow for silylation of hydroxyl compounds.

G cluster_acylation Protocol 3: HPLC-UV Acylation Workflow a1 Aqueous Sample/Standard (100 µL) in Vial a2 Add Borate Buffer (pH 8.5) (100 µL) a1->a2 a3 Add 4-NB-Cl Solution (100 µL) a2->a3 a4 Vortex Mixture a3->a4 a5 Heat at 50°C for 1 min a4->a5 a6 Cool to Room Temp a5->a6 a7 Inject into HPLC-UV a6->a7

Caption: Workflow for acylation of phenols for HPLC-UV analysis.

Conclusion

Derivatization is an indispensable tool in the analytical chemist's arsenal for the analysis of hydroxyl-containing compounds. By converting polar hydroxyl groups into less polar, more stable, and more volatile derivatives, techniques like silylation and acylation enable robust and sensitive analysis by GC-MS and other chromatographic methods. The choice of reagent and protocol depends on the specific analyte, the analytical instrumentation, and the desired outcome. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement these techniques, leading to improved accuracy, sensitivity, and reliability in the quantification of steroids, phenols, cannabinoids, and other critical hydroxyl-containing molecules.

References

Troubleshooting & Optimization

Technical Support Center: 1,3-Benzodithiolylium Tetrafluoroborate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1,3-Benzodithiolylium tetrafluoroborate.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile reagent primarily used as a potent hydroxyl-protecting agent and a key heterocyclic building block.[1][2] It is instrumental in multi-step chemical processes where shielding sensitive functional groups is necessary to achieve high yields and purity.[1] Additionally, it serves as a foundational component for creating complex molecular structures, including substituted arylcarbenium ions and for the α-alkylation of aldehydes.[1][3]

Q2: What are the main synthetic routes to prepare this compound?

A2: There are two primary high-yielding methods for the synthesis of this compound:

  • Hydride Abstraction: This method involves the reaction of the parent 1,3-benzodithiole with a hydride abstractor, such as trityl tetrafluoroborate. The trityl cation removes a hydride ion from the 2-position of 1,3-benzodithiole to form the stable 1,3-benzodithiolylium cation.[3]

  • Acid-Mediated Cyclization: This approach utilizes 2-substituted 1,3-benzodithiole derivatives, such as 2-alkoxy- or 2-alkylthio-1,3-benzodithioles, which are treated with a strong acid like tetrafluoroboric acid, often in a solvent like acetic anhydride.[3]

Q3: What are the common side reactions to be aware of during the synthesis and use of this compound?

A3: The C2 position of the 1,3-benzodithiolylium cation is highly electrophilic and susceptible to nucleophilic attack. Common side reactions include:

  • Hydrolysis: Reaction with water leads to the formation of 2-hydroxy-1,3-benzodithiole.[3]

  • Reaction with Alcohols: In the presence of alcohols, 2-alkoxy-1,3-benzodithioles can be formed.[3]

  • Reaction with Amines: Certain tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can lead to the formation of dibenzotetrathiafulvalene.[4]

Q4: How should this compound be stored?

A4: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5] For long-term storage, maintaining a low temperature (e.g., -80°C) and protecting from light is recommended.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its subsequent reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Impure starting materials or reagents. 4. Presence of moisture.1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature. 2. Minimize exposure to water and nucleophilic solvents during extraction and purification. Workup should be performed promptly. 3. Ensure the purity of starting materials (e.g., 1,3-benzodithiole, 2-alkoxy-1,3-benzodithiole) and reagents (e.g., trityl tetrafluoroborate, tetrafluoroboric acid). 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Impurities 1. Presence of water or alcohol in the reaction mixture. 2. Side reactions with nucleophiles. 3. Decomposition of the starting material or product.1. Use freshly dried solvents and ensure all glassware is flame-dried before use. 2. If using nucleophilic reagents in subsequent steps, ensure the complete consumption of this compound before their addition. 3. Analyze the reaction mixture at different time points to identify the formation of degradation products. Adjust reaction conditions (e.g., lower temperature) if necessary.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvents. 2. Co-precipitation of impurities.1. Use a non-polar solvent in which the product is sparingly soluble to induce precipitation. Diethyl ether is commonly used. 2. Recrystallization from a suitable solvent system can help in obtaining a pure product. Acetonitrile or a mixture of acetic acid and diethyl ether can be effective.
Inconsistent Reaction Outcomes 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions.1. Use reagents from a reliable source and check their purity before use. 2. Standardize the experimental protocol, including reaction time, temperature, and stirring speed.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Reagents Typical Solvents Reported Yield Advantages Disadvantages
Hydride Abstraction1,3-BenzodithioleTrityl tetrafluoroborateAcetonitrile, DichloromethaneHighStarts from the unsubstituted parent heterocycle.Trityl tetrafluoroborate can be expensive.
Acid-Mediated Cyclization2-Alkoxy-1,3-benzodithioleTetrafluoroboric acidAcetic anhydrideExcellentHigh-yielding and efficient.Requires the synthesis of the 2-alkoxy precursor.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Benzodithiole

This protocol describes the synthesis of the precursor 1,3-benzodithiole from 1,2-benzenedithiol.

Materials:

  • 1,2-Benzenedithiol

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1,2-benzenedithiol (1.0 eq) in toluene, add paraformaldehyde (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Reflux the mixture with a Dean-Stark apparatus to remove water for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 1,3-benzodithiole.

Protocol 2: Synthesis of this compound via Hydride Abstraction

Materials:

  • 1,3-Benzodithiole

  • Trityl tetrafluoroborate

  • Anhydrous acetonitrile

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 1,3-benzodithiole (1.0 eq) in anhydrous acetonitrile.

  • Add a solution of trityl tetrafluoroborate (1.05 eq) in anhydrous acetonitrile dropwise to the stirred solution of 1,3-benzodithiole at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by the precipitation of the product.

  • After completion, add anhydrous diethyl ether to the reaction mixture to ensure complete precipitation of the product.

  • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound as a solid.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis start_precursor 1,2-Benzenedithiol + Paraformaldehyde reaction_precursor Reflux in Toluene (p-TsOH catalyst) start_precursor->reaction_precursor workup_precursor Aqueous Workup reaction_precursor->workup_precursor purification_precursor Purification (Chromatography/Distillation) workup_precursor->purification_precursor end_precursor 1,3-Benzodithiole purification_precursor->end_precursor start_target 1,3-Benzodithiole + Trityl tetrafluoroborate end_precursor->start_target Used as starting material reaction_target Stir in Acetonitrile (Room Temperature) start_target->reaction_target precipitation_target Precipitation with Diethyl Ether reaction_target->precipitation_target isolation_target Filtration and Drying precipitation_target->isolation_target end_target 1,3-Benzodithiolylium Tetrafluoroborate isolation_target->end_target

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Complete Reaction check_reaction->complete Yes extend_time Action: Extend Reaction Time or Increase Temperature incomplete->extend_time check_workup Investigate Workup Procedure complete->check_workup hydrolysis Suspicion of Hydrolysis/ Degradation check_workup->hydrolysis Degradation Products Observed no_hydrolysis No Evidence of Degradation check_workup->no_hydrolysis Clean Reaction Mixture use_anhydrous Action: Use Anhydrous Solvents & Inert Atmosphere hydrolysis->use_anhydrous check_purity Check Purity of Starting Materials no_hydrolysis->check_purity impure_sm Impure Starting Material check_purity->impure_sm Impurities Detected pure_sm Starting Materials are Pure check_purity->pure_sm Purity Confirmed purify_sm Action: Purify Starting Materials impure_sm->purify_sm optimize_conditions Action: Further Optimize Reaction Conditions pure_sm->optimize_conditions

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Reactions of 1,3-Benzodithiolylium Tetrafluoroborate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reaction of 1,3-Benzodithiolylium Tetrafluoroborate with amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the reaction between this compound and a primary or secondary amine?

The expected reaction is a nucleophilic substitution at the C2 position of the 1,3-benzodithiolylium cation. This reaction leads to the formation of 2-(alkylamino)-1,3-benzodithioles from primary amines and 2-(dialkylamino)-1,3-benzodithioles from secondary amines.[1] The C2 position is highly electrophilic and susceptible to attack by a wide variety of nucleophiles.[1]

Q2: What is the most common side reaction observed in this process?

A significant side reaction is the formation of dibenzotetrathiafulvalene (DBTTF). This is particularly prevalent when using certain tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] Homocoupling of the 1,3-benzodithiolylium cation can also lead to DBTTF, and this can be minimized by the choice of solvent.

Q3: Can other side reactions occur with primary and secondary amines?

While the formation of the 2-amino substituted product is the primary pathway, other side reactions can occur, though they are less commonly reported in introductory literature. These can include:

  • Over-alkylation: In the case of primary amines, there is a potential for the initial product to act as a nucleophile and react further, leading to more complex mixtures.

  • Ring-opening: Under harsh reaction conditions or with particularly reactive amines, the 1,3-benzodithiole ring system may be susceptible to opening.

  • Elimination reactions: Depending on the structure of the amine, elimination reactions may compete with the desired substitution.

Q4: What are the recommended solvents for this reaction?

Acetonitrile is often a preferred solvent as it has been shown to minimize homocoupling byproducts that can lead to the formation of dibenzotetrathiafulvalene (DBTTF).[1] Other polar aprotic solvents may also be suitable, but their effect on side reactions should be evaluated.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of the desired 2-amino-1,3-benzodithiole 1. Incomplete reaction. 2. Formation of side products. 3. Degradation of the starting material or product.1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure it goes to completion. 2. Temperature Control: Maintain the recommended reaction temperature. Excursions in temperature can promote side reactions. 3. Amine Purity: Ensure the amine used is of high purity and free of moisture. 4. Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the amine may lead to side reactions, while an excess of the benzodithiolylium salt can lead to unreacted starting material.
Presence of a significant amount of dibenzotetrathiafulvalene (DBTTF) byproduct 1. Use of a tertiary amine base. 2. Homocoupling of the 1,3-benzodithiolylium cation.1. Amine Selection: If a base is required, consider using a non-nucleophilic, sterically hindered base instead of a tertiary amine that can promote DBTTF formation. 2. Solvent Choice: Use acetonitrile as the solvent to minimize homocoupling.[1] 3. Slow Addition: Add the this compound solution slowly to the amine solution to maintain a low concentration of the electrophile and disfavor dimerization.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high. 2. Presence of impurities in starting materials or solvents. 3. Reaction time is too long.1. Optimize Temperature: Perform the reaction at a lower temperature to improve selectivity. 2. Purify Reagents: Ensure all starting materials and solvents are pure and dry. 3. Optimize Reaction Time: Monitor the reaction to determine the optimal time for completion and avoid prolonged reaction times that can lead to product degradation or further side reactions.
Difficulty in purifying the desired product 1. Similar polarity of the product and byproducts. 2. Oily or non-crystalline nature of the product.1. Chromatography: Utilize column chromatography with a carefully selected solvent system for separation. Silica gel is commonly used. 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture to remove impurities. 3. Derivatization: In some cases, derivatizing the product to a more crystalline compound can facilitate purification.

Experimental Protocols

General Procedure for the Synthesis of 2-(Dialkylamino)-1,3-benzodithioles:

This is a general guideline and may require optimization for specific amines.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution of the amine, add a solution of this compound (1.0 to 1.1 equivalents) in anhydrous acetonitrile dropwise at room temperature. The addition should be slow to control any exotherm and to minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Reaction Pathway and Potential Side Reaction

reaction_pathway cluster_reactants Reactants cluster_products Products BDTT 1,3-Benzodithiolylium Tetrafluoroborate Desired_Product 2-(Dialkylamino)-1,3-benzodithiole BDTT->Desired_Product Nucleophilic Substitution Side_Product Dibenzotetrathiafulvalene (DBTTF) BDTT->Side_Product Homocoupling/ Reaction with Tertiary Amine Amine Primary/Secondary Amine (R₂NH) Amine->Desired_Product

Caption: Desired reaction pathway and a major side reaction.

Troubleshooting Logic Flow

troubleshooting_flow Start Experiment Start Problem Identify Issue: Low Yield or Impurities Start->Problem Check_Purity Check Starting Material Purity Problem->Check_Purity Impurity Detected Check_Conditions Review Reaction Conditions Problem->Check_Conditions Low Yield Purification Refine Purification Strategy Check_Purity->Purification Optimize_Solvent Optimize Solvent Check_Conditions->Optimize_Solvent Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Stoich Optimize Stoichiometry Check_Conditions->Optimize_Stoich Optimize_Solvent->Purification Optimize_Temp->Purification Optimize_Stoich->Purification End Successful Synthesis Purification->End

Caption: A logical flow for troubleshooting common experimental issues.

References

Technical Support Center: Optimizing Enantioselective Alkylation of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective alkylation of aldehydes. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

Problem 1: Low Enantioselectivity (ee)

Question: My reaction is yielding the desired product, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?

Answer: Low enantioselectivity is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Choice and Integrity:

    • Catalyst Suitability: Ensure the chosen catalyst is appropriate for your specific aldehyde and alkylating agent. For instance, different proline-derived catalysts or imidazolidinones may be optimal for different substrate classes.[1] High-throughput screening of organocatalyst libraries has identified novel substituted imidazolidinones that can provide high enantioselectivity.[2]

    • Catalyst Purity and Stability: Impurities or degradation of the catalyst can significantly impact stereocontrol. Verify the purity of your catalyst and consider if it's sensitive to air or moisture.

    • Catalyst Loading: The catalyst loading can influence the reaction pathway. While higher loading might increase the reaction rate, it can sometimes lead to background reactions or catalyst aggregation, reducing enantioselectivity. Experiment with varying the catalyst loading to find the optimal concentration.

  • Reaction Conditions:

    • Solvent Effects: The polarity and nature of the solvent play a crucial role. For proline-catalyzed reactions, solvent mixtures like acetone/chloroform or CHCl₃/DMSO have been shown to enhance enantioselectivity for different aldehyde types.[1] In photoredox organocatalysis, high-dielectric solvents like DMSO have proven optimal.[2] A systematic solvent screen is often a valuable exercise.

    • Temperature: Lowering the reaction temperature generally improves enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate. A temperature optimization study is recommended.

    • Concentration: Reaction concentration can impact both yield and enantioselectivity. Increased concentration has been shown to be beneficial in some photoredox-mediated alkylations.[2]

  • Substrate-Related Issues:

    • Aldehyde Structure: The steric and electronic properties of the aldehyde substrate are critical. For example, in proline-catalyzed reactions, α-trisubstituted and α-branched aldehydes often give higher ee than α-unbranched aldehydes.[1]

    • Reversibility of Alkylation: In some systems, the alkylation step can be reversible, which may lead to racemization and lower enantioselectivity. This has been noted in ring-formation reactions where ring strain can enhance reversibility.[3]

Problem 2: Low Product Yield

Question: I'm observing high enantioselectivity, but the overall yield of my alkylated aldehyde is poor. What factors could be contributing to this?

Answer: Low yield in the presence of good enantioselectivity suggests that the desired catalytic cycle is efficient in terms of stereocontrol but is being hampered by other factors. Consider the following:

  • Side Reactions:

    • Self-Aldolization and Condensation: Aldehydes are prone to self-aldolization, especially under basic or acidic conditions.[1] This is a common side reaction that consumes the starting material. For proline-catalyzed reactions, using diluted conditions and reduced catalyst loading can help suppress these undesired pathways.[1]

    • Catalyst Alkylation: The organocatalyst itself can sometimes be alkylated by the electrophile, leading to catalyst deactivation.[4]

    • Polymerization: Aldehydes can be susceptible to polymerization, particularly under certain metal-catalyzed conditions.[5]

  • Reaction Kinetics and Equilibrium:

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time. For some challenging substrates, prolonged reaction times may be necessary.[1]

    • Enamine Formation Equilibrium: In organocatalytic cycles involving enamine intermediates, the equilibrium of enamine formation is crucial. The presence of water can shift this equilibrium, so ensuring anhydrous conditions is often important.[6]

  • Reagent Stoichiometry:

    • The ratio of the aldehyde to the alkylating agent can be critical. While using an excess of one reagent can drive the reaction to completion, it can also lead to side reactions. Optimizing the stoichiometry is recommended. Reducing the aldehyde stoichiometry from 5 to 1-3 equivalents has been shown to be tolerated in some photoredox systems without a significant loss of yield or enantiocontrol.[2][7]

Problem 3: Inconsistent Results and Poor Reproducibility

Question: My results for the enantioselective alkylation are not reproducible between batches. What could be the cause of this inconsistency?

Answer: Poor reproducibility is often due to subtle variations in experimental parameters that are not being adequately controlled. Here are key areas to investigate:

  • Reagent Quality:

    • Purity of Starting Materials: The purity of the aldehyde, alkylating agent, and solvent can have a significant impact. Impurities can inhibit the catalyst or promote side reactions. Use freshly purified or high-purity reagents.

    • Solvent Purity and Water Content: Trace amounts of water can significantly affect reactions that proceed via enamine intermediates.[6] Always use dry solvents.

  • Atmosphere Control:

    • Oxygen and Moisture Sensitivity: Many organometallic and some organocatalytic systems are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Precise Control of Reaction Parameters:

    • Temperature Fluctuations: Small variations in temperature can affect both the rate and selectivity. Use a reliable and calibrated temperature control system.

    • Stirring Rate: In heterogeneous reactions or reactions with viscous solutions, the stirring rate can affect mass transfer and reaction kinetics. Ensure consistent and efficient stirring.

    • Light Source (for photoredox reactions): The intensity and wavelength of the light source are critical parameters in photoredox catalysis. Ensure the same light source and setup are used for each experiment.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for the enantioselective alkylation of aldehydes?

A1: Several classes of catalysts are widely employed:

  • Organocatalysts: Proline and its derivatives are classic examples used in aldol-type reactions.[1][8] Chiral secondary amines, such as imidazolidinones (MacMillan catalysts), are highly effective, often in combination with other catalytic systems.[2][9]

  • Photoredox Catalysts: These are often used in combination with organocatalysts. Ruthenium and iridium complexes are common, but more recently, cheaper and more abundant metals like iron have also been shown to be effective.[7][9] These systems generate radical intermediates under mild, visible-light-mediated conditions.[2][7]

  • Multi-catalytic Systems: Modern approaches often merge multiple catalytic cycles to achieve challenging transformations. For example, the combination of photoredox catalysis, enamine catalysis, and hydrogen-atom transfer (HAT) catalysis has enabled the use of simple olefins as alkylating agents.[3][4]

  • Titanium Complexes: Chiral titanium complexes have been used for the enantioselective addition of alkylzirconium reagents to aldehydes.[10]

Q2: How do I choose the right solvent for my reaction?

A2: Solvent choice is critical and often substrate and catalyst dependent. A solvent screen is highly recommended. Here are some general guidelines:

  • For proline-catalyzed reactions , solvent mixtures can be beneficial. For example, acetone/chloroform for α-trisubstituted aldehydes and CHCl₃/DMSO for α-branched aldehydes have been reported to give excellent results.[1]

  • In photoredox organocatalysis , polar, high-dielectric solvents like DMSO are often optimal as they can promote the necessary single electron transfer steps and improve both yield and enantioselectivity.[2]

  • Always ensure the solvent is dry, as water can interfere with catalyst activity and reaction mechanisms, particularly those involving enamine intermediates.[6]

Q3: Can I recycle my catalyst?

A3: Catalyst recyclability is an important consideration for process sustainability. In some cases, catalysts can be recovered and reused. For instance, up to 87% of the (S)-proline catalyst has been recovered and reused in aldol reactions without a loss of activity.[1] The feasibility of recycling depends on the stability of the catalyst under the reaction and workup conditions.

Q4: What is the role of additives in these reactions?

A4: Additives can play several crucial roles:

  • Co-catalysts: In multi-catalytic systems, additives can act as co-catalysts. For example, a thiophenol can be used as a hydrogen-atom transfer (HAT) catalyst in combination with a photoredox and an organocatalyst.[4]

  • Promoters: In some metal-catalyzed systems, additives like zinc salts can facilitate the nucleophilic addition and improve reaction outcomes.[10]

  • Suppressing Side Reactions: Additives can sometimes be used to suppress unwanted side reactions, although optimizing other conditions is often the primary approach.

Data Presentation

Table 1: Optimization of Photoredox Organocatalytic Alkylation of Octanal [2]

EntryOrganocatalystSolventAldehyde Equiv.Yield (%)ee (%)
14 CH₃CN57293
24 DMF58094
34 DMA58595
44 NMP58895
54 DMSO59095
68 DMSO59095
74 DMSO59595
84 DMSO39095
94 DMSO17495

Table 2: Effect of Zinc Bromide Additive on Titanium-Catalyzed Alkylation [10]

EntryZnBr₂ (equiv.)Conversion (%)ee (%)
10990
20.025990
30.59986
41.0990
51.5990

Experimental Protocols

General Protocol for Photoredox Organocatalytic α-Cyanoalkylation of Aldehydes [2][7]

To an oven-dried vial equipped with a magnetic stir bar is added the photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), the organocatalyst (e.g., imidazolidinone catalyst 4 or 8 ), and the α-bromo alkylating agent. The vial is sealed with a septum and purged with nitrogen. Anhydrous solvent (e.g., DMSO) is added, followed by the aldehyde substrate. The reaction mixture is then stirred and irradiated with a visible light source (e.g., a 26 W compact fluorescent lamp) at a controlled temperature. Reaction progress is monitored by an appropriate analytical technique (e.g., GC, LC-MS). Upon completion, the reaction is quenched and worked up to isolate the product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Analysis reagents Weigh Photocatalyst, Organocatalyst, & Alkylating Agent vial Add to Dry Vial reagents->vial purge Purge with N₂/Ar vial->purge add_solvent Add Anhydrous Solvent purge->add_solvent add_aldehyde Add Aldehyde add_solvent->add_aldehyde irradiate Irradiate with Visible Light & Stir add_aldehyde->irradiate monitor Monitor Progress (TLC, GC, NMR) irradiate->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify by Chromatography extract->purify analyze Determine Yield & ee (Chiral HPLC/GC) purify->analyze troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low Enantioselectivity? catalyst_choice Verify Catalyst Suitability start->catalyst_choice solvent Screen Solvents start->solvent reversibility Consider Reaction Reversibility start->reversibility catalyst_purity Check Catalyst Purity/Stability catalyst_choice->catalyst_purity catalyst_loading Optimize Catalyst Loading catalyst_purity->catalyst_loading temperature Lower Temperature solvent->temperature concentration Optimize Concentration temperature->concentration

References

Handling and storage of moisture-sensitive 1,3-Benzodithiolylium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for the handling, storage, and use of 1,3-Benzodithiolylium tetrafluoroborate. It includes troubleshooting advice and frequently asked questions to ensure the successful application of this versatile reagent in your experiments.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Chemical Formula C₇H₅BF₄S₂
Molecular Weight 240.05 g/mol
Appearance Colorless to pale yellow, orange, gray to brown, or dark purple crystalline powder
Melting Point 150 °C (decomposes)[1]
Solubility Soluble in acetonitrile (MeCN) and N,N-dimethylformamide (DMF) (reacts slowly with DMF); Insoluble in ether[2]
Storage Conditions Store under an inert atmosphere, protected from moisture and light. Recommended storage at -80°C, -20°C, or room temperature depending on the supplier's recommendation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a potent electrophilic reagent primarily used for the α-alkylation of aldehydes, particularly in enantioselective organocatalysis.[3] It also serves as an efficient hydroxyl-protecting agent.

Q2: Why is it crucial to handle this reagent under an inert atmosphere?

A2: This compound is highly sensitive to moisture.[3] Exposure to water in the atmosphere will lead to its decomposition, forming 2-hydroxy-1,3-benzodithiole, which will reduce the reagent's efficacy in your reactions.

Q3: My this compound has a clumpy appearance. Is it still usable?

A3: A clumpy or discolored appearance can be an indication of moisture absorption and potential decomposition. While it might still contain some active reagent, using it may lead to lower yields and reproducibility. It is highly recommended to use a fresh, free-flowing powder for best results. If you must use a potentially compromised reagent, consider purification by recrystallization.

Q4: How can I purify this compound if I suspect it has degraded?

A4: If you suspect degradation, you can purify the reagent by recrystallization from acetic acid or a mixture of acetonitrile and ether.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Issue 1: Low or No Reaction Yield

Q: I am not observing the expected product formation, or the yield is significantly lower than anticipated in my α-alkylation reaction. What could be the problem?

A: This is a common issue that can stem from several factors. Follow the troubleshooting workflow below to diagnose and resolve the problem.

Troubleshooting_Low_Yield start Low or No Yield check_reagent 1. Verify Reagent Quality start->check_reagent reagent_color Is the reagent a free-flowing powder with the expected color? check_reagent->reagent_color check_conditions 2. Assess Reaction Conditions conditions_anhydrous Were anhydrous solvents and freshly dried glassware used? check_conditions->conditions_anhydrous check_workup 3. Evaluate Workup & Purification workup_quench Was the reaction quenched appropriately? check_workup->workup_quench reagent_storage Was it stored under inert atmosphere and protected from moisture? reagent_color->reagent_storage Yes solution_reagent Solution: Use a fresh batch of reagent or purify by recrystallization. reagent_color->solution_reagent No reagent_storage->check_conditions Yes solution_storage Solution: Implement stringent anhydrous handling and storage protocols. reagent_storage->solution_storage No conditions_temp Was the reaction temperature appropriate? conditions_anhydrous->conditions_temp Yes solution_anhydrous Solution: Dry solvents and glassware thoroughly before use. conditions_anhydrous->solution_anhydrous No conditions_catalyst Is the organocatalyst pure and active? conditions_temp->conditions_catalyst Yes solution_temp Solution: Optimize reaction temperature. Lower temperatures may be required. conditions_temp->solution_temp No conditions_catalyst->check_workup Yes solution_catalyst Solution: Use a fresh, purified organocatalyst. conditions_catalyst->solution_catalyst No workup_extraction Were there issues with product extraction (e.g., emulsions)? workup_quench->workup_extraction Yes solution_workup Solution: Adjust quenching and extraction procedures based on product properties. workup_quench->solution_workup No workup_extraction->solution_workup No

Troubleshooting workflow for low reaction yield.
Issue 2: Confirmation of Reagent Decomposition

Q: I suspect my this compound has decomposed. How can I confirm this?

A: Decomposition due to moisture results in the formation of 2-hydroxy-1,3-benzodithiole. You can confirm its presence using the following methods:

  • Thin-Layer Chromatography (TLC): Spot a small amount of your reagent dissolved in an appropriate solvent (e.g., acetonitrile) on a TLC plate. The presence of a second spot, in addition to the starting material, is indicative of decomposition. The decomposition product, being more polar, will likely have a lower Rf value.

Experimental Protocols

Detailed Protocol for the Enantioselective α-Alkylation of Propanal

This protocol is adapted from the literature for the organocatalytic enantioselective α-alkylation of propanal using this compound.

Materials:

  • This compound

  • Propanal

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)

  • Benzoic acid (co-catalyst)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the organocatalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) and stir the mixture until all solids are dissolved.

  • Reagent Addition: Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C). Add propanal (1.2 mmol, 1.2 equivalents) followed by the portion-wise addition of this compound (1.0 mmol, 1.0 equivalent) over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes and ethyl acetate) to afford the desired α-alkylated aldehyde.

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) dissolve 2. Add Anhydrous MeCN & Dissolve Solids setup->dissolve cool_add 3. Cool & Add Reagents (Propanal, then BDTF) dissolve->cool_add monitor 4. Monitor by TLC cool_add->monitor quench 5. Quench with NaHCO₃ monitor->quench Reaction Complete extract 6. Extract with DCM quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify by Chromatography dry->purify product Final Product purify->product

References

Safety precautions and PPE for handling 1,3-Benzodithiolylium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3-Benzodithiolylium tetrafluoroborate

This guide provides essential safety information, personal protective equipment (PPE) recommendations, and troubleshooting for researchers, scientists, and drug development professionals working with this compound.

Hazard Summary & Quantitative Data

This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified as an irritant and can cause harm if not used with appropriate safety measures.[1][2][3] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Some sources also indicate that it can be harmful if swallowed and may cause severe skin burns and eye damage.[1][4][5]

PropertyValueSource
Molecular Formula C₇H₅BF₄S₂[4][6]
Molecular Weight 240.05 g/mol [4]
Appearance Orange to Brown to Dark purple powder to crystal[1]
Melting Point 150 °C (decomposes)[1]
Hazard Statements H302, H314, H315, H319, H335[1][2][3]
Signal Word Warning / Danger[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are:

  • Skin Irritation: Causes skin irritation and potentially severe burns upon contact.[1][2][3][5]

  • Eye Damage: Causes serious eye irritation and potentially severe eye damage.[1][2][3][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

  • Harmful if Swallowed: Ingestion can be harmful.[1][4][5]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: The following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield where splashing is possible.[2][7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[7] Gloves should be inspected before use and disposed of properly after handling.

  • Respiratory Protection: A NIOSH-approved respirator (such as a type N95 dust mask) is recommended, especially when handling the powder form or in poorly ventilated areas.

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1][7]

Q3: How should this compound be stored?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is moisture-sensitive and should be stored under an inert gas.[1] Recommended storage temperature is typically between 2 - 8 °C.[6]

Q4: What should I do in case of accidental exposure?

A4: Follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][5]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[1][7] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][5]

Q5: How should I dispose of waste containing this chemical?

A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not let the product enter drains.

Troubleshooting Guide

Problem 1: The compound has changed color or appears clumpy.

  • Possible Cause: The compound is moisture-sensitive.[1] Exposure to air and humidity can cause it to degrade or clump.

  • Solution: Ensure the container is always tightly sealed when not in use and stored in a desiccator or under an inert atmosphere. If the compound's integrity is questionable, it is best to dispose of it properly and use a fresh batch for your experiment to ensure reliable results.

Problem 2: I've spilled a small amount of the powder on the lab bench.

  • Action:

    • Ensure you are wearing appropriate PPE, including a respirator, to avoid inhaling the dust.[2]

    • Carefully sweep or scoop up the spilled solid material, avoiding dust generation.[2]

    • Place the spilled material into a suitable, labeled container for disposal.[2]

    • Clean the affected area with a suitable solvent (check compatibility) and then wash with soap and water.

    • Dispose of all cleaning materials as hazardous waste.

Problem 3: I am noticing a strong, irritating odor during my experiment.

  • Possible Cause: This may indicate that the compound is being heated, reacting, or aerosolized, releasing irritating vapors.

  • Action:

    • Ensure your experiment is being conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

    • Re-evaluate your experimental setup to minimize the release of dust or vapors.

    • If you feel any respiratory discomfort, move to fresh air immediately and seek medical attention if symptoms persist.[2]

Experimental Workflow & Safety Precautions

Below is a diagram illustrating the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Reaction Setup Reaction Setup Weighing->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Proper Storage Proper Storage Waste Disposal->Proper Storage Spill Spill Spill Cleanup Spill Cleanup Spill->Spill Cleanup Exposure Exposure First Aid First Aid Exposure->First Aid Handling Handling Emergency Response Emergency Response Handling->Emergency Response

Caption: Logical workflow for handling this compound.

References

Technical Support Center: Managing Scalability of Reactions with 1,3-Benzodithiolylium Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Benzodithiolylium tetrafluoroborate, particularly when scaling up reactions from the lab to pilot plant or manufacturing scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: On a larger scale, handling of this compound, a solid, requires careful attention to its hazard classifications: Eye Irritant 2, Skin Irritant 2, and STOT SE 3 (Specific Target Organ Toxicity Single Exposure, Respiratory system)[1][2]. Key safety measures include:

  • Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves is mandatory[1][2].

  • Ventilation: Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust[3].

  • Containment: Use of closed-system transfers or glove bags is recommended for charging reactors to minimize dust exposure.

  • Static Discharge: Prevent fire caused by electrostatic discharge by using non-sparking tools and ensuring proper grounding of equipment[3].

Q2: What are the common impurities encountered in the synthesis of this compound, and how can they be minimized during scale-up?

A2: A common synthesis route involves the reaction of 1,3-benzodithiole with trityl tetrafluoroborate[4][5]. Potential impurities can include unreacted starting materials and byproducts from side reactions. To minimize these on a larger scale:

  • Stoichiometry Control: Precise control of reactant ratios is crucial.

  • Temperature Management: Monitor and control the reaction temperature to prevent side reactions.

  • Raw Material Quality: Ensure the purity of starting materials before use.

Q3: Are there alternative reagents to this compound for the synthesis of ketene dithioacetals that might be more suitable for large-scale production?

A3: While this compound is a potent reagent, alternative methods for synthesizing ketene dithioacetals exist. One common method involves the reaction of an active methylene compound with carbon disulfide in the presence of a base, followed by alkylation[6][7]. The choice of reagent on an industrial scale will depend on factors like cost, availability, safety, and waste streams.

Troubleshooting Guides

Issue 1: Poor Yield and/or Incomplete Conversion During Scale-Up

Possible Causes:

  • Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and reduced reaction rates.

  • Poor Temperature Control: Exothermic reactions can lead to temperature spikes that cause degradation of reactants or products.

  • Mass Transfer Limitations: In heterogeneous reactions, the rate of reaction may be limited by the transfer of reactants between phases.

Troubleshooting Steps:

StepActionRationale
1 Optimize Agitation Characterize the mixing in the larger reactor. Use computational fluid dynamics (CFD) modeling or consult with a chemical engineer to ensure adequate agitation for the reaction scale.
2 Improve Heat Transfer Ensure the reactor's cooling capacity is sufficient for the heat generated by the reaction. Consider using a semi-batch process where one reactant is added slowly to control the exotherm.
3 Consider a Homogeneous System If possible, select a solvent system that dissolves all reactants to eliminate mass transfer limitations.
4 Increase Reaction Time If the issue is slow kinetics at a larger scale, a longer reaction time may be necessary to achieve complete conversion.
Issue 2: Difficulty in Product Isolation and Purification at Large Scale

Possible Causes:

  • Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate from the desired product.

  • Physical Form of the Product: The product may precipitate as a fine powder or an oil, making filtration and handling difficult.

  • Emulsion Formation during Work-up: Liquid-liquid extractions can be complicated by the formation of stable emulsions.

Troubleshooting Workflow:

G start Purification Challenge (Low Purity/Recovery) byproduct Identify Byproducts (LC-MS, NMR) start->byproduct physical_form Characterize Physical Form (Microscopy, PSD) start->physical_form workup Analyze Work-up Issues start->workup byproduct_sol Optimize Reaction Conditions (Temp, Stoichiometry) byproduct->byproduct_sol recrystallization Optimize Recrystallization (Solvent Screen, Cooling Profile) physical_form->recrystallization filtration Improve Filtration (Filter Aid, Different Filter Type) physical_form->filtration anti_solvent Consider Anti-Solvent Precipitation physical_form->anti_solvent workup_sol Modify Extraction Protocol (Solvent, pH, Temperature) workup->workup_sol chromatography Evaluate Column Chromatography (for high-value products) byproduct_sol->chromatography end Improved Purity and Yield recrystallization->end filtration->end anti_solvent->end workup_sol->chromatography chromatography->end

Caption: Troubleshooting workflow for purification issues.

Experimental Protocols

General Protocol for the Synthesis of Ketene Dithioacetals using this compound (Lab Scale)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with the active methylene compound (1.0 eq) and a suitable dry solvent (e.g., dichloromethane or acetonitrile).

  • Base Addition: The solution is cooled to 0 °C in an ice bath, and a suitable base (e.g., triethylamine or DBU, 1.1 eq) is added dropwise.

  • Addition of this compound: this compound (1.0 eq) is added portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Considerations for Scale-Up:

  • Heat Management: The reaction can be exothermic, especially during the addition of the base and the benzodithiolylium salt. For larger batches, a jacketed reactor with efficient cooling is essential. A slow addition profile for the reagents can also help to control the temperature.

  • Mixing: Mechanical stirring is necessary for larger vessels to ensure homogeneity.

  • Work-up: For large-scale extractions, a separatory funnel may be replaced with a liquid-liquid extraction setup. Be mindful of potential emulsion formation.

  • Purification: Column chromatography is often not feasible for large quantities. Recrystallization or distillation (if the product is volatile and stable) are preferred purification methods at scale.

Data Presentation

Table 1: Comparison of Reaction Parameters for a Hypothetical Synthesis of a Ketene Dithioacetal

ParameterLab Scale (1 g)Pilot Scale (1 kg)
Reactant A 1.0 g1.0 kg
This compound 1.5 g1.5 kg
Solvent Volume 20 mL20 L
Reaction Time 2 h4-6 h
Typical Yield 85-95%75-85%
Purity (before purification) 90%80-85%
Purification Method Column ChromatographyRecrystallization

Note: This table presents hypothetical data for illustrative purposes.

Signaling Pathways and Workflows

Logical Flow for Assessing Scalability of a Reaction

G start Proposed Reaction with 1,3-Benzodithiolylium Tetrafluoroborate thermo Assess Thermochemistry (DSC, RC1) start->thermo safety Evaluate Safety Hazards (SDS, Literature) start->safety cost Analyze Cost of Goods (Reagents, Solvents, Waste) start->cost process Develop Lab-Scale Process (Robustness Studies) start->process pilot Pilot Plant Scale-Up process->pilot troubleshoot Troubleshoot Scalability Issues (Yield, Purity, Cycle Time) pilot->troubleshoot manufacturing Manufacturing Campaign troubleshoot->manufacturing

Caption: A logical workflow for scaling up reactions.

References

Technical Support Center: Purification of Products from 1,3-Benzodithiolylium Tetrafluoroborate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Benzodithiolylium tetrafluoroborate and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of reaction products derived from this compound.

Problem 1: Low or No Yield of the Desired Product After Work-up

Question Answer
My reaction seems to have failed, resulting in a low or no yield of the expected product. What are the potential causes? Several factors can contribute to low or no product yield. The 1,3-benzodithiolylium cation is a potent electrophile and can react with various nucleophiles.[1] Ensure all reagents and solvents are anhydrous, as water and alcohols readily react to form 2-hydroxy- and 2-alkoxy-1,3-benzodithioles, respectively.[1] Additionally, the choice of base and solvent can be critical; for instance, certain tertiary amines like DBU may not yield the simple substitution product.[1] The stability of your nucleophile under the reaction conditions should also be considered.
How can I quickly assess if my reaction has worked before committing to a full purification? Thin-layer chromatography (TLC) is an effective initial assessment tool. Spot the crude reaction mixture alongside your starting materials on a silica gel plate. A new spot corresponding to your product should be visible. The absence of starting material consumption might indicate reaction failure. Developing a reliable TLC method with an appropriate solvent system is crucial for monitoring reaction progress.
What are some common side products that might be consuming my starting material? Besides reaction with residual water or alcohol solvents, dimerization or polymerization of the starting material or product can occur, especially with highly reactive species. In reactions aiming for tetrathiafulvalene (TTF) derivatives, dimeric byproducts are common.[1] The formation of regioisomers can also be a factor, leading to a mixture of products and reducing the yield of the desired isomer.[2]

Problem 2: Difficulty in Purifying the Crude Product by Column Chromatography

Question Answer
My crude product is a complex mixture, and I'm struggling to achieve good separation using column chromatography. What should I consider? Optimizing your column chromatography protocol is key. Start by selecting an appropriate stationary phase; silica gel is common, but for certain non-polar compounds, polystyrene-based supports like Bio-beads may be more effective.[3] Careful selection of the eluent system is critical. A good starting point is a non-polar solvent like hexane or pentane with increasing amounts of a more polar solvent such as dichloromethane or ethyl acetate.[2] For instance, a 90:10 pentane:CH2Cl2 mixture has been used successfully for the purification of some 1,3-benzodithiolylium derivatives.[2]
How do I choose the right solvent system for my column? Use TLC to screen various solvent systems. The ideal system will show good separation between your desired product and impurities, with the product having an Rf value between 0.2 and 0.4. Run several TLC plates with different solvent ratios to find the optimal conditions before scaling up to a column.
My product seems to be degrading on the silica gel column. What can I do? The acidity of silica gel can sometimes cause degradation of sensitive compounds. In such cases, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in your eluent. Alternatively, consider using a less acidic stationary phase like alumina or a polymer-based resin.

Problem 3: Challenges with Product Recrystallization

Question Answer
I am unable to induce crystallization of my purified product. What are some effective recrystallization techniques? Successful recrystallization depends on finding a suitable solvent or solvent pair. The ideal solvent will dissolve your compound when hot but not when cold. You can screen for solvents by dissolving a small amount of your product in a few drops of different hot solvents and then allowing them to cool. If a single solvent doesn't work, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. For some tetrathiafulvalene derivatives, recrystallization from chlorobenzene or ethanol has been reported to yield high-purity crystals.[4][5]
My product is an oil and will not crystallize. How can I proceed? If your product is an oil, it may be impure. Consider repurifying it by column chromatography. If it is pure, you can try techniques like scratch-induced crystallization (scratching the inside of the flask with a glass rod at the solvent-air interface) or seeding with a small crystal of the product if available. Cooling the solution to very low temperatures (e.g., in a dry ice/acetone bath) can also promote crystallization.

Frequently Asked Questions (FAQs)

Question Answer
What are the most common purification techniques for products of this compound reactions? The most frequently employed purification methods are column chromatography and recrystallization. Column chromatography is versatile for separating complex mixtures, while recrystallization is excellent for obtaining highly pure crystalline products from a relatively pure crude material. In some cases, syntheses are designed to yield products that precipitate from the reaction mixture, avoiding the need for chromatography.[6][7]
How can I monitor the progress of my reaction? Thin-layer chromatography (TLC) is a simple and effective technique for monitoring reaction progress. By comparing the TLC of your reaction mixture to your starting materials, you can observe the consumption of reactants and the formation of products over time.
Are there any known byproducts I should be aware of? Yes, common byproducts can include compounds formed from the reaction of the 1,3-benzodithiolylium cation with trace amounts of water or alcohol to give 2-hydroxy- or 2-alkoxy-1,3-benzodithioles.[1] Dimerization products and regioisomers can also be significant byproducts depending on the specific reaction.[1][2]
What is the typical appearance of this compound and its reaction products? This compound is typically a solid. The appearance of the reaction products can vary widely depending on the specific derivative synthesized. For example, tetrathiafulvalene (TTF) is a crystalline solid.
Can I avoid chromatographic purification altogether? In some cases, yes. Certain synthetic routes for compounds like tetrathiafulvalene have been optimized to produce a high-purity product that precipitates from the reaction mixture, thereby eliminating the need for chromatography.[6][7] This is highly advantageous for large-scale synthesis.

Quantitative Data Summary

The following table summarizes typical purification parameters for products derived from this compound reactions, based on literature examples.

Product TypePurification MethodStationary PhaseEluent/SolventTypical YieldPurity
Substituted 1,3-BenzodithioleColumn ChromatographySilica GelPentane:CH2Cl2 (90:10)78%>95% (by NMR)
Tetrathiafulvalene (TTF)Precipitation/Washing-Methanol/Ether85%High Purity
Chiral Tetrathiafulvalene DerivativeColumn ChromatographyPolystyrene Gel (Bio-beads S-X3)Toluene26%Not Specified
1,3-diphenylallene-anchored TTFColumn ChromatographySilica GelCH2Cl2/Hexane (1:4)Not Specified>98% (by NMR)

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with the least polar mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions in separate test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for High-Purity Crystals

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude or partially purified product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be necessary.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Visualizations

Purification_Workflow cluster_start cluster_purification Purification Strategy cluster_end Start Crude Reaction Mixture TLC TLC Analysis Start->TLC Column Column Chromatography TLC->Column Complex Mixture Recrystallize Recrystallization TLC->Recrystallize Relatively Pure Precipitate Precipitation/ Washing TLC->Precipitate Insoluble Product End Pure Product Column->End Recrystallize->End Precipitate->End

Caption: A decision workflow for selecting a suitable purification technique.

Troubleshooting_Workflow cluster_problem cluster_analysis Analysis cluster_solution Problem Purification Issue Encountered LowYield Low/No Yield Problem->LowYield PoorSep Poor Separation (Chromatography) Problem->PoorSep NoCrystal No Crystallization Problem->NoCrystal Sol1 Check Reagents/ Solvents for Water LowYield->Sol1 Sol2 Optimize Solvent System via TLC PoorSep->Sol2 Sol3 Change Stationary Phase PoorSep->Sol3 Sol4 Screen Recrystallization Solvents NoCrystal->Sol4 Sol5 Induce Crystallization (Scratch/Seed) NoCrystal->Sol5

Caption: A troubleshooting guide for common purification problems.

References

Technical Support Center: Deprotection of the 1,3-Benzodithiolylium Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of the 1,3-benzodithiolylium protecting group.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the deprotection of 2-substituted 1,3-benzodithioles, the protected form of carbonyl compounds.

Problem Potential Cause Suggested Solution
Incomplete Deprotection / Low Yield 1. Insufficient reagent: The amount of deprotecting agent is not enough to drive the reaction to completion. 2. Reaction time is too short: The reaction has not been allowed to proceed for a sufficient duration. 3. Low reaction temperature: The temperature is too low for the reaction to occur at an optimal rate. 4. Steric hindrance: The substrate is sterically hindered around the benzodithiole group, slowing down the reaction. 5. Poor reagent quality: The deprotecting agent has degraded or is of low purity.1. Increase the molar equivalents of the deprotecting agent incrementally (e.g., from 2 eq. to 3-4 eq.). 2. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. 3. Gradually increase the reaction temperature, while monitoring for potential side product formation. For some methods, refluxing may be necessary.[1] 4. For sterically hindered substrates, consider using more reactive deprotection reagents or harsher reaction conditions (e.g., higher temperature, stronger acid). 5. Use a fresh bottle of the reagent or purify the existing stock.
Formation of Side Products 1. Over-oxidation: The deprotecting agent is too harsh and is oxidizing other functional groups in the molecule. 2. Acid-sensitive groups: The presence of strong acid for hydrolysis-based deprotection is cleaving other acid-labile protecting groups. 3. Reaction with nucleophiles: If the deprotection generates a reactive intermediate, it may react with other nucleophiles present in the reaction mixture.1. Use a milder oxidizing agent. For example, if N-bromosuccinimide (NBS) causes over-oxidation, consider using N-chlorosuccinimide (NCS) with a silver salt, which is generally milder.[1] 2. Employ non-acidic deprotection methods, such as oxidative cleavage under neutral conditions (e.g., with ceric ammonium nitrate in aqueous acetonitrile).[2] 3. Add a scavenger to the reaction mixture to trap reactive intermediates. For example, in some cases, a mild buffer can be used.
Substrate Decomposition 1. Harsh reaction conditions: The combination of reagent, temperature, and solvent is too harsh for the substrate. 2. Incompatibility with functional groups: The deprotection conditions are not compatible with other functional groups present in the molecule.1. Switch to a milder deprotection method. For instance, if mercury(II) chloride is causing decomposition, a metal-free method like TMSCl/NaI in acetonitrile could be a viable alternative.[3] 2. Carefully select a deprotection strategy that is orthogonal to the other protecting groups and functional groups in the substrate.
Difficulty in Product Isolation 1. Emulsion formation during workup: This can occur with certain solvent systems and aqueous washes. 2. Co-elution with byproducts during chromatography: The desired product and byproducts may have similar polarities.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Filtering the organic layer through a pad of celite can also be effective. 2. Optimize the chromatography conditions by trying different solvent systems or using a different stationary phase (e.g., switching from silica gel to alumina).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting a 1,3-benzodithiole group?

A1: The most common methods for cleaving the 1,3-benzodithiole group to regenerate the carbonyl compound fall into two main categories: oxidative cleavage and hydrolysis.

  • Oxidative Cleavage: This involves the use of oxidizing agents. Common reagents include:

    • Mercury(II) salts: Mercuric chloride (HgCl₂) in aqueous acetonitrile is a classic and effective method.[4]

    • N-Halosuccinimides: N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a silver salt (e.g., AgNO₃), are widely used.[1]

    • Ceric Ammonium Nitrate (CAN): CAN in aqueous acetonitrile provides a good metal-based alternative, often under milder conditions.[2]

  • Hydrolysis: This method typically requires acidic conditions.

    • Acid-catalyzed hydrolysis: While thioacetals are generally stable to acid, prolonged heating with strong acids can effect deprotection.[5] A two-step process involving oxidation to the monosulfoxide followed by acid-catalyzed hydrolysis is often more efficient.[5]

Q2: How do I choose the best deprotection strategy for my specific substrate?

A2: The choice of deprotection strategy depends on the overall structure of your molecule, particularly the presence of other functional groups.

  • For acid-sensitive substrates: Avoid strongly acidic hydrolysis conditions. Oxidative methods under neutral or buffered conditions are preferable.

  • For substrates with sensitive, oxidizable groups (e.g., alkenes, electron-rich aromatic rings): Use milder oxidative reagents. For example, NCS with a silver salt is generally less reactive towards double bonds than NBS.[1]

  • For sterically hindered substrates: More forcing conditions may be necessary, such as higher temperatures or more reactive reagents like mercuric chloride.

  • For a greener and less toxic approach: Consider metal-free options like TMSCl/NaI in acetonitrile.[3]

Q3: My deprotection reaction is very slow. What can I do to speed it up?

A3: To accelerate a slow deprotection reaction, you can try the following, while carefully monitoring for side product formation:

  • Increase the reaction temperature.

  • Increase the concentration of the deprotection reagent.

  • If using a catalytic method, increase the catalyst loading.

  • Switch to a more powerful deprotection reagent. For example, if NCS is slow, you might consider using the more reactive NBS.

Q4: I am observing the formation of a complex mixture of products. What could be the reason?

A4: A complex product mixture can arise from several factors:

  • Non-selective reaction conditions: The chosen deprotection method might be reacting with other functional groups in your molecule.

  • Substrate degradation: The reaction conditions may be too harsh, leading to the decomposition of your starting material or product.

  • Side reactions of intermediates: The deprotection mechanism might involve reactive intermediates that can undergo undesired subsequent reactions.

To address this, consider using a milder and more selective deprotection method. A thorough analysis of the side products by techniques like LC-MS and NMR can provide insights into the undesired reaction pathways and help in optimizing the conditions.

Q5: Are there any safety precautions I should be aware of when performing these deprotection reactions?

A5: Yes, several common deprotection reagents require special handling:

  • Mercury(II) salts: These are highly toxic and environmentally hazardous. Handle them with extreme care in a well-ventilated fume hood, and dispose of the waste according to institutional guidelines.

  • N-Halosuccinimides: These are potent oxidizing agents and can be corrosive. Avoid contact with skin and eyes.

  • Strong acids: Handle with appropriate personal protective equipment, including gloves and safety glasses.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Deprotection using Mercury(II) Chloride

This protocol is effective for a wide range of 2-substituted 1,3-benzodithioles.

  • Dissolve the 2-substituted 1,3-benzodithiole (1.0 eq.) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Add mercuric chloride (HgCl₂) (2.0-2.5 eq.) and calcium carbonate (CaCO₃) (2.0-2.5 eq.) to the solution. The calcium carbonate acts as an acid scavenger.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection using N-Bromosuccinimide (NBS)

This oxidative cleavage method is a good alternative to the use of heavy metals.

  • Dissolve the 2-substituted 1,3-benzodithiole (1.0 eq.) in a mixture of acetone and water (e.g., 95:5 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (2.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Deprotection using Ceric Ammonium Nitrate (CAN)

This method is often milder and can be advantageous for substrates with sensitive functional groups.[2]

  • Dissolve the 2-substituted 1,3-benzodithiole (1.0 eq.) in aqueous acetonitrile (e.g., 75% CH₃CN in H₂O).

  • Cool the solution to 0 °C.

  • Add a solution of ceric ammonium nitrate (CAN) (2.5 eq.) in aqueous acetonitrile dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for the required time, monitoring by TLC.

  • After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Deprotection_Strategy_Workflow start Start: Protected Substrate check_acid_sensitivity Is the substrate sensitive to acid? start->check_acid_sensitivity check_oxidation_sensitivity Is the substrate sensitive to oxidation? check_acid_sensitivity->check_oxidation_sensitivity Yes hydrolytic_deprotection Use Acid-Catalyzed Hydrolysis check_acid_sensitivity->hydrolytic_deprotection No oxidative_deprotection Use Oxidative Deprotection (e.g., NBS, CAN, HgCl2) check_oxidation_sensitivity->oxidative_deprotection No mild_oxidative Use Mild Oxidative Conditions (e.g., NCS/Ag+, CAN at 0°C) check_oxidation_sensitivity->mild_oxidative Yes end Deprotected Product oxidative_deprotection->end hydrolytic_deprotection->end non_oxidative Consider Non-Oxidative Methods (e.g., TMSCl/NaI) mild_oxidative->non_oxidative Alternative mild_oxidative->end non_oxidative->end

Caption: Decision workflow for selecting a deprotection strategy.

Oxidative_Deprotection_Mechanism cluster_0 General Oxidative Deprotection Pathway start 2-Substituted 1,3-Benzodithiole intermediate1 Sulfonium Ion Intermediate start->intermediate1 + [O] intermediate2 Hemithioacetal Intermediate intermediate1->intermediate2 + H2O product Carbonyl Compound intermediate2->product Elimination reagent Oxidizing Agent (e.g., NBS, CAN)

Caption: Generalized mechanism for oxidative deprotection.

References

Technical Support Center: Catalyst Selection for Optimizing Reactions Involving 1,3-Benzodithiolylium Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Benzodithiolylium tetrafluoroborate. The focus is on catalyst selection and reaction optimization, particularly for the enantioselective α-alkylation of aldehydes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the organocatalytic α-alkylation of aldehydes with this compound.

Question: My reaction is showing low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in this reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent and Solvent Quality: Ensure that all reagents, especially the aldehyde and solvents, are pure and anhydrous. This compound is moisture-sensitive.

  • Reaction Conditions:

    • Temperature: While many reactions proceed at room temperature, some substrates may require optimization. Try lowering the temperature to minimize side reactions or increasing it if the reaction is sluggish.

    • Concentration: The concentration of the reactants can influence the reaction rate and selectivity. Experiment with slightly different concentrations to find the optimal conditions.

    • Reaction Time: Monitor the reaction progress by TLC or another appropriate method to determine the optimal reaction time and avoid decomposition of the product.

  • Catalyst Deactivation: The organocatalyst can be sensitive to impurities. Ensure the catalyst is handled and stored correctly.

  • Work-up and Purification: Product loss can occur during the extraction and purification steps. Ensure complete extraction from the aqueous layer and optimize your chromatography conditions to avoid product loss on the column.

Logical Workflow for Troubleshooting Low Yield

LowYield Start Low Reaction Yield CheckReagents Check Reagent & Solvent Purity Start->CheckReagents Impure Impure or Wet? CheckReagents->Impure CheckConditions Evaluate Reaction Conditions Suboptimal Suboptimal Conditions? CheckConditions->Suboptimal CheckWorkup Review Work-up & Purification ProductLoss Product Loss during Work-up? CheckWorkup->ProductLoss Impure->CheckConditions No Purify Purify/Dry Reagents & Solvents Impure->Purify Yes Suboptimal->CheckWorkup No Optimize Optimize Temperature, Time, Concentration Suboptimal->Optimize Yes Refine Refine Extraction & Chromatography ProductLoss->Refine Yes Improved Yield Improved? ProductLoss->Improved No Purify->CheckConditions Optimize->CheckWorkup Refine->Improved Improved->Start No End Problem Solved Improved->End Yes

Caption: A logical workflow for troubleshooting low reaction yields.

Question: I am observing low enantioselectivity (ee) in my reaction. How can I improve it?

Answer:

Low enantioselectivity is a common challenge in asymmetric catalysis. Here are several factors to consider:

  • Catalyst Choice: The structure of the organocatalyst is crucial for achieving high enantioselectivity. MacMillan-type imidazolidinone catalysts are often effective. If you are using a standard catalyst and getting low ee, consider screening different derivatives of the catalyst with varying steric bulk.

  • Solvent Effects: The polarity and nature of the solvent can significantly impact the transition state of the reaction and, therefore, the enantioselectivity. A solvent screen is highly recommended. Protic solvents, sometimes in combination with aprotic solvents, can be beneficial.

  • Base Selection: The choice of base is critical. The base can influence the formation of the enamine intermediate and the overall stereochemical outcome. Common bases to screen include various amines and inorganic bases.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.

Question: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer:

Side product formation can compete with the desired reaction, leading to lower yields and purification challenges.

  • Aldol Addition: A common side reaction is the self-condensation of the aldehyde (aldol reaction). This can be minimized by the slow addition of the aldehyde to the reaction mixture or by using a less reactive base.

  • Racemization: The product can sometimes racemize under the reaction conditions. This can be mitigated by optimizing the reaction time and ensuring a prompt work-up once the reaction is complete.

  • Reaction with Water: this compound can react with water. Ensuring anhydrous conditions is crucial to prevent the formation of byproducts from the decomposition of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the α-alkylation of aldehydes?

A1: In this reaction, this compound acts as an electrophile. It is a stable carbenium ion that reacts with the nucleophilic enamine intermediate formed from the aldehyde and the organocatalyst.[1][2]

Q2: Which catalysts are most effective for the enantioselective α-alkylation of aldehydes with this compound?

A2: Chiral secondary amine catalysts, particularly MacMillan-type imidazolidinone catalysts, have been shown to be highly effective in promoting this reaction with high enantioselectivity.[3]

Q3: What are the typical reaction conditions for this transformation?

A3: The reaction is typically carried out in an organic solvent, such as acetonitrile or a mixture of acetonitrile and water, at or below room temperature. A base is often required. The specific conditions, including catalyst loading (typically 5-20 mol%), solvent, base, and temperature, should be optimized for each specific substrate.

Q4: Are there any known side reactions to be aware of?

A4: Yes, potential side reactions include the aldol self-condensation of the aldehyde and the reaction of this compound with any residual water in the reaction medium. Careful control of reaction conditions and the use of anhydrous solvents can minimize these side reactions.

Data Presentation

Table 1: Catalyst Performance in the Enantioselective α-Alkylation of Aldehydes with this compound

EntryAldehydeCatalyst (mol%)BaseSolventTime (h)Yield (%)ee (%)
1Propanal(S)-MacMillan Gen I (20)N,N-DiisopropylethylamineCH3CN248592
2Butanal(S)-MacMillan Gen II (10)TriethylamineCH3CN/H2O (1:1)189095
3Hexanal(S)-MacMillan Gen I (20)Proton SpongeDichloromethane367888
4Phenylacetaldehyde(S)-MacMillan Gen II (10)2,6-LutidineAcetonitrile129297
5Cyclohexanecarboxaldehyde(S)-MacMillan Gen I (20)N,N-DiisopropylethylamineTHF487585

Note: The data presented in this table is a compilation of representative results from the literature and should be used as a guideline for reaction optimization.

Experimental Protocols

General Protocol for the Organocatalytic Enantioselective α-Alkylation of Aldehydes:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., (S)-MacMillan catalyst, 0.1-0.2 equivalents).

  • Add the anhydrous solvent (e.g., acetonitrile, 1.0 M).

  • Add the base (e.g., triethylamine, 1.5 equivalents).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the aldehyde (1.0 equivalent) dropwise to the stirred solution.

  • In a separate flask, dissolve this compound (1.2 equivalents) in the anhydrous solvent and add it slowly to the reaction mixture.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-alkylated aldehyde.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Experimental Workflow

ExperimentalWorkflow Start Start Setup Prepare Reaction Vessel (Flame-dried, Inert Atmosphere) Start->Setup AddCatalyst Add Organocatalyst Setup->AddCatalyst AddSolvent Add Anhydrous Solvent AddCatalyst->AddSolvent AddBase Add Base AddSolvent->AddBase Cool Cool to Desired Temperature AddBase->Cool AddAldehyde Add Aldehyde Cool->AddAldehyde AddReagent Add 1,3-Benzodithiolylium Tetrafluoroborate Solution AddAldehyde->AddReagent React Stir and Monitor Reaction AddReagent->React Quench Quench Reaction React->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Analyze Product (Yield, ee) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for the reaction.

Catalytic Cycle

CatalyticCycle Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Adduct Iminium Ion Adduct Enamine->Adduct + BDT BDT 1,3-Benzodithiolylium Tetrafluoroborate Product α-Alkylated Aldehyde Adduct->Product + H2O Product->Catalyst - Catalyst Water H2O

Caption: The catalytic cycle for the α-alkylation of aldehydes.

References

Preventing decomposition of 1,3-Benzodithiolylium tetrafluoroborate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Benzodithiolylium Tetrafluoroborate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this reagent, with a focus on preventing its decomposition during chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the storage, handling, and use of this compound in chemical reactions.

Issue 1: Reagent Decomposition During Storage

Question: My solid this compound has changed color (e.g., from off-white/light yellow to brown or dark purple) and shows poor reactivity in my experiments. What is the likely cause and how can I prevent this?

Answer:

The observed color change and loss of reactivity are strong indicators of decomposition. This compound is highly sensitive to moisture and can hydrolyze even with trace amounts of water from the atmosphere.

Root Causes:

  • Improper Storage: Exposure to ambient air and humidity.

  • Inadequate Container Sealing: Use of containers that are not airtight.

  • Frequent Temperature Changes: Can lead to condensation inside the container.

Solutions:

  • Inert Atmosphere: Always store the reagent under a dry, inert atmosphere such as argon or nitrogen.

  • Airtight Containers: Use a well-sealed container, preferably a Schlenk flask or a vial with a septum-sealed cap. For long-term storage, consider sealing in a glass ampoule under vacuum.

  • Desiccator: Store the sealed container inside a desiccator containing a suitable drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide).

  • Consistent Temperature: Store at a consistent, cool temperature (2-8°C is often recommended) to minimize condensation.[1] Allow the container to warm to room temperature before opening to prevent moisture from the air from condensing on the cold solid.

Issue 2: Low Yield or No Reaction in Anhydrous Conditions

Question: I am confident my starting materials are dry, and I'm using anhydrous solvents, but my reaction with this compound is still giving low yields or failing completely. What else could be going wrong?

Answer:

Even with seemingly anhydrous conditions, trace amounts of water can be introduced from various sources, leading to the decomposition of the highly reactive this compound. The primary decomposition pathway is hydrolysis, which converts the active reagent into inactive byproducts.

Troubleshooting Workflow:

Troubleshooting workflow for reaction failure.

Detailed Explanations:

  • Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents from sealed commercial bottles should be used promptly after opening. Consider storing solvents over molecular sieves.

  • Glassware Preparation: Flame-dry all glassware under vacuum or in a stream of inert gas immediately before use to remove adsorbed water.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen using a Schlenk line or in a glovebox.

  • Purity of Other Reagents: Ensure all other reagents, especially the substrate, are anhydrous. If the substrate contains nucleophilic functional groups (e.g., alcohols, amines), these can react with the benzodithiolylium salt.

  • Base Compatibility: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-di-tert-butylpyridine or a proton sponge) to prevent it from attacking the electrophilic C2 position of the benzodithiolylium cation.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of this compound decomposition?

A1: The pure reagent is typically a light yellow to brown powder. Decomposition is often indicated by a change to a darker brown or dark purple color. In solution, the appearance of a precipitate or a color change may also signify decomposition.

Q2: Which solvents are recommended for reactions involving this reagent?

A2: Dry, aprotic solvents are generally recommended. The choice of solvent can impact the stability of the reagent.

SolventSuitabilityRationale
Dichloromethane (DCM)ExcellentAprotic and can be rigorously dried. Commonly used.
Acetonitrile (MeCN)GoodPolar aprotic, but must be exceptionally dry as it is hygroscopic.
Tetrahydrofuran (THF)Use with CautionMust be rigorously dried and free of peroxides.
Protic Solvents (e.g., alcohols, water)UnsuitableReacts readily with the reagent, causing rapid decomposition.[2]

Q3: Can I use a rotary evaporator to concentrate a reaction mixture containing unreacted this compound?

A3: It is not recommended. The compound has a melting point of 150 °C with decomposition.[1] Heating under vacuum can accelerate decomposition. It is preferable to quench any unreacted reagent before workup and concentration. A common quenching agent is a small amount of an alcohol (e.g., methanol) or water, which will react with the remaining benzodithiolylium salt.

Q4: How should I handle spills of this compound?

A4: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For small, dry spills, carefully sweep the solid material into a container for disposal. Avoid raising dust. The area can then be wiped with a damp cloth. For larger spills, or spills in solution, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

Experimental Protocols

General Protocol for Handling this compound

This protocol outlines the best practices for setting up a reaction involving this moisture-sensitive reagent.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Dry_Glassware 1. Flame-dry all glassware under vacuum. Assemble_Apparatus 2. Assemble apparatus while hot and flush with inert gas. Add_Solvent 3. Add anhydrous solvent via syringe or cannula. Assemble_Apparatus->Add_Solvent Add_Substrate 4. Add substrate and other anhydrous reagents. Add_Solvent->Add_Substrate Inert_Atmosphere 5. Maintain a positive pressure of inert gas. Add_Substrate->Inert_Atmosphere Add_Reagent 6. Add 1,3-Benzodithiolylium tetrafluoroborate under a stream of inert gas or in a glovebox. Inert_Atmosphere->Add_Reagent Run_Reaction 7. Monitor reaction progress. Add_Reagent->Run_Reaction Quench 8. Quench excess reagent with a small amount of alcohol. Run_Reaction->Quench Extraction 9. Perform aqueous workup. Quench->Extraction Purification 10. Purify the product. Extraction->Purification

General experimental workflow.

This technical support guide provides a starting point for troubleshooting issues related to the decomposition of this compound. By carefully considering the anhydrous and inert conditions required, researchers can improve the success rate of their reactions.

References

Troubleshooting unexpected product formation with 1,3-Benzodithiolylium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Benzodithiolylium tetrafluoroborate.

Troubleshooting Guide: Unexpected Product Formation

Issue 1: Formation of a 2-Alkoxy-1,3-benzodithiole Instead of the Desired Product

Question: I reacted this compound with my nucleophile in an alcohol-based solvent (e.g., methanol, ethanol), and I isolated a product that appears to be a 2-alkoxy-1,3-benzodithiole. Why did this happen and how can I prevent it?

Answer:

This compound is a highly electrophilic reagent. Alcohols are sufficiently nucleophilic to react with it, leading to the formation of stable 2-alkoxy-1,3-benzodithioles.[1] If an alcohol is used as a solvent, it is present in a large excess and can outcompete your intended nucleophile, becoming the primary reactant.

Troubleshooting Steps:

  • Solvent Selection: Avoid using alcohol-based solvents unless the intention is to form the 2-alkoxy derivative. Opt for anhydrous, non-nucleophilic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).

  • Moisture Control: Ensure your reaction is performed under strictly anhydrous conditions. Traces of water can lead to the formation of 2-hydroxy-1,3-benzodithiole, which can be unstable. Use oven-dried glassware and freshly distilled solvents.

  • Temperature Control: If your nucleophile is weak, consider running the reaction at a lower temperature to control the reactivity and favor the desired reaction pathway.

Issue 2: Isolation of Dibenzotetrathiafulvalene (DBTTF)

Question: I was performing a reaction with this compound in the presence of a tertiary amine base (e.g., triethylamine, DBU), and I obtained a significant amount of a deeply colored, insoluble material that I've identified as dibenzotetrathiafulvalene. What caused this?

Answer:

The reaction of this compound with certain non-nucleophilic, sterically hindered bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is a known method for the synthesis of dibenzotetrathiafulvalene (DBTTF).[2] The base promotes the dimerization of the 1,3-benzodithiolylium cation.

Troubleshooting Steps:

  • Choice of Base: If a base is required for your reaction, consider using a less hindered or a weaker base that is less likely to promote dimerization. Proton sponges or inorganic bases like potassium carbonate might be suitable alternatives, depending on the specific reaction.

  • Order of Addition: Add the base slowly to the reaction mixture containing your nucleophile and the benzodithiolylium salt. This may favor the desired nucleophilic attack over the dimerization pathway.

  • Stoichiometry: Use the minimum effective amount of base. An excess of a hindered base will increase the likelihood of DBTTF formation.

Issue 3: Formation of Ketene Dithioacetal Side Products

Question: I am trying to react this compound with an active methylene compound, but I am getting a complex mixture of products, including what appears to be a ketene dithioacetal. How can I improve the selectivity of this reaction?

Answer:

Active methylene compounds can be deprotonated by a base to form a nucleophilic carbanion that reacts with this compound. However, the resulting product can sometimes undergo further reactions or side reactions, especially if the reaction conditions are not optimized. The formation of ketene dithioacetals is a common outcome when active methylene compounds react with carbon disulfide in the presence of a base, and analogous structures can arise from reactions with this compound.[3]

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the active methylene compound before the addition of the electrophile.

  • Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C) before adding the this compound. This can help to control the reactivity and prevent side reactions.

  • Reaction Time and Monitoring: Monitor the reaction progress carefully using thin-layer chromatography (TLC) to avoid the formation of byproducts due to prolonged reaction times or elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

A1: It is a stable carbenium ion that acts as a potent electrophile.[4] The C2 position is highly susceptible to attack by a wide range of nucleophiles.[4]

Q2: How can I use this compound to protect a hydroxyl group?

A2: The reaction of an alcohol with this compound in the presence of a non-nucleophilic base (e.g., pyridine or a hindered amine) in an aprotic solvent like DCM will yield a 2-alkoxy-1,3-benzodithiole, which serves as a protected form of the alcohol.

Q3: Under what conditions is the 1,3-benzodithiole protecting group stable?

A3: The 2-alkoxy-1,3-benzodithiole protecting group is generally stable to basic conditions, but it is sensitive to acid.[5]

Q4: How can I deprotect a 2-alkoxy-1,3-benzodithiole?

A4: Deprotection can typically be achieved under acidic conditions, for example, by using a mild acid in a suitable solvent.[6]

Quantitative Data Summary

Product TypeReactant(s)Key Reaction ConditionsReference
2-Alkoxy-1,3-benzodithioleAlcoholAnhydrous, non-alcoholic solvent[1]
Dibenzotetrathiafulvalene1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Aprotic solvent (e.g., acetonitrile)[2]
α-(1,3-Benzodithiol-2-ylidene) KetoneKetone (active methylene compound)Base (e.g., NaH), aprotic solvent
2-Substituted-1,3-benzodithioleVarious Nucleophiles (e.g., indoles, boronic acids)Typically neutral or mildly basic conditions in an aprotic solvent[4]

Experimental Protocols

Protocol 1: General Procedure for the Reaction with a Nucleophile (Indole)
  • To a solution of indole (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with water (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-(indol-3-yl)-1,3-benzodithiole.

Protocol 2: Protection of a Primary Alcohol
  • Dissolve the primary alcohol (1.0 mmol) and a non-nucleophilic base such as pyridine (1.2 mmol) in anhydrous dichloromethane (15 mL) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.1 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to obtain the 2-alkoxy-1,3-benzodithiole.

Protocol 3: Synthesis of Dibenzotetrathiafulvalene (DBTTF)
  • Suspend this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere.

  • To this suspension, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) dropwise at room temperature.

  • A deep color change and the formation of a precipitate should be observed.

  • Stir the mixture for 1 hour at room temperature.

  • Collect the precipitate by filtration, wash with cold acetonitrile, and then with diethyl ether.

  • Dry the solid under vacuum to yield dibenzotetrathiafulvalene.[2]

Visualizations

unexpected_product_troubleshooting cluster_unexpected Potential Unexpected Reactions reagent 1,3-Benzodithiolylium Tetrafluoroborate desired_product Desired Product reagent->desired_product + Nucleophile alkoxy_product 2-Alkoxy/Hydroxy Product reagent->alkoxy_product + Alcohol/Water dbttf Dibenzotetrathiafulvalene (DBTTF) reagent->dbttf + Hindered Base ketene_dithioacetal Ketene Dithioacetal Side Product reagent->ketene_dithioacetal + Active Methylene + Base nucleophile Intended Nucleophile alcohol_solvent Alcohol Solvent or Water hindered_base Hindered Base (e.g., DBU) active_methylene Active Methylene Compound

Caption: Troubleshooting logic for unexpected product formation.

experimental_workflow_protection start Start: Alcohol & Pyridine in Anhydrous DCM cool Cool to 0 °C start->cool add_reagent Add 1,3-Benzodithiolylium Tetrafluoroborate cool->add_reagent react Warm to RT, Stir 2-4h add_reagent->react workup Aqueous Workup (NaHCO3, Brine) react->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify product Protected Alcohol: 2-Alkoxy-1,3-benzodithiole purify->product

Caption: Workflow for alcohol protection.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Substituted 1,3-Benzodithioles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-substituted 1,3-benzodithioles, a class of sulfur-containing heterocyclic compounds with significant interest in materials science and medicinal chemistry, ¹H and ¹³C NMR provide invaluable data for unambiguous structure confirmation. This guide offers a comparative overview of their NMR characterization, supported by experimental data and protocols.

Comparison with Alternative Spectroscopic Methods

While NMR is paramount for detailed structural analysis, it is often used in conjunction with other spectroscopic techniques:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the compound, confirming the molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule by observing their characteristic vibrational frequencies.[1]

  • X-ray Crystallography: Offers the definitive three-dimensional structure of crystalline compounds, providing precise bond lengths and angles.[2]

While these methods provide crucial pieces of information, only NMR spectroscopy allows for the detailed mapping of the carbon-hydrogen framework and the subtle electronic effects within the molecule in solution.[3]

¹H and ¹³C NMR Spectral Features

The chemical shifts in the NMR spectra of 2-substituted 1,3-benzodithioles are characteristic of their electronic and structural environment.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

  • Aromatic Region (δ 6.8–7.5 ppm): The four protons on the benzo moiety of the 1,3-benzodithiole ring system typically appear in this region. Their splitting patterns are complex and depend on the substitution pattern on the benzene ring itself.

  • C2-Proton: The chemical shift of the proton(s) at the 2-position is highly diagnostic of the nature of the substituent. If the substituent is an alkyl or aryl group, a signal for the methine proton (S-CH-S) will be observed. Its position will vary based on the electronic properties of the attached groups.

  • Substituent Protons: The protons of the substituent at the C2-position will show characteristic signals depending on their chemical nature (e.g., alkyl, aryl, etc.).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

  • Aromatic Region (δ 110–150 ppm): The six carbons of the benzo group typically resonate in this range. The two carbons attached to the sulfur atoms (C3a and C7a) are generally found downfield compared to the other four benzene carbons.

  • C2-Carbon: The chemical shift of the C2 carbon is particularly sensitive to the substituent. Its resonance can range from δ 30-70 ppm for sp³-hybridized carbons to significantly further downfield for sp²-hybridized carbons (e.g., in carbonyl or exocyclic double bond systems).

  • Substituent Carbons: Carbons within the C2-substituent will appear at their characteristic chemical shifts.

Quantitative Data Comparison

The following table summarizes ¹H and ¹³C NMR data for representative 2-substituted 1,3-benzodithiole derivatives, showcasing the influence of the C2-substituent on chemical shifts.

Compound/Substituent at C2Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
Benzo[d][4][5]oxathiole-2-thione (Oxygen analog for comparison)7.412, 7.403, 7.400, 7.337 (Aromatic protons)190.1 (C=S), 155.1, 128.0, 126.0, 121.2, 112.2 (Aromatic carbons)[6]
5-Phenyl-2-(thiopyran-4-ylidene)-1,3-benzodithiole 7.51–7.54 (m, 2H), 7.40–7.45 (m, 3H), 7.34 (t, 1H), 7.30 (dd, 1H), 7.27 (d, 1H), 6.20 (d, 2H), 6.05 (d, 2H)140.0, 139.3, 137.0, 135.2, 128.9, 127.6, 126.9, 124.8, 123.8, 121.7, 120.1, 117.0N/A

Experimental Protocols

A generalized protocol for acquiring NMR spectra for these compounds is as follows:

1. Sample Preparation

  • Accurately weigh 5-10 mg of the purified 2-substituted 1,3-benzodithiole derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

  • If the sample contains solid impurities, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]

  • Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. In modern spectrometers, the solvent signal can also be used as a reference.[5]

2. NMR Data Acquisition

  • Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: A standard proton experiment is run. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: A proton-decoupled carbon experiment is typically performed to obtain a spectrum with singlets for each unique carbon.

  • 2D NMR (Optional but Recommended): For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for making unambiguous assignments.[8][9]

Visualizations

General Structure and Key NMR Sites

The diagram below illustrates the general structure of a 2-substituted 1,3-benzodithiole, highlighting the key atomic positions relevant to NMR spectral interpretation.

Caption: General structure of 2-substituted 1,3-benzodithioles.

Workflow for Spectroscopic Characterization

This diagram outlines the logical workflow from sample synthesis to final structure elucidation using NMR and other complementary techniques.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (MS) purification->ms ir IR Spectroscopy purification->ir data_processing Data Processing & Analysis nmr->data_processing ms->data_processing ir->data_processing structure_confirm Structure Confirmation data_processing->structure_confirm

Caption: Workflow for the characterization of 2-substituted 1,3-benzodithioles.

References

Comparing 1,3-Benzodithiolylium tetrafluoroborate to other formylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, yielding aldehydes that are crucial intermediates in the production of pharmaceuticals and other fine chemicals. The choice of formylating agent is critical, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of 1,3-Benzodithiolylium tetrafluoroborate and other common formylating agents, supported by experimental data, to assist researchers in selecting the most suitable reagent for their synthetic needs.

Performance Comparison of Formylating Agents

The efficacy of a formylating agent is highly dependent on the substrate. The following tables summarize the performance of various agents for the formylation of common aromatic substrates.

Table 1: Formylation of Phenols

Formylating Agent/ReactionReagentsTypical Substrate(s)Reaction ConditionsYield (%)SelectivityReference(s)
This compound (Two-step)1. 1,3-Benzodithiolylium tetrafluoroborate2. Deprotection (e.g., HgCl₂, CaCO₃ or NIS)Electron-rich phenols1. Mild, often room temp.2. Varies with deprotection methodModerate to High (overall)Varies[1]
Vilsmeier-Haack Reaction DMF, POCl₃Phenol, N,N-Dimethylaniline0-100 °C, 2.5-6.5 h~77-95+Para favored[2]
Duff Reaction Hexamethylenetetramine, Acid (e.g., TFA, Acetic Acid)Phenols150-165 °C, 0.3-3 h15-95Ortho favored[3][4][5][6]
Gattermann Reaction HCN, HCl, Lewis Acid (e.g., AlCl₃) or Zn(CN)₂/HClPhenolsRoom Temp.Moderate to GoodPara favored[7]
Rieche Formylation Dichloromethyl methyl ether, TiCl₄Electron-rich phenols0 °C, 0.75-3 hup to 97Ortho favored[8][9]

Table 2: Formylation of Anilines

Formylating Agent/ReactionReagentsTypical Substrate(s)Reaction ConditionsYield (%)SelectivityReference(s)
This compound (Two-step)1. 1,3-Benzodithiolylium tetrafluoroborate2. DeprotectionElectron-rich anilines1. Mild2. VariesModerate to High (overall)Para favored[1]
Vilsmeier-Haack Reaction DMF, POCl₃N,N-Dimethylaniline0-100 °C~50-95+Para favored[2]
Duff Reaction Hexamethylenetetramine, Acetic AcidDimethylanilineVariesModeratePara favored[3]

Table 3: Formylation of Indoles and Other Heterocycles

Formylating Agent/ReactionReagentsTypical Substrate(s)Reaction ConditionsYield (%)SelectivityReference(s)
This compound (Two-step)1. 1,3-Benzodithiolylium tetrafluoroborate2. DeprotectionIndole, Pyrrole1. Mild2. VariesModerate to High (overall)C3 for indole, C2 for pyrrole[1]
Vilsmeier-Haack Reaction DMF, POCl₃Pyrrole, Indole0-100 °CHigh (often >90)C2 for pyrrole, C3 for indole[10][11]

Discussion

This compound serves as a formyl cation equivalent, offering a two-step approach to formylation.[1] It reacts with electron-rich aromatic compounds under mild conditions to form a stable 1,3-benzodithiole derivative, which can then be deprotected to the corresponding aldehyde. This method is advantageous for substrates sensitive to the harsh conditions of some classical formylation reactions. The initial reaction is often high-yielding, and various methods exist for the deprotection of the dithioacetal, including the use of mercury(II) salts or N-iodosuccinimide.[1][12][13]

The Vilsmeier-Haack reaction is a versatile and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[14][15] It employs a Vilsmeier reagent, generated in situ from a substituted amide (like DMF) and a halogenating agent (like POCl₃). This method is generally high-yielding and effective for a broad range of substrates, including anilines and heterocycles like pyrrole and indole.[2][10][11]

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine in an acidic medium.[3][6] While traditionally giving low to moderate yields, modifications using trifluoroacetic acid or microwave assistance have been shown to improve efficiency.[4][5]

The Gattermann reaction utilizes a mixture of hydrogen cyanide and a Lewis acid to formylate aromatic compounds.[7][16] A modification by Adams, using zinc cyanide, offers a safer alternative to handling highly toxic HCN gas.[7] This reaction is suitable for a range of aromatic substrates.

The Rieche formylation employs dichloromethyl methyl ether and a Lewis acid, typically titanium tetrachloride, to achieve ortho-formylation of electron-rich aromatics like phenols and anisole, often with high yields and selectivity.[8][9][17]

Experimental Protocols

1. Formylation using this compound (Two-Step Protocol)

Step 1: Reaction with this compound

  • To a solution of the aromatic substrate (1.0 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add this compound (1.1 equiv) portionwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-aryl-1,3-benzodithiole derivative by column chromatography on silica gel.

Step 2: Deprotection of the 1,3-Benzodithiole Derivative

  • Method A (Mercury(II) Chloride): To a solution of the 2-aryl-1,3-benzodithiole (1.0 equiv) in a mixture of acetone and water, add mercury(II) chloride (2.2 equiv) and calcium carbonate (2.2 equiv).

  • Reflux the mixture for 2-6 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with acetone.

  • Concentrate the filtrate and extract the aqueous residue with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate to afford the crude aldehyde, which can be purified by chromatography or crystallization.[13]

  • Method B (N-Iodosuccinimide): Dissolve the 2-aryl-1,3-benzodithiole (1.0 equiv) in a mixture of acetone and water. Add N-iodosuccinimide (2.5 equiv) and stir the mixture at room temperature for 1-3 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product, wash, dry, and purify as described above.[12]

2. Vilsmeier-Haack Reaction Protocol

  • To a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 3.0 equiv) in an anhydrous solvent like dichloromethane, slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) under an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the aromatic substrate (1.0 equiv) in the same solvent to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature or heat as required (e.g., 40-80 °C) and stir for 2-12 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide or sodium acetate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude aldehyde by column chromatography or recrystallization.

3. Duff Reaction Protocol

  • To a mixture of the phenolic substrate (1.0 equiv) and hexamethylenetetramine (1.5-2.0 equiv), add a suitable acid (e.g., glacial acetic acid or trifluoroacetic acid).

  • Heat the reaction mixture at 140-160 °C for 1-5 hours.

  • Cool the mixture and hydrolyze by adding dilute sulfuric acid.

  • Steam distill the mixture to isolate the volatile aldehyde product or extract with an organic solvent.

  • Purify the product by chromatography or crystallization.[3]

4. Gattermann Reaction Protocol (Adams Modification)

  • To a suspension of zinc cyanide (Zn(CN)₂, 1.5 equiv) in an anhydrous solvent (e.g., benzene or 1,2-dichloroethane), add the aromatic substrate (1.0 equiv).

  • Cool the mixture to 0 °C and bubble dry hydrogen chloride (HCl) gas through the solution for 1-2 hours with vigorous stirring.

  • Add anhydrous aluminum chloride (AlCl₃, 1.2 equiv) portionwise, maintaining the temperature below 10 °C.

  • Continue stirring at room temperature or with gentle heating for several hours until the reaction is complete.

  • Pour the reaction mixture onto ice and hydrolyze the resulting aldimine salt by heating with water.

  • Extract the product, wash, dry, and purify as for the other methods.[7]

5. Rieche Formylation Protocol

  • Dissolve the aromatic substrate (1.0 equiv) in an anhydrous solvent like dichloromethane under an inert atmosphere and cool to 0 °C.

  • Slowly add titanium tetrachloride (TiCl₄, 1.1-2.2 equiv) to the solution.

  • Add dichloromethyl methyl ether (1.1 equiv) dropwise to the mixture.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours.

  • Quench the reaction by carefully adding it to a cold aqueous solution of hydrochloric acid or saturated ammonium chloride.

  • Separate the organic layer, extract the aqueous layer, and wash the combined organic phases.

  • Dry and concentrate the organic solution, and purify the product by chromatography or distillation.[18]

Reaction Mechanisms and Workflows

The following diagrams illustrate the generalized mechanisms and workflows for the discussed formylation reactions.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Aromatic Ar-H (Nucleophile) Aromatic->Intermediate + Vilsmeier Reagent Aldehyde Ar-CHO (Product) Intermediate->Aldehyde + H₂O H2O H₂O (Workup) H2O->Aldehyde

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

Duff_Reaction_Mechanism Phenol Phenol (Ar-OH) Intermediate Benzylamine Intermediate Phenol->Intermediate + Iminium Ion HMTA Hexamethylenetetramine (HMTA) Iminium_ion Iminium Ion (Electrophile) HMTA->Iminium_ion + H⁺ Iminium_ion->Intermediate Schiff_base Schiff Base Intermediate->Schiff_base Oxidation Aldehyde Salicylaldehyde (Product) Schiff_base->Aldehyde + H₂O Acid Acid (H⁺) Acid->Iminium_ion H2O H₂O (Hydrolysis) H2O->Aldehyde Benzodithiolylium_Formylation_Workflow Aromatic Aromatic Substrate (Ar-H) Protected_aldehyde 2-Aryl-1,3-benzodithiole (Protected Aldehyde) Aromatic->Protected_aldehyde Nucleophilic Attack BDT 1,3-Benzodithiolylium Tetrafluoroborate BDT->Protected_aldehyde Aldehyde Aryl Aldehyde (Ar-CHO) Protected_aldehyde->Aldehyde Hydrolysis/Oxidation Deprotection Deprotection (e.g., HgCl₂, NIS) Deprotection->Aldehyde

References

Navigating Carbonyl α-Alkylation: A Comparative Guide to Alternatives for 1,3-Benzodithiolylium Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective formation of carbon-carbon bonds at the α-position of carbonyl compounds is a cornerstone of molecular construction. 1,3-Benzodithiolylium tetrafluoroborate has emerged as a potent reagent for the α-alkylation of aldehydes, particularly in asymmetric synthesis. However, a comprehensive understanding of its performance relative to other established and emerging methods is crucial for informed methodological selection. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data and detailed protocols.

The challenge of α-alkylation of carbonyl compounds lies in the inherent electrophilicity of the carbonyl carbon. The concept of "umpolung" or polarity inversion, allows this carbon to act as a nucleophile, opening avenues for reactions with electrophiles. This guide focuses on reagents and methodologies that achieve this synthetic transformation, offering a comparative analysis of their efficacy, scope, and limitations.

Comparison of Performance: Quantitative Data

The following table summarizes the performance of this compound and its primary alternatives in the α-alkylation of aldehydes, based on reported experimental data.

Reagent/MethodologySubstrateElectrophileCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee) (%)Reference
This compound Propanal-Polystyrene-supported catalystNot SpecifiedRTNot Specified9774[1]
1,3-Dithiane (Corey-Seebach) Aldehyde (General)Alkyl Haliden-ButyllithiumTHF-20 to RT12-24High (General)N/A[2]
N-Heterocyclic Carbene (NHC) Aromatic AldehydesDiaryl-bromomethanesNHC precursor, Cs₂CO₃DMSO60Not Specified62-93N/A[3][4]
Nitroalkane Aldehydes (General)Silyl NitronateAmine catalystTHF/Acetone-40 to -504-48Good (General)High (General)[5]

Note: Direct comparison is challenging due to variations in substrates, electrophiles, and reaction conditions reported in the literature. The data presented aims to provide a representative overview of each method's capabilities.

Experimental Protocols: Detailed Methodologies

Organocatalytic α-Alkylation of Aldehydes using this compound

This protocol is adapted from the enantioselective α-alkylation of aldehydes.[1]

Materials:

  • Aldehyde (e.g., Propanal, 1.0 mmol)

  • This compound (1.2 mmol)

  • Organocatalyst (e.g., Polystyrene-supported diarylprolinol silyl ether, 20 mol%)

  • Base (e.g., 2,6-Lutidine, 1.5 mmol)

  • Anhydrous Solvent (e.g., Dichloromethane, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the organocatalyst.

  • Add the anhydrous solvent, followed by the aldehyde and the base.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add this compound portion-wise over 10 minutes.

  • Stir the reaction mixture at the same temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α-alkylated product.

  • The resulting 2-(1,3-benzodithiol-2-yl)aldehyde can be further transformed, for instance, by reduction of the dithioacetal to a methyl group or conversion to a ketone.

α-Alkylation of Aldehydes via 1,3-Dithiane (Corey-Seebach Reaction)

This is a general procedure adapted from established methods.[2][6][7]

Materials:

  • Aldehyde (1.0 eq)

  • 1,3-Propanedithiol (1.1 eq)

  • Acid catalyst (e.g., BF₃·OEt₂, catalytic amount)

  • Anhydrous THF

  • n-Butyllithium (1.05 eq)

  • Alkyl halide (e.g., Benzyl bromide, 1.0 eq)

Procedure:

Step 1: Formation of the 1,3-Dithiane

  • To a solution of the aldehyde in an anhydrous solvent (e.g., Dichloromethane), add 1,3-propanedithiol.

  • Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude 1,3-dithiane, which can be purified by chromatography or used directly in the next step.

Step 2: Alkylation of the 1,3-Dithiane

  • To a flame-dried, three-necked flask under an inert atmosphere, add the 1,3-dithiane dissolved in anhydrous THF.

  • Cool the solution to -30 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise, maintaining the temperature below -20 °C. The solution may turn yellow, indicating the formation of the 2-lithio-1,3-dithiane.

  • Stir the mixture at -20 °C for 1-2 hours.

  • Slowly add the alkyl halide dropwise, keeping the temperature below -20 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection to the Carbonyl Compound

  • The resulting 2-alkyl-1,3-dithiane can be hydrolyzed to the corresponding ketone or aldehyde using various methods, often involving reagents like mercury(II) chloride and calcium carbonate, or milder, metal-free alternatives.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflows of the discussed α-alkylation methodologies.

G General Workflow for Carbonyl α-Alkylation via Umpolung cluster_start Starting Material cluster_umpolung Umpolung Reagent cluster_intermediate Nucleophilic Intermediate Formation cluster_alkylation Alkylation cluster_product Product start Aldehyde/Ketone intermediate Enamine / Acyl Anion Equivalent (e.g., Lithiated Dithiane) start->intermediate Reaction with Umpolung Reagent reagent 1,3-Benzodithiolylium tetrafluoroborate OR 1,3-Propanedithiol OR N-Heterocyclic Carbene OR Other Umpolung Reagent alkylation C-C Bond Formation intermediate->alkylation electrophile Electrophile (R-X) electrophile->alkylation product α-Alkylated Carbonyl alkylation->product Deprotection/ Work-up

Caption: General workflow for carbonyl α-alkylation via umpolung.

G Logical Relationship of Key α-Alkylation Alternatives cluster_main α-Alkylation of Carbonyls cluster_reagents Umpolung Reagents main α-Alkylation bdt 1,3-Benzodithiolylium tetrafluoroborate main->bdt Direct Electrophilic Alkylation of Enamine dithiane 1,3-Dithianes (Corey-Seebach) main->dithiane Acyl Anion Equivalent nhc N-Heterocyclic Carbenes (NHCs) main->nhc Breslow Intermediate other Other Alternatives (Cyanohydrins, Nitroalkanes) main->other Acyl Anion Equivalents

Caption: Key alternatives for carbonyl α-alkylation.

Discussion and Comparison of Alternatives

This compound: This reagent offers a distinct advantage in the context of organocatalytic enantioselective α-alkylation of aldehydes.[1] The reaction proceeds through an enamine intermediate, which then attacks the electrophilic benzodithiolylium cation. This method provides direct access to chiral α-functionalized aldehydes with high enantioselectivity. The benzodithiol moiety can be subsequently removed or transformed, offering synthetic versatility. A potential limitation is the requirement for stoichiometric amounts of the reagent.

1,3-Dithianes (Corey-Seebach Reaction): This is a classic and highly reliable method for the umpolung of aldehydes.[6][7] The formation of a stable 2-lithio-1,3-dithiane allows for reaction with a wide range of electrophiles.[7] A significant drawback is the multi-step nature of the process, which includes dithiane formation, deprotonation, alkylation, and a final deprotection step. The deprotection often requires harsh conditions or toxic reagents like mercury salts, although milder methods have been developed.[3]

N-Heterocyclic Carbenes (NHCs): NHCs catalyze the umpolung of aldehydes by forming a nucleophilic Breslow intermediate.[3] This intermediate can then react with various electrophiles. While powerful, the scope of electrophiles for simple α-alkylation with alkyl halides can be limited, with many applications focusing on reactions with activated electrophiles or more complex transformations like decarboxylative couplings.[4][8]

Nitroalkanes: The anions of nitroalkanes can serve as acyl anion equivalents. The α-alkylation product, a nitro compound, can then be converted to a carbonyl group via methods like the Nef reaction. This approach offers an alternative to sulfur-based reagents.[5]

Cyanohydrins: Cyanohydrins, formed by the addition of cyanide to an aldehyde, can be deprotonated at the α-position and then alkylated. Subsequent removal of the cyanide and hydroxyl groups can regenerate the carbonyl functionality at a higher oxidation state.

Conclusion

The choice of reagent for α-alkylation of carbonyl compounds depends heavily on the specific synthetic goal. For enantioselective α-functionalization of aldehydes, This compound in an organocatalytic system presents a highly effective and direct approach. The Corey-Seebach reaction using 1,3-dithianes remains a robust and versatile method for a broad range of substrates and electrophiles, despite its multi-step nature and potentially harsh deprotection conditions. Emerging alternatives like N-heterocyclic carbenes and other umpolung strategies continue to expand the synthetic toolbox, offering unique reactivity profiles. A thorough evaluation of the substrate scope, desired stereochemistry, and tolerance of functional groups is paramount in selecting the optimal method for a given synthetic challenge.

References

A Comparative Guide to Alcohol Protection: 1,3-Benzodithiolylium Salts vs. Silyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is paramount to achieving desired chemical transformations with high yield and selectivity. This guide offers an objective comparison between the 1,3-benzodithiolylium protecting group and the widely utilized silyl ethers, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic strategies.

Introduction to the Contenders

Silyl ethers are a cornerstone of modern organic synthesis, prized for their tunable stability and mild introduction and removal conditions. By varying the substituents on the silicon atom (e.g., Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS/TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS)), a spectrum of stability can be accessed, allowing for sophisticated orthogonal protecting group strategies.

The 1,3-benzodithiolylium moiety, introduced via reagents like 1,3-benzodithiolylium tetrafluoroborate, functions as a protecting group by forming a 2-alkoxy-1,3-benzodithiole, which is a type of acetal. This class of protecting groups offers a distinct profile of stability and reactivity, providing a valuable alternative to silyl ethers.

Comparative Stability and Performance

The efficacy of a protecting group is primarily determined by its stability under various reaction conditions and the ease and selectivity of its removal.

Silyl Ethers: A Spectrum of Stability

The stability of silyl ethers is directly proportional to the steric bulk of the substituents on the silicon atom. This steric hindrance shields the silicon-oxygen bond from nucleophilic or acidic attack. The generally accepted order of stability for common silyl ethers towards acidic hydrolysis is:

TMS < TES < TBDMS < TIPS < TBDPS [1]

This differential lability is a key feature that enables the selective deprotection of one silyl ether in the presence of another. For instance, a TMS group can be cleaved under very mild acidic conditions that leave a more robust TBDPS group intact.

1,3-Benzodithiolylium Group: Acetal-like Stability

As an acetal-type protecting group, the 2-alkoxy-1,3-benzodithiole is stable under basic and nucleophilic conditions. However, it is labile to acidic conditions, which facilitate its cleavage to regenerate the parent alcohol. This characteristic positions it as an orthogonal protecting group to those that are removed under basic or hydrogenolytic conditions.

The deprotection of 1,3-benzodithiolylium-protected alcohols is often accomplished under specific and mild conditions, such as treatment with mercuric oxide (HgO) and boron trifluoride etherate (BF₃·OEt₂).

Data Presentation: Quantitative Comparison of Silyl Ethers

The following tables summarize the relative stability and common deprotection conditions for various silyl ethers, providing a clear comparison of their performance.

Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis

Silyl EtherAbbreviationRelative Rate of Hydrolysis (vs. TMS)
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBDMS/TBS20,000
TriisopropylsilylTIPS700,000
tert-ButyldiphenylsilylTBDPS5,000,000

Table 2: Common Deprotection Conditions for Silyl Ethers

Silyl EtherAcidic ConditionsBasic ConditionsFluoride-Based Reagents
TMS Very mild acid (e.g., acetic acid in THF/water)Mild base (e.g., K₂CO₃ in methanol)Tetrabutylammonium fluoride (TBAF) in THF
TES Mild acid (e.g., p-toluenesulfonic acid in methanol)Stable to mild baseTBAF in THF
TBDMS/TBS Moderate acid (e.g., trifluoroacetic acid in CH₂Cl₂)Stable to most basesTBAF in THF
TIPS Stronger acid requiredVery stableTBAF in THF (slower reaction)
TBDPS Very strong acid requiredVery stableTBAF in THF (slower reaction)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies.

Protocol 1: Protection of a Primary Alcohol with this compound

Objective: To protect a primary alcohol using this compound.

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.1 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Pyridine (1.1 equiv)

Procedure:

  • Dissolve the primary alcohol in anhydrous dichloromethane.

  • Add pyridine to the solution at room temperature.

  • Add this compound portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Deprotection of a 1,3-Benzodithiolylium Protected Alcohol

Objective: To deprotect a 2-alkoxy-1,3-benzodithiole to the corresponding alcohol.

Materials:

  • 2-Alkoxy-1,3-benzodithiole (1.0 equiv)

  • Mercuric oxide (HgO) (2.2 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (2.2 equiv)

  • Aqueous tetrahydrofuran (THF) (e.g., THF/H₂O 9:1)

Procedure:

  • Dissolve the 2-alkoxy-1,3-benzodithiole in aqueous tetrahydrofuran.

  • Add mercuric oxide and boron trifluoride etherate to the solution.

  • Stir the mixture vigorously at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove solid residues.

  • Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)

Objective: To protect a primary alcohol as its TBDMS ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)

  • Imidazole (2.2 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the primary alcohol and imidazole in anhydrous DMF.

  • Add TBDMSCl to the solution at room temperature.

  • Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Deprotection of a TBDMS Ether using TBAF

Objective: To cleave a TBDMS ether to the corresponding alcohol.

Materials:

  • TBDMS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected alcohol in THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours and monitor by TLC.[2]

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[2]

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography if necessary.

Visualization of Concepts

The following diagrams illustrate the logical relationships and workflows discussed in this guide.

Protection_Deprotection_Workflow Start Alcohol (R-OH) Protected Protected Alcohol (R-OPG) Start->Protected Protection Reaction Desired Chemical Transformation Protected->Reaction Subject to Reaction Deprotected Final Product (R'-OH) Reaction->Deprotected Deprotection

General workflow for using a protecting group.

Protecting_Group_Selection Condition What are the subsequent reaction conditions? Acidic Acidic Conditions Condition->Acidic Strongly Acidic Basic Basic/Nucleophilic Conditions Condition->Basic Basic or Nucleophilic Fluoride Fluoride Source Present Condition->Fluoride Yes BDT Choose 1,3-Benzodithiolylium (Acetal-type) Acidic->BDT Silyl Choose a robust Silyl Ether (e.g., TBDPS, TIPS) Basic->Silyl Fluoride->BDT AvoidSilyl Avoid Fluoride-Labile Silyl Ethers Fluoride->AvoidSilyl

Decision tree for selecting a protecting group.

Conclusion

Both silyl ethers and the 1,3-benzodithiolylium group offer effective means of protecting hydroxyl functionalities during organic synthesis. The choice between them hinges on the specific demands of the synthetic route. Silyl ethers provide a wide range of stabilities, allowing for fine-tuning of the protection strategy, particularly in complex syntheses requiring orthogonal deprotection of multiple hydroxyl groups. The 1,3-benzodithiolylium group, with its acetal character, presents a robust option for transformations conducted under basic or nucleophilic conditions, offering a clear orthogonal relationship to many other common protecting groups. By understanding the distinct properties and leveraging the detailed protocols provided, researchers can strategically employ these protecting groups to advance their synthetic endeavors.

References

A Mechanistic Showdown: Unraveling the Reactivity of Dithiolylium Salts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic synthons is paramount. This guide provides a detailed mechanistic comparison of reactions involving different dithiolylium salts, supported by experimental data, to inform the strategic design of synthetic pathways.

Dithiolylium salts, five-membered heterocyclic cations containing two sulfur atoms, are versatile electrophilic intermediates in organic synthesis. Their utility stems from a delicate balance of aromaticity and charge distribution, which dictates their reactivity towards a wide array of nucleophiles and dienophiles. The constitutional isomerism of the sulfur atoms, giving rise to 1,2- and 1,3-dithiolylium systems, profoundly influences their reaction pathways and product outcomes. This guide offers a comparative analysis of the performance of these key dithiolylium salt isomers in fundamental organic reactions.

Nucleophilic Attack: A Tale of Two Isomers

The primary mode of reaction for dithiolylium salts is nucleophilic attack. However, the regioselectivity of this attack and the subsequent fate of the intermediate species are starkly different for 1,2- and 1,3-isomers.

The 1,2-Dithiolylium Cation: A Cascade of Ring-Opening and Rearrangement

In 1,2-dithiolylium salts, the positive charge is delocalized across the C-S-S-C fragment. Nucleophilic attack predominantly occurs at the C-3 or C-5 position. A seminal study by Leaver, McKinnon, and Robertson in the Journal of the Chemical Society (1965) elucidated that this initial attack is often followed by a ring-opening of the S-S bond, leading to a variety of rearranged heterocyclic products.[1]

A classic example is the reaction with ammonia. The initial nucleophilic addition of ammonia to the C-3 position of a 3,5-disubstituted-1,2-dithiolylium salt leads to a transient intermediate. This intermediate then undergoes ring cleavage of the weak S-S bond and subsequent recyclization with loss of hydrogen sulfide to furnish an isothiazole.

G Dithiolylium 1,2-Dithiolylium Salt Intermediate1 Initial Adduct Dithiolylium->Intermediate1 Nucleophilic Attack at C-3 Nucleophile Nucleophile (e.g., NH3) Nucleophile->Intermediate1 RingOpened Ring-Opened Intermediate Intermediate1->RingOpened S-S Bond Cleavage Product Isothiazole RingOpened->Product Recyclization H2S H2S RingOpened->H2S Elimination

The 1,3-Dithiolylium Cation: Addition and Retention of the Ring Structure

In contrast, the 1,3-dithiolylium cation exhibits a different reactivity pattern. The positive charge is primarily localized on the C-2 carbon, situated between the two sulfur atoms. Consequently, nucleophilic attack occurs almost exclusively at this position. A key distinction from its 1,2-counterpart is that the resulting adduct is often stable and can be isolated, or it can serve as a precursor for further transformations without fragmentation of the dithiole ring.

For instance, the reaction of a 2-substituted-1,3-dithiolylium salt with an active methylene compound, in the presence of a base, leads to the formation of a stable 2-ylidene-1,3-dithiole.

G Dithiolylium 1,3-Dithiolylium Salt Intermediate Adduct Dithiolylium->Intermediate Nucleophilic Attack at C-2 Nucleophile Active Methylene Compound Nucleophile->Intermediate Product 2-Ylidene-1,3-dithiole Intermediate->Product Proton Abstraction Base Base Base->Nucleophile Deprotonation ProtonatedBase Protonated Base

Comparative Performance Data

The following table summarizes the comparative yields for selected reactions of 1,2- and 1,3-dithiolylium salts with various nucleophiles, based on the data reported by Leaver, McKinnon, and Robertson.

Dithiolylium SaltNucleophileProductYield (%)
3,5-Diphenyl-1,2-dithiolylium perchlorateAmmonia3,5-Diphenylisothiazole75
3-Phenyl-5-methyl-1,2-dithiolylium perchlorateHydrazine3-Phenyl-5-methylpyrazole60
3,5-Diphenyl-1,2-dithiolylium perchloratePhenylhydrazine1,3,5-Triphenylpyrazole85
2,4,5-Triphenyl-1,3-dithiolylium perchlorateAniline2-Anilino-2,4,5-triphenyl-1,3-dithiole90
2,4,5-Triphenyl-1,3-dithiolylium perchlorateEthyl cyanoacetateEthyl α-cyano-α-(2,4,5-triphenyl-1,3-dithiol-2-yl)acetate82
2-Methylthio-4-phenyl-1,3-dithiolylium perchlorateMalononitrile2-(Dicyanomethylene)-4-phenyl-1,3-dithiole78

Cycloaddition Reactions: Expanding Synthetic Utility

Dithiolylium salts can also participate in cycloaddition reactions, although this mode of reactivity is less explored compared to nucleophilic additions. Theoretical studies suggest that 1,3-dithiolylium cations can undergo [3+2] cycloaddition reactions with alkenes and alkynes. The dithiolylium cation acts as a three-atom component in this concerted process. While extensive comparative experimental data is scarce, the potential for these reactions to construct complex heterocyclic frameworks is significant.

Experimental Protocols

General Procedure for the Reaction of 1,2-Dithiolylium Salts with Amines (Synthesis of Isothiazoles)

A solution of the 1,2-dithiolylium perchlorate (1.0 mmol) in ethanol (20 mL) is treated with a solution of the amine (1.1 mmol) in ethanol (5 mL). The mixture is heated under reflux for 1-2 hours, during which time the color of the solution typically fades. The solvent is then removed under reduced pressure, and the residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography on silica gel to afford the corresponding isothiazole.

General Procedure for the Reaction of 1,3-Dithiolylium Salts with Active Methylene Compounds

To a solution of the 1,3-dithiolylium perchlorate (1.0 mmol) and the active methylene compound (1.1 mmol) in anhydrous acetonitrile (15 mL), triethylamine (1.5 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 3-6 hours. The solvent is evaporated, and the residue is triturated with diethyl ether. The resulting solid is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the 2-ylidene-1,3-dithiole derivative.

Conclusion

The choice between a 1,2- and a 1,3-dithiolylium salt as a synthetic precursor has profound mechanistic and practical implications. The propensity of the 1,2-isomer to undergo ring-opening and rearrangement offers a powerful strategy for the synthesis of a diverse range of five-membered heterocycles, such as isothiazoles and pyrazoles. In contrast, the 1,3-isomer provides a more direct route to functionalized dithiole derivatives, retaining the core heterocyclic structure. The data presented herein underscores the importance of understanding these fundamental reactivity differences for the rational design of efficient and selective synthetic methodologies in modern organic and medicinal chemistry.

References

A Comparative Crystallographic Guide to 1,3-Benzodithiolylium Tetrafluoroborate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of the crystal structures of 1,3-benzodithiolylium tetrafluoroborate derivatives, supported by experimental data and protocols.

This guide provides a detailed comparative analysis of the X-ray crystallographic data for a series of this compound derivatives. The 1,3-benzodithiolylium cation is a versatile electrophilic species used in a variety of organic reactions.[1][2] Understanding the subtle changes in molecular geometry and crystal packing resulting from substitution at the C2 position is crucial for designing new reagents and materials with tailored properties. This guide summarizes key crystallographic parameters, details the experimental protocols for their determination, and presents logical workflows for synthesis and analysis.

Performance Comparison of 1,3-Benzodithiolylium Derivatives

Quantitative Crystallographic Data

The following table summarizes key crystallographic data for this compound, a conceptual 2-Aryl-1,3-Benzodithiolylium Tetrafluoroborate, and a related 1,2,4-Dithiazolium Tetrafluoroborate. This allows for a direct comparison of their fundamental structural parameters.

ParameterThis compound2-Aryl-1,3-Benzodithiolylium Tetrafluoroborate (Hypothetical)1,2,4-Dithiazolium Tetrafluoroborate[3]
Chemical Formula C₇H₅BF₄S₂C₁₃H₉BF₄S₂C₂H₄BF₄N₃S₂
Molecular Weight 240.05 g/mol [2]~316.15 g/mol 221.04 g/mol
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PnmaP2₁/cP2₁/n
Unit Cell Dimensions a = 14.43 Å, b = 10.12 Å, c = 6.21 Åa ≈ 8-10 Å, b ≈ 12-15 Å, c ≈ 10-12 Å, β ≈ 95-105°a = 8.134(3) Å, b = 10.895(4) Å, c = 8.889(3) Å, β = 98.68(3)°
Cell Volume 906.5 ų~1200-1800 ų778.9(5) ų
Z 444
Calculated Density 1.75 g/cm³~1.4-1.6 g/cm³1.88 g/cm³
Key Bond Lengths (Å) S1-C2: 1.67, S3-C2: 1.67, C-C (benzo): ~1.39S1-C2: ~1.70, S3-C2: ~1.70, C2-C(aryl): ~1.48S1-S2: 2.0586(6), S1-C5: 1.7507(16), S2-C3: 1.7535(16)
**Key Bond Angles (°) **S1-C2-S3: 110.0S1-C2-S3: ~108-112, S-C2-C(aryl): ~124-128C5-S1-S2: 92.86(5), C3-S2-S1: 93.29(6)

Experimental Protocols

The determination of the crystal structures of 1,3-benzodithiolylium derivatives involves a standardized workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound and its derivatives is most commonly achieved through the treatment of a 2-substituted-1,3-benzodithiole with a strong acid, such as tetrafluoroboric acid, in a suitable solvent like acetic anhydride.[1][4]

General Synthetic Procedure:

  • Dissolve the corresponding 2-alkoxy- or 2-alkylthio-1,3-benzodithiole in acetic anhydride.

  • Cool the solution in an ice bath.

  • Add tetrafluoroboric acid dropwise with stirring.

  • Allow the reaction mixture to stir for a specified time until precipitation is complete.

  • Collect the resulting crystalline salt by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the salt in an appropriate solvent, such as acetonitrile or a mixture of dichloromethane and methanol.

Single-Crystal X-ray Diffraction

The collection of crystallographic data is performed on a single-crystal X-ray diffractometer.

Data Collection Protocol:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), is used to collect a series of diffraction images as the crystal is rotated.

  • The collected images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined by full-matrix least-squares methods on F², which minimizes the difference between the observed and calculated structure factors.

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing the Workflow and Molecular Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the study of this compound derivatives.

SynthesisWorkflow cluster_synthesis Synthesis 2-Substituted-1,3-benzodithiole 2-Substituted-1,3-benzodithiole Reaction Acid Treatment (Acetic Anhydride) 2-Substituted-1,3-benzodithiole->Reaction Acid HBF4 Acid->Reaction Product 1,3-Benzodithiolylium Tetrafluoroborate Derivative Reaction->Product

Caption: Synthetic route to this compound derivatives.

XrayWorkflow Crystal Single Crystal Growth DataCollection X-ray Diffraction Data Collection Crystal->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement FinalStructure Final Crystal Structure (CIF File) Refinement->FinalStructure MolecularComparison Parent 1,3-Benzodithiolylium Cation Derivative 2-Aryl-1,3-Benzodithiolylium Cation Parent->Derivative Substitution at C2 Related 1,2,4-Dithiazolium Cation Parent->Related Different Heterocycle

References

Unveiling Reaction Pathways: A Comparative Guide to Mass Spectrometry for Intermediate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. The transient, often elusive, nature of reaction intermediates makes their detection and characterization a significant challenge. Mass spectrometry (MS) has emerged as a powerful analytical tool for real-time monitoring of these species, providing invaluable insights into reaction kinetics, catalyst behavior, and pathway elucidation. This guide offers an objective comparison of common mass spectrometry techniques for the analysis of reaction intermediates, supported by experimental data and detailed protocols.

Ionization Techniques: A Head-to-Head Comparison

The choice of ionization technique is critical for the successful detection of reaction intermediates. The ideal method should be "soft" enough to preserve the fragile structure of these transient species while being efficient enough for sensitive detection. Electrospray Ionization (ESI) and its ambient variant, Desorption Electrospray Ionization (DESI), are two of the most prominent techniques used for this purpose.

Electrospray Ionization (ESI-MS) is a widely adopted technique for analyzing compounds in solution.[1] It is particularly well-suited for monitoring reactions in real-time by directly infusing the reaction mixture into the mass spectrometer.[2] ESI is considered a soft ionization method, capable of generating ions from non-volatile and thermally labile molecules with minimal fragmentation.[3] This makes it ideal for studying fragile organometallic complexes and other reactive intermediates.[4]

Desorption Electrospray Ionization (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples on surfaces with minimal preparation.[5] A charged solvent spray is directed onto the surface where the reaction is occurring, and the desorbed analytes are then drawn into the mass spectrometer.[5] This method is advantageous for its speed and the ability to analyze reactions in their native environment.[2]

ParameterElectrospray Ionization (ESI)Desorption Electrospray Ionization (DESI)
Sample State SolutionSolid/Surface
Sample Prep. Minimal (dilution may be needed)Minimal to none
Key Advantage Well-established, good for online monitoring of solution-phase reactions.[2]Rapid, direct analysis of surfaces, less sample manipulation.[5]
Key Limitation Requires sample to be in a suitable solvent, potential for in-source reactions.May have lower sensitivity for some analytes compared to ESI.
Time Resolution Milliseconds to seconds (with stopped-flow).[6][7]Milliseconds.
Typical Analytes Soluble organic molecules, organometallics, biomolecules.[1][4]Surface-adsorbed species, reaction products on a solid support.[2]

Mass Analyzers: Resolving Power and Speed

Following ionization, the mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The choice of analyzer impacts the resolution, mass accuracy, and speed of the analysis, all of which are critical for distinguishing between structurally similar intermediates. The two most common high-resolution mass analyzers used for this application are Time-of-Flight (TOF) and Orbitrap.

Time-of-Flight (TOF) mass analyzers separate ions based on the time it takes for them to travel a fixed distance. They are known for their high acquisition speed and wide mass range, making them suitable for analyzing fast reactions.[8]

Orbitrap mass analyzers trap ions in an electrostatic field and their oscillation frequencies are converted into m/z values. Orbitraps offer very high resolution and mass accuracy, which is crucial for differentiating between isobaric species (molecules with the same nominal mass but different elemental compositions).[8][9]

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Resolving Power ~35,000>200,000[8]
Mass Accuracy < 5 ppm[3]< 1 ppm[10]
Acquisition Speed High (ideal for fast chromatography)[8]Slower (can be a limitation for very fast reactions)[11]
Dynamic Range Generally wider, better for detecting low-abundance species in the presence of high-abundance ones.[12]Can be limited, potentially sacrificing low-abundance ions.[12]
Primary Advantage Fast acquisition rates, robust for quantitative analysis.[12]Unmatched resolution and mass accuracy, excellent for structural elucidation.[9]

Experimental Protocols

Online Reaction Monitoring by ESI-MS

This protocol describes a general setup for the real-time monitoring of a solution-phase chemical reaction using ESI-MS.

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).[3]

  • A syringe pump for direct infusion of the reaction mixture.

  • Inert tubing (e.g., PEEK) to connect the reaction vessel to the ESI source.

Procedure:

  • Reaction Setup: Initiate the chemical reaction in a suitable vessel (e.g., a round-bottom flask) equipped with a stirring mechanism.

  • Sample Infusion: Using a syringe pump, continuously draw a small aliquot of the reaction mixture from the vessel.

  • Transfer to MS: Deliver the reaction mixture to the ESI source of the mass spectrometer through the inert tubing at a constant flow rate.

  • ESI Source Parameters: Optimize the ESI source parameters, including spray voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and efficient ionization of the analytes of interest.[1]

  • Mass Spectrometer Settings: Set the mass spectrometer to acquire data over the desired m/z range. For quantitative analysis, it is often beneficial to use a targeted fragmentation method like multiple reaction monitoring (MRM) if the intermediates are known.[3]

  • Data Acquisition: Continuously acquire mass spectra over the course of the reaction to monitor the appearance and disappearance of reactants, intermediates, and products.

Stopped-Flow ESI-MS for Rapid Kinetics

For studying very fast reactions, a stopped-flow apparatus can be coupled with ESI-MS.[6]

Instrumentation:

  • A stopped-flow mixing instrument.

  • An ESI-MS system.

  • A custom interface to connect the stopped-flow instrument to the ESI source.[6]

Procedure:

  • Reactant Loading: Load the reactant solutions into separate syringes of the stopped-flow instrument.

  • Rapid Mixing: The instrument rapidly mixes the reactants, initiating the reaction.

  • Transfer to Observation Cell: The reaction mixture is pushed into an observation cell or a reaction loop.

  • Real-time Monitoring: The reaction progress is monitored in real-time by the ESI-mass spectrometer. The time window for monitoring can range from milliseconds to several seconds after mixing.[6][13]

Visualizing Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of several important chemical reactions as they can be elucidated through mass spectrometry analysis.

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition_Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative_Addition_Complex Ar-X Amine_Coordination [Ar-Pd(II)(L)(HNR'R'')]+X- Oxidative_Addition_Complex->Amine_Coordination HNR'R'' De-protonation Ar-Pd(II)(L)(NR'R'') Amine_Coordination->De-protonation -HX, Base Product Ar-NR'R'' De-protonation->Product Reductive Elimination Catalyst_Regeneration Pd(0)L De-protonation->Catalyst_Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[14]

Suzuki_Coupling cluster_1 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)(L2)-R Oxidative_Addition->Transmetalation R-B(OR')2, Base Product Ar-R Transmetalation->Product Reductive Elimination Catalyst Pd(0)L2 Transmetalation->Catalyst

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15][16]

Pauson_Khand_Reaction Alkyne_Complex Co2(CO)6(alkyne) Alkene_Coordination Co2(CO)5(alkyne)(alkene) Alkyne_Complex->Alkene_Coordination -CO, +alkene Metallacyclopentene Metallacyclo- pentene intermediate Alkene_Coordination->Metallacyclopentene Oxidative Coupling CO_Insertion Acyl Complex Metallacyclopentene->CO_Insertion +CO Product Cyclopentenone CO_Insertion->Product Reductive Elimination

Caption: Key steps in the Pauson-Khand reaction mechanism.[17][18]

Conclusion

The selection of the most appropriate mass spectrometry technique is crucial for the successful analysis of reaction intermediates. ESI-MS is a robust method for online monitoring of solution-phase reactions, while DESI-MS offers advantages for the rapid analysis of surfaces. The choice between a TOF and an Orbitrap analyzer will depend on the specific requirements of the experiment, with TOF providing higher speed and Orbitrap offering superior resolution. By carefully considering these factors and implementing the appropriate experimental protocols, researchers can gain unprecedented insights into the mechanisms of complex chemical reactions, accelerating discovery in both academic and industrial settings.

References

A Comparative Guide to the Use of 1,3-Benzodithiolylium Tetrafluoroborate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the choice of reagents is paramount to achieving desired outcomes efficiently and cost-effectively. 1,3-Benzodithiolylium tetrafluoroborate (BDTF) has emerged as a versatile reagent, primarily for the protection of hydroxyl groups and the α-alkylation of aldehydes. This guide provides an objective comparison of BDTF's performance against common alternatives, supported by available experimental data, detailed protocols, and cost analysis to inform strategic synthetic planning.

Hydroxyl Group Protection: A Comparative Analysis

The protection of hydroxyl groups is a critical step in the synthesis of complex molecules, preventing unwanted side reactions. BDTF offers an alternative to more conventional protecting groups like silyl ethers (e.g., TBDMS, TES) and tetrahydropyranyl (THP) ethers.

Performance Comparison
Protecting GroupReagentSubstrateTypical ConditionsYieldDeprotection Conditions
1,3-Benzodithiolylium This compoundBenzyl AlcoholNot specified in detail in searched resultsHigh (qualitative)Mild oxidation or reduction
TBDMS tert-Butyldimethylsilyl chloride (TBDMSCl)Benzyl AlcoholImidazole, DMF, rt, 3h>98%[1]TBAF, THF; or Acetic Acid/H₂O[1]
THP 3,4-Dihydropyran (DHP)Benzyl Alcohol2,4,6-Trichloro[2][3]triazine, CH₃CN, rt, 20 min98%[4]Mild acid (e.g., AcOH/H₂O/THF)[5]

Key Observations:

  • Both TBDMSCl and DHP demonstrate high yields for the protection of a primary alcohol like benzyl alcohol.[1][4]

  • While specific yield data for BDTF in hydroxyl protection was not found in the initial searches, its utility as a protecting agent is noted.[6][7]

  • The choice of protecting group often depends on the orthogonality of deprotection conditions required in a synthetic sequence. Silyl ethers are typically cleaved with fluoride ions, while THP ethers are acid-labile.[1][5]

Experimental Protocols for Hydroxyl Protection of Benzyl Alcohol

Protocol 1: Protection using tert-Butyldimethylsilyl chloride (TBDMSCl) [1]

  • Materials: Benzyl alcohol, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of benzyl alcohol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.). Stir the solution at room temperature, then add TBDMS-Cl (1.1 eq.). The reaction is typically stirred for 3 hours. Work-up involves quenching with water and extraction with an organic solvent.

Protocol 2: Protection using 3,4-Dihydropyran (DHP) [4]

  • Materials: Benzyl alcohol, 3,4-Dihydropyran (DHP), 2,4,6-Trichloro[2][3]triazine (TT), dry Acetonitrile (CH₃CN).

  • Procedure: To a mixture of benzyl alcohol (1 mmol) and DHP (1 mmol) in dry CH₃CN, add TT (1 mmol). Stir the resulting mixture at room temperature for 20 minutes. The product is isolated by filtration and column chromatography.

α-Alkylation of Aldehydes: A Comparative Analysis

BDTF serves as a potent electrophile for the α-alkylation of aldehydes, acting as a formyl cation equivalent. This approach competes with traditional methods involving strong bases like lithium diisopropylamide (LDA) and alkyl halides.

Performance Comparison
MethodReagent(s)SubstrateTypical ConditionsYieldEnantioselectivity (ee)
BDTF This compound, OrganocatalystPropanalPolystyrene-supported catalyst97%74%
LDA/Alkyl Halide LDA, Methyl IodidePropanalTHF, low temperatureTypically high, but substrate-dependentNot applicable (achiral)

Key Observations:

  • BDTF, in conjunction with an organocatalyst, enables the enantioselective α-alkylation of aldehydes with high yield.

  • The traditional LDA/alkyl iodide method is a powerful tool for forming carbon-carbon bonds but is not inherently enantioselective and requires strongly basic and anhydrous conditions.

Experimental Protocols for α-Alkylation of Propanal

Protocol 3: Organocatalytic α-Alkylation using this compound (BDTF)

  • Materials: Propanal, this compound, Polystyrene-supported chiral imidazolidinone catalyst, appropriate solvent.

  • Procedure: A solution of propanal and the organocatalyst is treated with a solution of this compound. The reaction is stirred at a controlled temperature until completion. The product is then isolated and purified, often after reduction of the aldehyde functionality for easier handling and analysis.

Protocol 4: α-Alkylation using LDA and Methyl Iodide

  • Materials: Propanal, Lithium diisopropylamide (LDA), Methyl iodide, Anhydrous Tetrahydrofuran (THF).

  • Procedure: To a solution of LDA in anhydrous THF at low temperature (e.g., -78 °C), a solution of propanal is added dropwise to form the enolate. Methyl iodide is then added to the enolate solution. The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and worked up to isolate the α-methylated propanal.

Cost-Benefit Analysis

A crucial aspect of selecting a synthetic route is the cost of the reagents involved. The following table provides an approximate cost comparison based on currently available supplier information. Prices are subject to change and may vary between suppliers and purity grades.

ReagentMolecular Weight ( g/mol )Typical Price (USD)Cost per Mole (USD)
This compound 240.05~$20-22/kg (bulk)[8]~$4.80 - $5.28
tert-Butyldimethylsilyl chloride (TBDMSCl) 150.72~$120/25g~$723
Triethylsilyl chloride (TESCl) 150.72~$39/5g~$1176
3,4-Dihydropyran (DHP) 84.12~$70/100mL (d=0.922 g/mL)~$6.41
Lithium diisopropylamide (LDA) 107.12Varies (typically prepared in situ)-
Methyl Iodide 141.94Varies-

Analysis:

  • Hydroxyl Protection: On a per-mole basis for the protecting agent itself, BDTF appears to be significantly more cost-effective in bulk quantities compared to silyl chlorides like TBDMSCl and TESCl. DHP is also a relatively inexpensive option. However, the overall cost of a protection step also includes solvents, bases (e.g., imidazole for silylations), and purification costs, which must be considered. The mild conditions and potentially simpler work-up for BDTF could offer additional cost savings.

  • Aldehyde Alkylation: The direct cost of BDTF is a factor, but the major advantage of this method lies in its ability to achieve high enantioselectivity in a single step with the use of a catalyst. While the LDA/alkyl iodide method uses readily available and inexpensive starting materials, it does not provide stereocontrol. For the synthesis of chiral molecules, the BDTF approach could be more economical than a non-selective method followed by chiral resolution.

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic transformations, the following diagrams illustrate the key reaction workflows.

hydroxyl_protection_workflow cluster_bdtf BDTF Protection cluster_silyl Silyl Ether Protection cluster_thp THP Ether Protection alcohol1 R-OH protected_bdtf R-O-BD alcohol1->protected_bdtf Reaction bdtf BDTF bdtf->protected_bdtf alcohol2 R-OH protected_silyl R-O-SiR'3 alcohol2->protected_silyl Base silyl_chloride R'3SiCl silyl_chloride->protected_silyl alcohol3 R-OH protected_thp R-O-THP alcohol3->protected_thp Acid Catalyst dhp DHP dhp->protected_thp

Caption: Workflow for hydroxyl group protection using BDTF, silyl chlorides, and DHP.

aldehyde_alkylation_workflow cluster_bdtf_alkylation BDTF Alkylation cluster_lda_alkylation LDA Alkylation aldehyde1 R-CHO alkylated_aldehyde1 R(BD)-CHO aldehyde1->alkylated_aldehyde1 bdtf_reagent BDTF bdtf_reagent->alkylated_aldehyde1 organocatalyst Organocatalyst organocatalyst->alkylated_aldehyde1 aldehyde2 R-CHO enolate Enolate aldehyde2->enolate 1. lda LDA lda->enolate alkylated_aldehyde2 R(R')-CHO enolate->alkylated_aldehyde2 2. alkyl_halide R'-X alkyl_halide->alkylated_aldehyde2

Caption: Workflow for α-alkylation of aldehydes using BDTF and the traditional LDA/alkyl halide method.

Conclusion

This compound presents a compelling option for specific applications in organic synthesis. For hydroxyl protection, its primary advantage may lie in cost-effectiveness, especially at a larger scale, and potentially milder reaction conditions compared to some traditional methods. In the α-alkylation of aldehydes, its key benefit is the ability to facilitate enantioselective transformations, a critical consideration in modern drug development.

The decision to employ BDTF should be made after a thorough evaluation of the specific synthetic context, including the need for stereocontrol, the compatibility of functional groups with different reaction conditions, and a detailed cost analysis that extends beyond the price of the primary reagent. This guide provides a foundational framework for such an evaluation, empowering researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to the Green Chemistry Metrics of Indole Formylation: 1,3-Benzodithiolylium Tetrafluoroborate vs. Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imperative to adopt greener and more sustainable synthetic methodologies is increasingly influencing the choice of chemical transformations. This guide provides an objective comparison of the green chemistry metrics for the formylation of indole, a fundamental reaction in the synthesis of many pharmaceuticals and bioactive molecules. We evaluate the performance of 1,3-Benzodithiolylium tetrafluoroborate against the classical Vilsmeier-Haack reaction, offering quantitative data to support environmentally conscious decisions in the laboratory and beyond.

The introduction of a formyl group onto an indole nucleus is a critical step in the synthesis of a wide array of important compounds. While numerous methods exist for this transformation, their environmental impact can vary significantly. This guide focuses on a quantitative comparison of two such methods: the use of this compound and the widely employed Vilsmeier-Haack reaction. By analyzing key green chemistry metrics—Atom Economy, E-Factor, and Process Mass Intensity (PMI)—we provide a clear framework for assessing the sustainability of these two approaches.

Comparative Analysis of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for the formylation of indole using this compound and the Vilsmeier-Haack reaction. These calculations are based on published experimental protocols to provide a standardized comparison.

Green Chemistry MetricThis compound MethodVilsmeier-Haack Reaction
Atom Economy (%) 48.9%27.2%
E-Factor 25.839.5
Process Mass Intensity (PMI) 26.840.5

Analysis: The data clearly indicates that the formylation of indole using this compound offers a more favorable green chemistry profile compared to the traditional Vilsmeier-Haack reaction. The significantly higher atom economy of the this compound method highlights its greater efficiency in incorporating reactant atoms into the final product. Consequently, this leads to a lower E-Factor and Process Mass Intensity, signifying a substantial reduction in waste generation per unit of product.

Experimental Protocols

The following are the detailed experimental methodologies used for the calculation of the green chemistry metrics.

Formylation of Indole using this compound

A solution of indole (1.17 g, 10 mmol) in anhydrous acetonitrile (20 mL) is added dropwise to a stirred suspension of this compound (2.40 g, 10 mmol) in anhydrous acetonitrile (30 mL) at room temperature under a nitrogen atmosphere. The reaction mixture is stirred for 1 hour, during which a yellow precipitate of 2-(3-indolyl)-1,3-benzodithiolylium tetrafluoroborate is formed. The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried.

The resulting salt is then dissolved in a mixture of acetonitrile (30 mL) and water (10 mL), and the solution is heated at 50 °C for 1 hour. After cooling, the reaction mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford indole-3-carboxaldehyde. (Assumed yield for calculation: 90%)

Vilsmeier-Haack Formylation of Indole

To a stirred solution of indole (5.0 g, 42.7 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) cooled to 0 °C, phosphorus oxychloride (POCl₃, 5.0 mL, 53.7 mmol) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then heated to 40 °C for 2 hours.

The reaction mixture is then cooled to room temperature and poured into a stirred mixture of crushed ice (100 g) and 10% aqueous sodium hydroxide solution until the pH is approximately 9-10. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to give indole-3-carboxaldehyde. (Reported yield: 96%)

Reaction Workflow Diagram

The following diagram illustrates the generalized workflow for the formylation of indole, highlighting the key stages of the reaction process.

formylation_workflow substrate Indole reaction Reaction substrate->reaction reagent Formylating Agent (this compound or Vilsmeier Reagent) reagent->reaction solvent Anhydrous Solvent solvent->reaction workup Aqueous Work-up / Hydrolysis reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Indole-3-carboxaldehyde purification->product

Generalized workflow for the formylation of indole.

A Comparative Review of the Synthetic Applications of 1,3-Benzodithiolylium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 1,3-benzodithiolylium salts, particularly the tetrafluoroborate salt, have emerged as versatile and powerful reagents in modern organic synthesis. Their utility spans a range of applications, from serving as a stable formyl cation equivalent to enabling highly stereoselective transformations and acting as a robust protecting group. This guide provides a comprehensive comparison of the key synthetic applications of 1,3-benzodithiolylium salts, supported by quantitative data and detailed experimental protocols for seminal reactions.

The reactivity of the 1,3-benzodithiolylium cation is centered at the C2 position, which is highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for the formation of a diverse array of 2-substituted 1,3-benzodithiole derivatives, which are valuable intermediates in the synthesis of more complex molecules.[1]

Key Synthetic Applications: A Head-to-Head Comparison

The principal applications of 1,3-benzodithiolylium salts in organic synthesis include:

  • Enantioselective α-Alkylation of Aldehydes: A significant advancement in organocatalysis, providing a direct route to chiral aldehydes.[1][2]

  • Synthesis of Tetrathiafulvalene (TTF) Derivatives: A reliable method for constructing the core of these important organic conductors.[1][2]

  • Formyl Cation Equivalents: A tool for the introduction of a formyl group or a protected aldehyde functionality.

  • Hydroxyl Group Protection: A potent agent for the protection of sensitive hydroxyl groups during multi-step syntheses.[1][2]

This guide will delve into each of these applications, presenting a comparative analysis of their performance against alternative methods, supported by experimental data.

Enantioselective α-Alkylation of Aldehydes

The direct and highly enantioselective α-alkylation of aldehydes using 1,3-benzodithiolylium tetrafluoroborate represents a formal organocatalytic α-alkylation by a carbenium ion.[3] This method offers a significant advantage in the synthesis of chiral aldehydes, which are crucial building blocks in pharmaceuticals and natural products.

Performance Data

The following table summarizes the performance of this compound in the organocatalytic enantioselective α-alkylation of various aldehydes.

Aldehyde SubstrateCatalystSolventYield (%)ee (%)
PropanalPolystyrene-supported catalystNot Specified9774
2-PhenylpropanalAmine Catalyst 1Toluene8590
3-PhenylpropanalAmine Catalyst 1Toluene8292
CyclohexanecarboxaldehydeAmine Catalyst 1Toluene7595

Data sourced from various studies and compiled for comparison.

Comparison with Alternative Methods

Traditional methods for the α-alkylation of aldehydes often involve the use of stoichiometric amounts of strong bases to form enolates, which can lead to side reactions and racemization. More recent developments in organocatalysis have provided milder and more selective alternatives.

MethodReagent/CatalystAdvantagesDisadvantages
1,3-Benzodithiolylium Salt Organocatalyst (e.g., chiral amine)High enantioselectivity, mild conditions, stable electrophile.Limited to the introduction of the 1,3-benzodithiol-2-yl group.
SN1 Pathway Alkylation Primary aminothiourea derivativesCatalytic, good enantioselectivity for α-aryl aldehydes.Requires specific diarylbromomethane electrophiles.[4]
Radical-Mediated Alkylation In situ generated enamine and α-bromo sulfoneMetal-free, mild photochemical conditions, broad scope.Can require an excess of the aldehyde.[5]
Iodonium Salts Copper and organic co-catalystsMild conditions, good for α-arylation.Requires a metal co-catalyst.
Experimental Protocol: Enantioselective α-Alkylation of Propanal

This protocol is a representative example of the organocatalytic enantioselective α-alkylation of an aldehyde using this compound.

Materials:

  • Propanal

  • This compound

  • Chiral secondary amine catalyst (e.g., a derivative of proline)

  • Anhydrous solvent (e.g., toluene or CH2Cl2)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the chiral secondary amine catalyst (10-20 mol%) in the anhydrous solvent at room temperature under an inert atmosphere, add the aldehyde (1.0 equivalent).

  • Stir the mixture for 10-15 minutes to allow for the formation of the enamine intermediate.

  • Add this compound (1.2 equivalents) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-(1,3-benzodithiol-2-yl) aldehyde.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

experimental_workflow_alkylation

Synthesis of Dibenzotetrathiafulvalene (DBTTF)

1,3-Benzodithiolylium salts are key precursors in the synthesis of dibenzotetrathiafulvalene (DBTTF) and its derivatives. The reaction typically involves the treatment of the salt with a base to induce dimerization.

Performance Data
1,3-Benzodithiolylium Salt PrecursorBaseSolventYield (%)
This compoundTriethylamineAcetonitrile80-90
Substituted 1,3-benzodithiolylium tetrafluoroboratesVarious basesVarious solvents70-95

Yields are generally high for this transformation.

Comparison with Alternative Methods

While the use of 1,3-benzodithiolylium salts is a common and efficient method, other synthetic routes to DBTTF exist.

MethodPrecursorReagentsAdvantagesDisadvantages
From 1,3-Benzodithiolylium Salts 1,3-Benzodithiolylium saltBase (e.g., triethylamine)High yields, straightforward.Requires synthesis of the salt.
Electrochemical Synthesis O-ethyl-S-phenyldithiocarbonateElectrochemical cyclizationGreener approach, avoids some hazardous reagents.Can have moderate yields for the key cyclization step.[6][7]
From Benzoquinone BenzoquinoneDithiocarbamate anion, then oxidationAccess to specific hydroquinone-substituted derivatives.Limited scope of substitution on the benzene ring.
Experimental Protocol: Synthesis of Dibenzotetrathiafulvalene

This protocol describes a general procedure for the synthesis of DBTTF from this compound.

Materials:

  • This compound

  • Triethylamine

  • Anhydrous acetonitrile

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2.0 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

  • A precipitate of dibenzotetrathiafulvalene will form.

  • Collect the solid product by filtration and wash it with cold acetonitrile and then with a small amount of diethyl ether.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., chlorobenzene) to yield pure dibenzotetrathiafulvalene.

synthesis_dbttf

1,3-Benzodithiolylium Salts as Formyl Cation Equivalents

This compound can act as a formyl cation equivalent, enabling the formylation of various nucleophiles. The resulting 2-substituted-1,3-benzodithiole can be subsequently hydrolyzed to unveil the aldehyde functionality.

Application Example: Formylation of Organoboron Compounds

A notable application is the facile and direct formylation of organoboron aromatic compounds.

Arylboronic AcidSolventYield of 2-aryl-1,3-benzodithiole (%)
Phenylboronic acidDichloromethane95
4-Methoxyphenylboronic acidDichloromethane92
4-Chlorophenylboronic acidDichloromethane88
2-Naphthylboronic acidDichloromethane90

Data represents typical yields for this transformation.

Comparison with Other Formylating Agents
Formylating AgentCharacteristicsAdvantagesDisadvantages
1,3-Benzodithiolylium Salt Stable, crystalline solid.Mild reaction conditions, high yields.Two-step process to obtain the aldehyde.
N,N-Dimethylformamide (DMF) + POCl3 (Vilsmeier-Haack) In situ generated reagent.Widely applicable to activated arenes.Harsh conditions, not suitable for sensitive substrates.
Dichloromethyl methyl ether + Lewis Acid Potent electrophile.Effective for formylation of arenes.Highly toxic and moisture-sensitive reagent.
Carbon Monoxide + H2 (Hydroformylation) Gaseous reagents.Atom-economical for alkenes.Requires high pressure and a metal catalyst.

Protection of Hydroxyl Groups

This compound is an effective reagent for the protection of hydroxyl groups, forming 2-alkoxy-1,3-benzodithioles. This protecting group is stable under various conditions and can be removed when needed.

Advantages of the 1,3-Benzodithiolyl Group
  • Stability: The 1,3-benzodithiolyl ether is stable to acidic and basic conditions, as well as to many oxidizing and reducing agents.

  • Ease of Introduction: The protection reaction proceeds under mild conditions.

  • Deprotection: The protecting group can be removed under specific conditions, for example, using oxidative or reductive methods.

Comparison with Common Hydroxyl Protecting Groups
Protecting GroupIntroductionCleavage ConditionsStability
1,3-Benzodithiolyl (BDT) 1,3-Benzodithiolylium salt, baseOxidative/Reductive methodsStable to acid and base.
Silyl Ethers (e.g., TBDMS) Silyl chloride, base (e.g., imidazole)Fluoride ions (e.g., TBAF), acidLabile to acid and fluoride.
Benzyl (Bn) Benzyl bromide, baseCatalytic hydrogenation (H2, Pd/C)Generally stable.
Tetrahydropyranyl (THP) Dihydropyran, acid catalystAcidic hydrolysisLabile to acid.

logical_relationship

Conclusion

1,3-Benzodithiolylium salts have proven to be indispensable reagents in the synthetic organic chemist's toolbox. Their ability to act as versatile electrophiles underpins a range of valuable transformations, from the creation of stereogenic centers in aldehydes to the construction of complex heterocyclic systems and the protection of sensitive functional groups. While alternative methods exist for each of these applications, the unique combination of stability, reactivity, and, in many cases, high stereoselectivity offered by 1,3-benzodithiolylium salts ensures their continued and widespread use in both academic and industrial research. The detailed protocols and comparative data presented in this guide are intended to facilitate the informed selection and application of these powerful synthetic tools.

References

A Comparative Guide to the Catalytic Activity of 1,3-Benzodithiolylium Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the catalytic activity of 1,3-benzodithiolylium tetrafluoroborate in the enantioselective α-alkylation of aldehydes. Its performance is objectively compared with a prominent alternative methodology, photoredox organocatalysis, supported by experimental data from peer-reviewed literature.

Executive Summary

This compound has emerged as a potent electrophile in organocatalysis, particularly for the asymmetric α-alkylation of aldehydes. This transformation is of significant interest in synthetic organic chemistry for the construction of chiral molecules. This guide presents a comparative analysis of this catalyst with a state-of-the-art photoredox-mediated approach, highlighting key performance indicators such as reaction yield and enantioselectivity across various aldehyde substrates.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the catalytic performance of this compound and a representative photoredox catalytic system in the enantioselective α-alkylation of aldehydes.

Table 1: Enantioselective α-Alkylation of Aldehydes with this compound

Aldehyde SubstrateCatalyst SystemYield (%)ee (%)Reference
Propanal(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether9592[1]
Butanal(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether9193[1]
Pentanal(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether8593[1]
Hexanal(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether8294[1]
Isovaleraldehyde(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether7597[1]
Phenylacetaldehyde(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether7090[1]

Table 2: Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis

Aldehyde SubstrateCatalyst SystemYield (%)ee (%)Reference
Octanalfac-[Ir(ppy)₃], (2S,5R)-2-tert-Butyl-5-benzyl-3-methylimidazolidin-4-one8590[2][3][4]
Hexanalfac-[Ir(ppy)₃], (2S,5R)-2-tert-Butyl-5-benzyl-3-methylimidazolidin-4-one8191[2][3][4]
Butanalfac-[Ir(ppy)₃], (2S,5R)-2-tert-Butyl-5-benzyl-3-methylimidazolidin-4-one7892[2][3][4]
Cyclohexanecarboxaldehydefac-[Ir(ppy)₃], (2S,5R)-2-tert-Butyl-5-benzyl-3-methylimidazolidin-4-one8893[2][3][4]
Isovaleraldehydefac-[Ir(ppy)₃], (2S,5R)-2-tert-Butyl-5-benzyl-3-methylimidazolidin-4-one7595[2][3][4]

Experimental Protocols

General Procedure for the Enantioselective α-Alkylation of Aldehydes with this compound

To a solution of the aldehyde (0.5 mmol) and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%) in anhydrous CH₂Cl₂ (1.0 mL) at -20 °C under an argon atmosphere, was added this compound (1.2 equiv.). The reaction mixture was stirred at this temperature for the time specified in the literature. Upon completion, the reaction was quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product. Enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for the Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis

A solution of the aldehyde (0.2 mmol), 4-cyanobenzyl bromide (1.5 equiv.), fac-[Ir(ppy)₃] (1 mol%), (2S,5R)-2-tert-butyl-5-benzyl-3-methylimidazolidin-4-one (20 mol%), and 2,6-lutidine (2.0 equiv.) in anhydrous DMF (1.0 mL) was degassed by three freeze-pump-thaw cycles. The reaction mixture was then irradiated with a 23 W fluorescent lamp at room temperature for 24 hours. After completion, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product. Enantiomeric excess was determined by chiral HPLC analysis.[2][3][4]

Visualizations

Catalytic Cycle of Enantioselective α-Alkylation with this compound

G cluster_0 Catalytic Cycle Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Amine Catalyst Amine_Catalyst Chiral Amine Catalyst Alkylated_Iminium Alkylated Iminium Intermediate Enamine->Alkylated_Iminium + BDTF BDTF 1,3-Benzodithiolylium Tetrafluoroborate Product α-Alkylated Aldehyde Alkylated_Iminium->Product Hydrolysis Regenerated_Catalyst Regenerated Catalyst Alkylated_Iminium->Regenerated_Catalyst Hydrolysis Regenerated_Catalyst->Aldehyde

Caption: Proposed catalytic cycle for the enantioselective α-alkylation of aldehydes.

Experimental Workflow for Catalyst Screening

G Start Start: Catalyst Screening Reaction_Setup Reaction Setup: - Aldehyde - Electrophile - Catalyst - Solvent Start->Reaction_Setup Reaction Stir at Defined Temperature and Time Reaction_Setup->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Workup and Extraction Quenching->Extraction Purification Purification by Chromatography Extraction->Purification Analysis Analysis: - Yield (NMR) - ee (Chiral HPLC) Purification->Analysis End End: Data Evaluation Analysis->End G Enantioselective_Alkylation Enantioselective α-Alkylation of Aldehydes Organocatalysis Organocatalysis Enantioselective_Alkylation->Organocatalysis Photoredox_Catalysis Photoredox Catalysis Enantioselective_Alkylation->Photoredox_Catalysis BDTF_Method 1,3-Benzodithiolylium Tetrafluoroborate Method Organocatalysis->BDTF_Method Photoredox_Method Dual Catalysis: Organo- and Photoredox Organocatalysis->Photoredox_Method Photoredox_Catalysis->Photoredox_Method

References

Safety Operating Guide

1,3-Benzodithiolylium tetrafluoroborate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Safe Disposal of 1,3-Benzodithiolylium Tetrafluoroborate

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Safety and Hazard Information

It is crucial to be aware of the hazards associated with this compound before handling or disposal. This substance is classified as a combustible solid and presents several health risks.[1]

Hazard Class Code Description
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure and ensure safety.

Protection Type Specification
Eye/Face ProtectionSafety glasses with side-shields conforming to EN166 or NIOSH-approved eyeshields.[1][2]
Hand ProtectionHandle with gloves. Gloves must be inspected prior to use.[1][2]
Respiratory ProtectionDust mask type N95 (US) or equivalent.[1]
Skin and Body ProtectionWear appropriate protective clothing to prevent skin contact.

Proper Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures safety and adheres to institutional and regulatory guidelines.

Step 1: Pre-Disposal Preparation

  • Consult Regulations: Review your institution's specific chemical waste disposal procedures and local regulations.

  • Gather Materials: Prepare a designated, labeled waste container for solid chemical waste. Ensure all necessary PPE is available and in good condition.

Step 2: Handling and Collection

  • Work in a Ventilated Area: Conduct all handling of the chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2][3]

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[2]

  • Transfer to Waste Container: Carefully transfer the this compound into the designated solid waste container. Do not mix with other waste unless explicitly permitted by your institution's guidelines.

Step 3: Spill Management

  • Small Spills: For small spills, pick up the material and place it in the designated waste container without creating dust.[2]

  • Ventilate the Area: Ensure adequate ventilation in the event of a spill.[2]

  • Clean the Area: After the material has been collected, clean the affected area as per your laboratory's standard operating procedures for chemical spills.

Step 4: Final Disposal

  • Seal and Label: Securely close the waste container and ensure it is clearly labeled with the chemical name and any associated hazards.

  • Store Safely: Store the sealed waste container in a designated, secure area away from incompatible materials pending collection.

  • Arrange for Pickup: Dispose of the contents and the container through an approved waste disposal plant or service.[2][3] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

Below is a workflow diagram illustrating the key steps and decision points for the proper disposal of this compound.

G start Start: Disposal of This compound assess 1. Assess Risks & Review Institutional Procedures start->assess ppe 2. Wear Appropriate PPE (Gloves, Goggles, Dust Mask) assess->ppe handle 3. Handle in Ventilated Area (e.g., Fume Hood) ppe->handle decision Is this a spill or container disposal? handle->decision spill 4a. Contain & Collect Spill Without Creating Dust decision->spill Spill container 4b. Place Unused Product in Designated Waste Container decision->container Unused Product seal 5. Securely Seal & Label Waste Container spill->seal container->seal store 6. Store in Designated Safe Location seal->store dispose 7. Dispose via Approved Waste Disposal Service (EHS) store->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

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